molecular formula C18H34O4 B057841 12,13-DiHOME CAS No. 263399-35-5

12,13-DiHOME

Cat. No.: B057841
CAS No.: 263399-35-5
M. Wt: 314.5 g/mol
InChI Key: CQSLTKIXAJTQGA-GJGKEFFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12,13-DiHOME (12,13-dihydroxy-9Z-octadecenoic acid) is a biologically active oxylipin derived from linoleic acid via the cytochrome P450 (CYP) epoxygenase pathway, specifically through the hydration of its epoxide intermediate, 12,13-EpOME. This metabolite is a key signaling molecule of growing interest in metabolic and inflammatory research. Its primary mechanism of action involves acting as a potent activator of the TRPV1 channel and as an agonist for the free fatty acid receptors (FFARs), such as GPR132, which are implicated in neutrophil chemotaxis and sterile inflammation. Researchers utilize this compound to investigate its dichotomous roles: it has been identified as a "lipokine" or "browning" factor that promotes fatty acid uptake and oxidation in brown adipose tissue, potentially enhancing thermogenesis. Conversely, it is also studied for its pro-inflammatory effects, including the recruitment of neutrophils in models of acute lung injury and ischemia-reperfusion injury. This compound is an essential tool for elucidating the complex interplay between lipid signaling, energy homeostasis, and inflammatory responses, providing critical insights into metabolic disorders, cardiovascular diseases, and immune system dysregulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-12,13-dihydroxyoctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSLTKIXAJTQGA-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C(C/C=C\CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273775
Record name (9Z)-12,13-Dihydroxy-9-octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263399-35-5
Record name (9Z)-12,13-Dihydroxy-9-octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263399-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z)-12,13-Dihydroxy-9-octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereoisomers of 12,13-DiHOME

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid molecule derived from the metabolism of linoleic acid. It has garnered significant attention in the scientific community for its role as a lipokine, particularly in the activation of brown adipose tissue (BAT) and the regulation of fatty acid metabolism. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed exploration of its stereoisomers, and an examination of its biosynthetic pathway and key signaling mechanisms. The document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of this intriguing molecule.

Chemical Structure and Physicochemical Properties

This compound is an 18-carbon unsaturated fatty acid with two hydroxyl groups located at the 12th and 13th carbon positions and a cis double bond at the 9th carbon position.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₃₄O₄[2]
Molecular Weight 314.46 g/mol [3]
IUPAC Name (9Z)-12,13-dihydroxyoctadec-9-enoic acid[2]
Synonyms 12,13-DHOME, Isoleukotoxin diol[3][4]
CAS Number 263399-35-5[3]
Heavy Atom Count 22
Rotatable Bond Count 15
Topological Polar Surface Area 77.76 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4

Stereoisomers of this compound

The presence of two chiral centers at carbons 12 and 13 gives rise to four possible stereoisomers of this compound. These stereoisomers can be classified into two pairs of enantiomers: the threo pair and the erythro pair.

The threo diastereomers have the hydroxyl groups on opposite sides in a Fischer projection, corresponding to the (12R, 13S) and (12S, 13R) configurations. The erythro diastereomers have the hydroxyl groups on the same side in a Fischer projection, which corresponds to the (12R, 13R) and (12S, 13S) configurations.

Below are the structural representations of the four stereoisomers of this compound.

Caption: Fischer projections of the four stereoisomers of this compound.

Biosynthesis of this compound

This compound is an endogenous metabolite of linoleic acid, an essential omega-6 fatty acid. The biosynthetic pathway involves a two-step enzymatic process.

  • Epoxidation: Linoleic acid is first converted to 12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME), also known as isoleukotoxin. This reaction is catalyzed by cytochrome P450 (CYP) enzymes.[5]

  • Hydrolysis: The epoxide ring of 12,13-EpOME is then hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form the vicinal diol, this compound.[5]

This pathway is a key target for pharmacological intervention, as inhibition of sEH can modulate the levels of this compound and its precursor 12,13-EpOME, which may have different biological activities.

G Linoleic Acid Linoleic Acid 12,13-EpOME 12,13-EpOME Linoleic Acid->12,13-EpOME Cytochrome P450 This compound This compound 12,13-EpOME->this compound Soluble Epoxide Hydrolase (sEH)

Caption: Biosynthetic pathway of this compound from linoleic acid.

Biological Activity and Signaling Pathways

This compound has emerged as a significant signaling molecule, particularly in the context of energy metabolism and thermogenesis. It is recognized as a lipokine that is released from brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise.[6][7][8]

The primary mechanism of action of this compound involves the stimulation of fatty acid uptake in brown adipocytes. It achieves this by promoting the translocation of fatty acid transporters, specifically Fatty Acid Transport Protein 1 (FATP1) and CD36, from intracellular stores to the plasma membrane.[6][9] This increased availability of fatty acids as fuel enhances the thermogenic activity of BAT.

Recent studies suggest that the signaling cascade initiated by this compound may involve a Gq-protein coupled receptor, leading to an increase in intracellular calcium levels.[10] Furthermore, in cardiac muscle, the effects of this compound have been linked to the nitric oxide synthase 1 (NOS1) and ryanodine receptor (RyR) pathway.[5][11]

G cluster_stimulus Stimulus cluster_bat Brown Adipocyte Cold/Exercise Cold/Exercise This compound Release This compound Release Cold/Exercise->this compound Release This compound This compound This compound Release->this compound Gq-coupled Receptor (putative) Gq-coupled Receptor (putative) This compound->Gq-coupled Receptor (putative) Ca2+ Mobilization Ca2+ Mobilization Gq-coupled Receptor (putative)->Ca2+ Mobilization FATP1/CD36 Translocation FATP1/CD36 Translocation Ca2+ Mobilization->FATP1/CD36 Translocation Fatty Acid Uptake Fatty Acid Uptake FATP1/CD36 Translocation->Fatty Acid Uptake Thermogenesis Thermogenesis Fatty Acid Uptake->Thermogenesis

Caption: Proposed signaling pathway of this compound in brown adipocytes.

Experimental Protocols

Representative Protocol for the Chiral Separation of Dihydroxy Fatty Acids by HPLC

Materials:

  • Chiral stationary phase column (e.g., Chiralpak AD-H or similar)

  • HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample of mixed this compound isomers dissolved in a suitable solvent (e.g., ethanol or methanol)

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 90% A, 10% B) at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 5-10 µL) of the dissolved this compound sample onto the column.

  • Gradient Elution: Program a linear gradient to increase the percentage of Mobile Phase B over a set period (e.g., from 10% B to 90% B over 30 minutes). The optimal gradient will need to be determined empirically to achieve the best separation of the four stereoisomers.

  • Mass Spectrometric Detection: Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound in negative ion mode ([M-H]⁻ at m/z 313.2). Use multiple reaction monitoring (MRM) for enhanced sensitivity and specificity by monitoring characteristic fragment ions.

  • Data Analysis: The four stereoisomers should elute at different retention times, allowing for their individual identification and quantification. The elution order will depend on the specific chiral stationary phase used.

G A Prepare this compound Isomer Mixture C Inject Sample A->C B Equilibrate Chiral HPLC Column B->C D Gradient Elution C->D E MS/MS Detection D->E F Data Analysis: Separate Peaks for Each Stereoisomer E->F

Caption: Workflow for the chiral separation of this compound stereoisomers.

Conclusion and Future Directions

This compound is a multifaceted signaling lipid with significant potential as a therapeutic target for metabolic diseases. Its role in activating brown adipose tissue and enhancing fatty acid metabolism has been well-established. However, several key areas require further investigation to fully elucidate its biological functions and therapeutic utility.

A critical next step is the development of robust methods for the stereoselective synthesis and separation of the four individual isomers of this compound. This will enable a detailed investigation into the specific biological activities of each stereoisomer, as it is likely that they possess different potencies and potentially even different biological functions.

Furthermore, the identification of the specific cell surface receptor(s) for this compound is a high-priority research goal. Elucidating the complete signaling cascade, from receptor binding to the downstream effects on gene expression and cellular metabolism, will provide a more comprehensive understanding of its mechanism of action and open new avenues for the development of targeted therapeutics.

References

The Sequential Roles of Cytochrome P450 and Soluble Epoxide Hydrolase in the Synthesis of the Lipokine 12,13-DiHOME: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth examination of the enzymatic pathway responsible for the synthesis of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), a recently identified lipokine with significant roles in metabolic regulation. The synthesis of this compound is a two-step process initiated by cytochrome P450 (CYP) enzymes and completed by soluble epoxide hydrolase (sEH), converting the dietary polyunsaturated fatty acid, linoleic acid, into a potent signaling molecule. This document is intended for researchers, scientists, and drug development professionals investigating metabolic diseases, brown adipose tissue (BAT) activation, and novel therapeutic targets.

The Biosynthetic Pathway of this compound

The conversion of linoleic acid (LA), the most abundant polyunsaturated fatty acid in the Western diet, into this compound is a sequential enzymatic cascade.[1][2][3] First, CYP monooxygenases metabolize LA to form an epoxide intermediate, 12,13-epoxyoctadecenoic acid (12,13-EpOME), also known as isoleukotoxin.[1][4] Subsequently, the sEH enzyme hydrolyzes the epoxide ring of 12,13-EpOME to produce the vicinal diol, this compound.[1][4][5] This pathway is a key source of bioactive lipid mediators that regulate various physiological processes.[1]

G Biosynthesis of this compound LA Linoleic Acid EpOME 12,13-EpOME (Isoleukotoxin) LA->EpOME Cytochrome P450 (e.g., CYP2C8, CYP2C9, CYP2J2) DiHOME This compound EpOME->DiHOME Soluble Epoxide Hydrolase (sEH)

Fig. 1: The two-step enzymatic conversion of Linoleic Acid to this compound.

Key Enzymes in the Synthesis Pathway

2.1 Cytochrome P450 (CYP) Isoforms The initial and rate-limiting step of epoxidation is catalyzed by a specific set of CYP enzymes. The primary isoforms responsible for converting linoleic acid into 12,13-EpOME are CYP2J2, CYP2C8, and CYP2C9.[1] Other inducible CYP isoforms, such as CYP1A1, can also contribute to the generation of these epoxy fatty acids under specific conditions.[1] These enzymes are crucial in producing the substrate necessary for the final step in this compound synthesis.

2.2 Soluble Epoxide Hydrolase (sEH) The hydrolysis of the epoxide intermediate 12,13-EpOME is catalyzed by soluble epoxide hydrolase (sEH).[1][5] This conversion is critical, as the resulting diol, this compound, is the primary bioactive molecule responsible for signaling.[1][6][7] In tissues central to metabolic regulation, such as brown and white adipose tissue, the major sEH isoforms are encoded by the Ephx1 and Ephx2 genes.[5][8][9] The expression and activity of these sEH isoforms are tightly regulated by physiological stimuli like cold exposure and exercise, directly influencing the production rate of this compound.[5][8]

Quantitative Data on this compound Synthesis and Regulation

The synthesis of this compound is dynamically regulated by physiological conditions known to increase energy expenditure. Cold exposure and exercise have been shown to significantly increase circulating levels of this compound, which correlates with the upregulation of the biosynthetic enzymes in brown adipose tissue (BAT).[5][8][10]

Table 1: Regulation of this compound Levels by Physiological Stimuli

Model Condition Tissue/Fluid Change in this compound Reference
Human Acute Cold Exposure Plasma Significant Increase [5]
Mouse Acute Cold Exposure (1 hr @ 4°C) Serum ~2.5-fold increase vs. control [5]
Mouse Norepinephrine (NE) Treatment (30 min) Serum ~2-fold increase vs. control [5]
Mouse Chronic Cold Exposure (7 days @ 4°C) Serum Pronounced Increase (males) [5]
Mouse Single Bout of Exercise Serum Significant Increase [8]

| Mouse | Chronic Exercise Training | Serum | Significant Increase |[8] |

Table 2: Regulation of Key sEH Enzyme Expression in Mouse Brown Adipose Tissue (BAT)

Condition Gene Change in mRNA Expression Reference
Acute Cold Exposure (1 hr) Ephx2 ~14-fold increase [5]
Chronic Cold Exposure (7 days) Ephx1 Significant Increase [5]
Chronic Cold Exposure (7 days) Ephx2 Significant Increase [5]
Single Bout of Exercise Ephx1 Significant Increase [8]

| Single Bout of Exercise | Ephx2 | No Change |[8] |

Experimental Protocols

4.1 Quantification of this compound by LC-MS/MS The quantification of this compound in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

I. Objective: To accurately measure the concentration of this compound in plasma or serum.

II. Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal Standard: this compound-d4[11]

  • Solvents: Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic Acid

  • Solid-Phase Extraction (SPE) cartridges

III. Methodology:

  • Sample Preparation: Thaw biological samples on ice.

  • Internal Standard Spiking: Add a known concentration of the deuterated internal standard (this compound-d4) to each sample to correct for extraction loss and matrix effects.[11]

  • Protein Precipitation & Lipid Extraction: Add ice-cold methanol or acetonitrile to precipitate proteins. Centrifuge to pellet the precipitate. Collect the supernatant containing the lipids.

  • Solid-Phase Extraction (SPE): Further purify and concentrate the lipid fraction using SPE cartridges. Elute the oxylipins with an appropriate solvent mixture.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both endogenous this compound and the this compound-d4 internal standard.

  • Quantification: Construct a calibration curve using known concentrations of a this compound analytical standard.[11] Calculate the concentration of this compound in the samples by comparing its peak area ratio to the internal standard against the calibration curve.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Plasma/Serum Sample B Spike with Internal Standard (this compound-d4) A->B C Lipid Extraction (e.g., SPE) B->C D LC-MS/MS Analysis (MRM Mode) C->D E Data Processing D->E F Calculate Concentration (vs. Calibration Curve) E->F

Fig. 2: Workflow for quantifying this compound via LC-MS/MS.

Downstream Signaling and Function

Upon its synthesis and release, primarily from BAT, this compound acts as a lipokine to stimulate fatty acid (FA) uptake in brown adipocytes and skeletal muscle.[5][9][12] Mechanistically, this compound promotes the translocation of fatty acid transporters, specifically FATP1 and CD36, to the cell membrane.[5][12] This increased transporter presence at the cell surface enhances the uptake of circulating fatty acids, providing fuel for metabolic processes like thermogenesis.[5]

G This compound Signaling Pathway in Adipocytes DiHOME This compound (extracellular) Receptor Cell Surface Receptor (?) DiHOME->Receptor Signal Intracellular Signaling Cascade Receptor->Signal Membrane Translocation to Cell Membrane Signal->Membrane Promotes Transporters Vesicles containing FATP1 & CD36 Transporters->Membrane Uptake Increased Fatty Acid Uptake Membrane->Uptake

Fig. 3: Mechanism of this compound-stimulated fatty acid uptake.

Conclusion

The synthesis of this compound is a precisely controlled enzymatic process that is fundamental to its role as a key metabolic regulator. Cytochrome P450 enzymes initiate the pathway by converting linoleic acid to the epoxide intermediate, 12,13-EpOME. Soluble epoxide hydrolase then completes the synthesis by hydrolyzing this intermediate to the active lipokine, this compound. The upregulation of this pathway, particularly sEH expression in brown adipose tissue during periods of high energy demand, highlights its importance in fuel partitioning and thermogenesis. Understanding the distinct roles and regulation of CYP and sEH enzymes offers promising avenues for the development of novel therapeutics targeting metabolic disorders.

References

Whitepaper: 12,13-DiHOME as a Signaling Lipokine in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) is an oxidized linoleic acid-derived lipid mediator, or lipokine, that has emerged as a critical signaling molecule in systemic energy metabolism.[1][2][3] Primarily released from brown adipose tissue (BAT) in response to physiological stimuli such as cold exposure and exercise, this compound acts on key metabolic tissues, including BAT, skeletal muscle, and the heart, to enhance fatty acid uptake and utilization.[1][4][5][6] Mechanistically, it promotes the translocation of fatty acid transporters to the cell membrane.[4][7][8] Studies in both rodents and humans have linked circulating this compound levels to improved metabolic health markers, including negative correlations with body mass index (BMI), insulin resistance, and circulating triglycerides.[4][9][10] This whitepaper provides a comprehensive technical overview of the biosynthesis, signaling mechanisms, and metabolic effects of this compound, summarizing key quantitative data and experimental protocols to facilitate further research and therapeutic development.

Introduction

Lipokines are a class of bioactive lipids released from adipose tissue that act as signaling molecules to regulate systemic metabolism.[1][3][11] Unlike traditional adipokines (protein hormones), these lipid mediators represent a nuanced layer of intercellular communication. This compound has recently gained prominence as a significant lipokine, particularly for its role in the metabolic benefits associated with BAT activation.[3][12] It is produced from the abundant dietary polyunsaturated fatty acid, linoleic acid, and its circulating levels are dynamically regulated by physiological energy demands.[11][12] This document synthesizes the current understanding of this compound, focusing on its function as an endocrine signaling molecule that orchestrates fuel partitioning and utilization.

Biosynthesis and Regulation of this compound

The production of this compound is a two-step enzymatic process initiated from linoleic acid. First, cytochrome P450 enzymes convert linoleic acid into the epoxide intermediate 12,13-epoxy-9Z-octadecenoic acid (12,13-epOME).[13] Subsequently, soluble epoxide hydrolases (sEH), primarily the isoforms Ephx1 and Ephx2, catalyze the hydration of 12,13-epOME to form the stable diol, this compound.[1][5][13]

Key Regulatory Factors:

  • Stimuli: The primary physiological stimuli for this compound production are cold exposure and physical exercise.[1][2][4][14] Both acute and chronic exposure to these stimuli lead to significant increases in circulating this compound levels in both mice and humans.[1][4]

  • Tissue Source: Brown adipose tissue (BAT) has been identified as the principal tissue source for the increase in circulating this compound in response to cold and exercise.[1][2][8] Surgical removal of interscapular BAT in mice negates the exercise-induced rise in this lipokine.[1] Cold exposure specifically upregulates the expression of sEH enzymes (Ephx1 and Ephx2) in BAT.[4][6]

G cluster_0 Brown Adipose Tissue (BAT) LA Linoleic Acid EpOME 12,13-epOME LA->EpOME  Cytochrome P450 EPHX sEH (Ephx1/2) EpOME->EPHX DiHOME This compound Circulation Systemic Circulation DiHOME->Circulation Secretion EPHX->DiHOME  Hydration Stimuli Cold Exposure Exercise Stimuli->EPHX Upregulates Expression

Caption: Biosynthesis and release of this compound from BAT.

Signaling Pathways and Mechanism of Action

This compound exerts its effects on target tissues primarily by enhancing fatty acid (FA) transport and metabolism. It functions in an autocrine/paracrine manner within BAT and as an endocrine factor on distant tissues like skeletal and cardiac muscle.[5][6]

3.1. Fatty Acid Transporter Translocation

The core mechanism of this compound action is the promotion of fatty acid transporter translocation from intracellular stores to the plasma membrane.[4][7]

  • Target Transporters: The key transporters identified are CD36 (Cluster of Differentiation 36) and FATP1 (Fatty Acid Transport Protein 1).[4][7][8]

  • Tissue-Specific Effects:

    • Brown Adipose Tissue: In brown adipocytes, this compound stimulates the uptake of FAs to fuel non-shivering thermogenesis.[4][7][8]

    • Skeletal Muscle: In C2C12 myotubes and in vivo mouse models, this compound increases FA uptake and oxidation, providing fuel during exercise, but does not affect glucose uptake.[1]

    • Cardiomyocytes: this compound directly increases FA uptake in isolated cardiomyocytes.[5]

3.2. Downstream Signaling

While the precise receptor for this compound remains to be fully elucidated, recent evidence points towards a G-protein coupled receptor-mediated pathway.

  • Gq-Mediated Calcium Mobilization: Studies suggest that this compound-stimulated FA uptake in BAT is dependent on Gq-mediated intracellular calcium mobilization.[11]

  • NOS1 Pathway in Heart: In cardiomyocytes, the beneficial effects of this compound on mitochondrial respiration and cardiac hemodynamics are dependent on nitric oxide synthase 1 (NOS1).[5][13]

  • PPARγ Interaction: Due to its structural similarity to other lipid ligands, an interaction with PPARγ (peroxisome proliferator-activated receptor-gamma) has been proposed, particularly in the context of immune cell regulation, though its direct role in metabolic tissues is less clear.[15]

G cluster_0 Intracellular Vesicle DiHOME This compound Receptor GPCR (?) DiHOME->Receptor Gq Gq Protein Receptor->Gq Activates Ca ↑ Intracellular Ca²⁺ Gq->Ca Stimulates Transporters_Vesicle CD36 / FATP1 Ca->Transporters_Vesicle Triggers Translocation Transporters_PM CD36 / FATP1 Transporters_Vesicle->Transporters_PM FA_Uptake ↑ Fatty Acid Uptake Transporters_PM->FA_Uptake Mito ↑ Mitochondrial Respiration & Oxidation FA_Uptake->Mito

Caption: Cellular signaling pathway of this compound action.

Quantitative Data on Metabolic Effects

The metabolic impact of this compound has been quantified in numerous human and animal studies. The following tables summarize these key findings.

Table 1: Circulating this compound Levels in Response to Stimuli

Species Stimulus Duration Fold/Percent Change in Plasma this compound Reference
Human Acute Exercise Immediate Post ~2-fold increase [1]
Human Cold Exposure 1 hour at 14°C Significant increase [4][6]
Mouse Acute Exercise Immediate Post Significant increase [1]
Mouse Cold Exposure 1 hour at 4°C ~2-fold increase [4][6]

| Mouse | Norepinephrine | 30 minutes | ~2-fold increase |[4] |

Table 2: Effects of this compound on Cellular and Systemic Metabolism

Model System Parameter Measured Treatment/Condition Result Reference
C2C12 Myotubes Fatty Acid Uptake This compound Significant increase [1]
C2C12 Myotubes Fatty Acid Oxidation This compound Significant increase [1]
C2C12 Myotubes Glucose Uptake This compound No effect [1]
Mouse Skeletal Muscle Fatty Acid Uptake In vivo this compound injection Increased [1]
Brown Adipocytes Fatty Acid Uptake This compound Marked increase [4]
Cardiomyocytes Fatty Acid Uptake This compound Significantly elevated [5]
Cardiomyocytes Mitochondrial Respiration This compound Increased basal OCR and maximal capacity [5]
Mice Cold Tolerance (4°C) This compound injection (10 µg/kg) Protected from body temperature decrease [4]

| Diet-Induced Obese Mice | Serum Triglycerides | Daily this compound for 2 weeks | Decreased |[4] |

Table 3: Correlation of Plasma this compound with Human Metabolic Traits

Parameter Correlation with this compound Population Reference
Body Mass Index (BMI) Negative Cohort of 55 individuals [4][10]
HOMA-IR (Insulin Resistance) Negative Cohort of 55 individuals [4]
Fasting Plasma Insulin Negative Large cross-sectional study (n=2248) [9]
Circulating Triglycerides Negative Multiple studies [4][9]
Total Fat Mass Negative Large cross-sectional study (n=2248) [9][16]
Visceral Fat Mass Negative Large cross-sectional study (n=2248) [9]
VO₂ peak Positive Active vs. Sedentary subjects [1]

| Cardiac Ejection Fraction | Positive | Patients with heart disease |[5][13] |

Key Experimental Protocols

Reproducible and robust methodologies are crucial for studying this compound. Below are summaries of core protocols cited in the literature.

5.1. Quantification of this compound by LC-MS/MS

  • Sample Preparation: Plasma or serum samples are subjected to solid-phase extraction (SPE) to isolate lipids.[17] An internal standard (e.g., deuterated this compound-d4) is added prior to extraction for accurate quantification.

  • Chromatography: Reversed-phase liquid chromatography (LC) is used to separate this compound from other lipid isomers.

  • Detection: Tandem mass spectrometry (MS/MS) is performed using multiple reaction monitoring (MRM) in negative ion mode to achieve high sensitivity and specificity.[4][9]

5.2. In Vivo Mouse Studies

  • Animal Models: C57BL/6 or CD-1 mice are commonly used.[1][5] Diet-induced obesity models are used to study therapeutic effects.[4]

  • Stimulation:

    • Exercise: Mice are run on a treadmill at a moderate intensity (e.g., 10-15 m/min) for a specified duration (e.g., 60 minutes).[1]

    • Cold Exposure: Mice are housed in a cold environment (e.g., 4°C) for acute (1-4 hours) or chronic periods.[4]

  • Intervention:

    • Acute Injection: this compound is administered via intravenous or intraperitoneal injection at doses around 1.5-10 µg/kg body weight to assess immediate effects on fuel uptake or cardiac function.[4][5]

    • BAT Removal (BATx): Surgical removal of the interscapular brown adipose tissue (iBAT) is performed to confirm it as the source of circulating this compound.[1]

5.3. In Vitro Fatty Acid Uptake Assays

  • Cell Culture:

    • C2C12 Myoblasts: Differentiated into myotubes by switching to a low-serum medium (e.g., 2% horse serum) for several days.[1]

    • Brown Adipocytes: Primary preadipocytes are isolated and differentiated in vitro using an adipogenic cocktail (insulin, dexamethasone, IBMX, T3).[4]

  • Assay Methods:

    • Radiolabeled FA: Cells are incubated with this compound followed by the addition of a radiolabeled fatty acid (e.g., ³H-palmitate or ¹⁴C-oleic acid). After incubation, cells are washed and lysed, and intracellular radioactivity is measured by scintillation counting.[4]

    • Fluorescent Substrate (FFA-SS-Luc): A fatty acid-luciferin conjugate is used. Upon cellular uptake and intracellular cleavage, luciferin is released and can be measured in real-time in cells engineered to express luciferase, providing a dynamic measure of FA transport.[4][5]

G cluster_0 In Vivo / Human Study cluster_1 In Vitro / Cellular Assay Stimulus Stimulus (Exercise or Cold) Blood Blood Sample Collection Stimulus->Blood LCMS LC-MS/MS Quantification Blood->LCMS Treat Treat with This compound LCMS->Treat Informs Dose Cells Cell Culture (Myotubes, Adipocytes) Cells->Treat FA_Assay Fatty Acid Uptake Assay (Radiolabeled or Fluorescent) Treat->FA_Assay Measure Measure Uptake (Scintillation / Luminescence) FA_Assay->Measure

Caption: Generalized experimental workflow for studying this compound.

Therapeutic Potential and Future Directions

The demonstrated effects of this compound on enhancing fatty acid utilization and its correlation with positive metabolic health position it as a promising therapeutic target.

  • Metabolic Diseases: By promoting the clearance of circulating triglycerides and enhancing fatty acid uptake into BAT and muscle, this compound or a functional analog could be developed as a treatment for hyperlipidemia, obesity, and insulin resistance.[4][7][10]

  • Cardiovascular Disease: The ability of this compound to improve cardiac hemodynamics and mitochondrial function suggests its potential in treating heart disease.[5][13] Circulating levels are lower in patients with heart disease, indicating it may be a biomarker and a therapeutic target.[5][13][18]

Future research should focus on:

  • Receptor Identification: Deorphanizing the specific cell surface receptor(s) for this compound is a critical next step to enable targeted drug development.

  • Pharmacokinetics and Stability: Understanding the metabolic stability and pharmacokinetic profile of this compound is essential for developing it as a drug.

  • Chronic Dosing Effects: While acute effects are well-documented, long-term studies are needed to assess the chronic benefits and potential side effects of elevating this compound levels.[19]

  • Human Interventional Studies: Translating findings from rodent models and human correlation studies into controlled clinical trials is necessary to validate its therapeutic efficacy.

Conclusion

This compound is a BAT-derived lipokine that functions as a key endocrine signal of energy demand. Released during exercise and cold exposure, it orchestrates fuel partitioning by driving fatty acid uptake into thermogenic and contractile tissues. Its mechanism of action involves the translocation of fatty acid transporters, and its circulating levels are strongly associated with improved metabolic and cardiovascular health. The comprehensive data summarized herein underscore the importance of this compound as a central node in metabolic regulation and highlight its significant potential as a novel therapeutic target for combating metabolic and cardiovascular diseases.

References

The Physiological Role of 12,13-DiHOME in Thermogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown adipose tissue (BAT) and beige adipocytes are critical sites of non-shivering thermogenesis, playing a significant role in energy expenditure and metabolic homeostasis. The discovery of signaling lipids, or lipokines, that modulate the activity of these thermogenic tissues has opened new avenues for therapeutic interventions against metabolic disorders such as obesity and type 2 diabetes. Among these, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), a linoleic acid-derived metabolite, has emerged as a key regulator of BAT-mediated thermogenesis. This technical guide provides an in-depth overview of the physiological role of this compound, its mechanism of action, the signaling pathways it governs, and the experimental methodologies used to elucidate its function.

Biosynthesis of this compound

This compound is synthesized from linoleic acid through a two-step enzymatic process. First, cytochrome P450 enzymes metabolize linoleic acid to form an epoxide, 12(13)-epoxyoctadecenoic acid (12,13-EpOME). Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes the epoxide to the corresponding diol, this compound[1]. The expression of sEH is notably increased in BAT upon cold exposure, leading to elevated production of this compound[1].

Physiological Role and Mechanism of Action

Cold exposure and exercise are potent physiological stimuli that increase the circulating levels of this compound[1][2]. This lipokine then acts as a signaling molecule to enhance thermogenesis, primarily by promoting the uptake of fatty acids into brown adipocytes[1][3]. Fatty acids are the primary fuel source for thermogenesis in BAT.

The principal mechanism by which this compound stimulates fatty acid uptake is by promoting the translocation of key fatty acid transporters, namely fatty acid transport protein 1 (FATP1) and CD36, from intracellular stores to the plasma membrane of brown adipocytes[1][3]. This increased cell surface presence of fatty acid transporters enhances the capacity of the brown adipocytes to sequester circulating fatty acids, thereby providing the necessary substrate for mitochondrial uncoupling and heat production, a process mediated by Uncoupling Protein 1 (UCP1). While this compound robustly stimulates fatty acid uptake and subsequent oxidation, its direct effect on UCP1 expression is less pronounced, suggesting its primary role is in fuel provision rather than direct transcriptional regulation of the thermogenic machinery[1]. Systemically, this leads to a reduction in circulating triglycerides and improved tolerance to cold[1].

Signaling Pathways

The precise signaling pathway through which this compound exerts its effects is an active area of investigation. However, current evidence points towards the involvement of a G-protein coupled receptor (GPCR) and subsequent intracellular calcium mobilization. The proposed signaling cascade is as follows:

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space 12_13_DiHOME This compound GPCR Putative GPCR 12_13_DiHOME->GPCR Binds Gq Gq GPCR->Gq Activates FATP1_CD36_inactive FATP1/CD36 (intracellular) FATP1_CD36_active FATP1/CD36 (at membrane) FATP1_CD36_inactive->FATP1_CD36_active FA_Uptake Increased Fatty Acid Uptake FATP1_CD36_active->FA_Uptake PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->FATP1_CD36_inactive Stimulates Translocation Thermogenesis Thermogenesis FA_Uptake->Thermogenesis

Signaling cascade of this compound in brown adipocytes.

Quantitative Data

The following tables summarize key quantitative findings from studies investigating the effects of this compound.

Table 1: Effect of this compound on Fatty Acid Uptake and Thermogenesis in Mice

ParameterTreatment GroupResultReference
Body Temperature Drop (at 4°C for 90 min)Vehicle~2.5°C--INVALID-LINK--
This compound~1.5°C--INVALID-LINK--
Respiratory Exchange Ratio (RER)Vehicle~0.85--INVALID-LINK--
This compound~0.75--INVALID-LINK--
Fatty Acid Uptake in BAT (in vivo)VehicleBaseline--INVALID-LINK--
This compoundSignificant Increase--INVALID-LINK--

Table 2: In Vitro Effects of this compound on Brown Adipocytes

ParameterConcentration of this compoundResultReference
Fatty Acid Uptake1 µMMarked Increase--INVALID-LINK--
Fatty Acid Oxidation1 µMTrend towards increase (not statistically significant)--INVALID-LINK--
Basal Respiration1 µMIncreased--INVALID-LINK--

Table 3: Correlation of Plasma this compound with Metabolic Parameters in Humans

ParameterCorrelation with this compoundSignificance (p-value)Reference
Body Mass Index (BMI)Negative< 0.05--INVALID-LINK--
Insulin Resistance (HOMA-IR)Negative< 0.05--INVALID-LINK--
Fasting Plasma InsulinNegative< 0.05--INVALID-LINK--
Fasting Plasma GlucoseNegative< 0.05--INVALID-LINK--
Circulating TriglyceridesNegative< 0.05--INVALID-LINK--

Experimental Protocols

Lipidomics Analysis of this compound

This protocol outlines the general steps for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipidomics Workflow Sample Biological Sample (Plasma, Tissue Homogenate) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction LC_Separation Liquid Chromatography (Reversed-phase C18 column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (Multiple Reaction Monitoring) LC_Separation->MS_Detection Quantification Quantification (Stable isotope-labeled internal standard) MS_Detection->Quantification

Workflow for the quantification of this compound.

1. Sample Preparation:

  • Plasma or serum samples are thawed on ice.

  • Tissue samples are homogenized in phosphate-buffered saline (PBS).

  • A known amount of a stable isotope-labeled internal standard (e.g., d4-12,13-DiHOME) is added to each sample for accurate quantification.

2. Lipid Extraction:

  • Lipids are extracted from the aqueous sample matrix using a biphasic solvent system, typically a chloroform/methanol mixture (Folch or Bligh-Dyer method).

  • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • The dried lipid extract is reconstituted in an appropriate solvent (e.g., methanol).

  • The sample is injected into a liquid chromatography system equipped with a reversed-phase C18 column.

  • A gradient of aqueous and organic mobile phases is used to separate the lipids based on their hydrophobicity.

  • The eluent from the LC is introduced into a tandem mass spectrometer.

  • Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented, and a specific product ion is detected. The ratio of the endogenous this compound to the internal standard is used to calculate its concentration.

In Vitro Fatty Acid Uptake Assay in Brown Adipocytes

This protocol describes a method to measure fatty acid uptake in cultured brown adipocytes.

1. Cell Culture and Differentiation:

  • Immortalized brown preadipocytes are cultured to confluence in a suitable growth medium.

  • Differentiation into mature brown adipocytes is induced by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, IBMX, and a PPARγ agonist like rosiglitazone).

2. Fatty Acid Uptake Measurement:

  • Mature brown adipocytes are serum-starved for a few hours before the assay.

  • The cells are then incubated with a fatty acid uptake solution containing a fluorescently labeled fatty acid analog (e.g., BODIPY-C12) or a radiolabeled fatty acid (e.g., [3H]palmitate) in the presence or absence of this compound.

  • After a defined incubation period, the uptake is stopped by washing the cells with ice-cold PBS.

  • For fluorescently labeled fatty acids, the fluorescence intensity of the cell lysate is measured using a plate reader.

  • For radiolabeled fatty acids, the cells are lysed, and the radioactivity is measured using a scintillation counter.

  • The amount of fatty acid uptake is normalized to the total protein content of the cells.

Conclusion and Future Directions

This compound has been firmly established as a beneficial lipokine that promotes thermogenesis by enhancing fatty acid uptake in brown adipose tissue. Its negative correlation with adverse metabolic parameters in humans underscores its therapeutic potential. While the core mechanism of action involving the translocation of fatty acid transporters is well-documented, further research is needed to fully delineate the upstream signaling components, including the definitive identification of its cognate receptor and the intricate details of the downstream signaling cascade. A deeper understanding of the regulation of its biosynthesis and the factors that influence its circulating levels will be crucial for the development of novel therapeutic strategies targeting the this compound pathway for the treatment of obesity and related metabolic diseases.

References

An In-depth Technical Guide to the Endogenous Production of 12,13-DiHOME in Response to Cold Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cold-induced endogenous production of the lipokine 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME). It covers the core signaling pathways, quantitative data from human and murine studies, and detailed experimental protocols relevant to its study.

Introduction: The Lipokine this compound

Brown adipose tissue (BAT) is a key site for non-shivering thermogenesis, a process critical for maintaining core body temperature during cold exposure.[1][2] This metabolic activity is fueled by the uptake and combustion of fatty acids and glucose. Recent research has identified BAT as an endocrine organ that secretes signaling molecules, termed "batokines," which have systemic effects on metabolism.[3]

One such critical lipokine is this compound, an oxidized metabolite of linoleic acid.[3][4] Circulating levels of this compound increase significantly in both humans and mice upon cold exposure.[1][4] This molecule has been shown to be a potent stimulator of BAT activity, acting in an autocrine and paracrine fashion to enhance fatty acid uptake into brown adipocytes, thereby providing fuel for thermogenesis.[4][5] Evidence suggests that BAT is the primary contributor to the rise in circulating this compound induced by cold.[3][6] Given its role in activating BAT and improving metabolic parameters, such as reducing circulating triglycerides, the this compound pathway represents a promising therapeutic target for metabolic disorders like obesity and type 2 diabetes.[3][4]

Signaling Pathways

The production and action of this compound involve a well-defined enzymatic cascade and a downstream mechanism that modulates cellular fuel uptake.

The synthesis of this compound is a two-step process initiated by the sympathetic nervous system's response to cold.

G cluster_0 Cold Exposure / Sympathetic Activation cluster_1 Enzymatic Synthesis in BAT Cold Cold Stimulus SNS Sympathetic Nervous System (SNS) Activation Cold->SNS NE Norepinephrine (NE) Release SNS->NE BAT Brown Adipocyte NE->BAT Lipolysis Lipolysis BAT->Lipolysis LA Linoleic Acid (Substrate) Lipolysis->LA CYP450 Cytochrome P450 (CYP2J, CYP2C subfamilies) LA->CYP450 Oxidation EpOME 12,13-epoxy-9Z-octadecenoic acid (12,13-epOME) CYP450->EpOME sEH Soluble Epoxide Hydrolase (sEH) (Ephx1, Ephx2) EpOME->sEH Hydrolysis DiHOME This compound sEH->DiHOME Circ Circulation DiHOME->Circ Secretion

Caption: Cold-induced biosynthesis pathway of this compound.

Cold exposure triggers the sympathetic nervous system, leading to the release of norepinephrine, which stimulates lipolysis in brown adipocytes.[4] This process releases fatty acids, including the essential fatty acid linoleic acid.[4] Linoleic acid is first oxidized by cytochrome P450 (Cyp) oxidases to form the epoxide 12,13-epoxy-9Z-octadecenoic acid (12,13-epOME).[4] This intermediate is then rapidly hydrolyzed by soluble epoxide hydrolases (sEH), primarily the isoforms Ephx1 and Ephx2, to form the stable diol this compound.[4] Cold stimulation uniquely induces the expression of these enzymes in BAT, enhancing the production of this compound, which is subsequently secreted into circulation.[1][4]

This compound enhances fuel uptake in brown adipocytes by promoting the translocation of key fatty acid transporters to the cell surface.

G cluster_0 Brown Adipocyte cluster_1 Intracellular Vesicle Pool cluster_2 Plasma Membrane DiHOME This compound Receptor Gq-coupled Receptor (Putative) DiHOME->Receptor Ca Intracellular Ca²⁺ Mobilization Receptor->Ca Gq-mediated signaling Translocation Translocation to Membrane Ca->Translocation FATP1_mem FATP1 Translocation->FATP1_mem CD36_mem CD36 Translocation->CD36_mem FA_Uptake Increased Fatty Acid Uptake FATP1 FATP1 FATP1->Translocation CD36 CD36 CD36->Translocation FATP1_mem->FA_Uptake CD36_mem->FA_Uptake Circ_FA Circulating Fatty Acids Circ_FA->FA_Uptake Transport

Caption: Mechanism of this compound-stimulated fatty acid uptake.

Acting in an autocrine or paracrine manner, this compound binds to a putative receptor on the brown adipocyte surface.[4] Recent evidence suggests this signaling is dependent, at least in part, on Gq-mediated intracellular calcium mobilization. This signaling cascade promotes the translocation of the fatty acid transporters FATP1 and CD36 from intracellular vesicles to the plasma membrane.[1][4] The increased presence of these transporters on the cell surface enhances the capacity of the brown adipocyte to take up fatty acids from the circulation, providing essential fuel for thermogenesis.[4][5]

Quantitative Data Presentation

The following tables summarize the quantitative changes in this compound levels observed in response to cold exposure in human and murine models.

Table 1: Human Plasma this compound Concentration in Response to Acute Cold Exposure

Condition N Plasma this compound (nM) Fold Change Reference
Baseline (Room Temp) 55 ~25-30 (estimated mean) - [4]
1-hour Cold Exposure (14°C) 10 ~50-60 (estimated mean) ~2x [4]

Note: Baseline values are estimated from graphical data across a cohort of 55 individuals. Cold exposure data is from a smaller cohort shown to respond to cold. The lipid was the only species that increased in all individuals measured.[4]

Table 2: Murine Serum this compound Concentration in Response to Cold and Sympathetic Stimulation

Strain/Sex Condition N Serum this compound (nM) Fold Change Reference
C57BL/6J Male Control (Room Temp) 6 ~5 - [4]
C57BL/6J Male Norepinephrine (30 min) 6 ~15 ~3x [4]
C57BL/6J Male 1-hour Cold Exposure (4°C) 5 ~18 ~3.6x [4]
C57BL/6J Male 1-week Cold Exposure (4°C) - - Pronounced Increase [4]
C57BL/6J Female 11-day Cold Exposure (4°C) - - Significant Increase [4]

Note: Values are approximated from published graphical data.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the production and function of this compound.

Murine Cold Exposure Protocol:

  • Animals: 8- to 12-week-old C57BL/6J mice are commonly used.[2][4]

  • Acclimation: Mice are individually housed and acclimated to a thermoneutral temperature of 30°C for at least one week to minimize basal BAT activity.[4]

  • Acute Cold Exposure: For acute studies, mice are transferred to a cold room or ventilated cooling unit maintained at 4°C for a duration of 1 to 4 hours.[4]

  • Chronic Cold Exposure: For chronic studies, mice are housed at 4-8°C for periods ranging from 72 hours to 2 weeks, with ad libitum access to food and water.[2][4]

  • Sympathetic Stimulation: To mimic cold-induced sympathetic activation, mice can be administered norepinephrine (NE). A single intraperitoneal (IP) injection of NE is often used, though doses can vary and require careful consideration due to potential adverse effects.[4][7] Alternatively, a continuous infusion via an osmotic minipump can provide more stable stimulation.[8]

  • Sample Collection: Following the exposure period, blood is collected via cardiac puncture or tail vein for serum/plasma analysis, and tissues (e.g., interscapular BAT, subcutaneous WAT) are rapidly dissected and flash-frozen.[4]

Human Cold Exposure Protocol:

  • Participants: Healthy volunteers are recruited and screened.

  • Procedure: Participants are exposed to a controlled cold environment, typically a room maintained at 14-16°C, for a period of 1 to 2 hours.[4][9] Subjects are often standardized to wear minimal clothing (e.g., shorts).

  • Sample Collection: Blood samples are drawn into EDTA tubes before and immediately after the cold exposure period to obtain plasma.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of this compound.[4]

G Sample Plasma, Serum, or Tissue Homogenate Spike Add Internal Standard (e.g., d4-12,13-DiHOME) Sample->Spike SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Spike->SPE Elute Elute with Organic Solvent (e.g., Methanol) SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS Inject into LC-MS/MS System Reconstitute->LCMS Quant Quantify against Standard Curve LCMS->Quant

Caption: General workflow for this compound sample preparation and analysis.
  • Sample Preparation:

    • Homogenization (for tissue): Tissue samples are homogenized in a suitable buffer (e.g., 0.1x PBS) on ice.[4]

    • Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., this compound-d4) is added to the sample (100 µL serum or 1 mg tissue protein) to correct for sample loss during extraction and for matrix effects.[4]

    • Solid Phase Extraction (SPE): The sample is loaded onto a C18 SPE cartridge. Interfering substances are washed away, and the lipids are retained.

    • Elution: this compound and other lipids are eluted from the cartridge using an organic solvent like methanol or ethyl acetate.[4]

    • Drying and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase (e.g., 1:1 methanol:water).[10]

  • LC-MS/MS Analysis:

    • Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, to separate this compound from other lipids.[11]

    • Mass Spectrometry: The analyte is ionized (usually by electrospray ionization in negative mode) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure specificity and accurate quantification.

    • Quantification: A standard curve is generated using known concentrations of pure this compound, and the concentration in the unknown samples is calculated based on the area ratio of the analyte to the internal standard.[10]

This assay measures the rate at which cultured brown adipocytes take up fatty acids from the medium, often using a fluorescently-labeled fatty acid analog.

  • Cell Culture: Differentiate a suitable pre-adipocyte cell line (e.g., murine brown preadipocytes) into mature brown adipocytes in a multi-well plate (e.g., 12-well or 96-well).

  • Starvation: Prior to the assay, incubate cells in serum-free media for a defined period (e.g., 2 hours) to reduce intracellular fatty acid levels.[12]

  • Treatment: Treat the cells with this compound (e.g., 100 nM) or vehicle control for a specified time.

  • Uptake Measurement:

    • Prepare a loading buffer (e.g., HBSS) containing a fluorescent fatty acid analog (e.g., BODIPY-C12 or QBT Fatty Acid) and fatty-acid-free BSA.[12]

    • Aspirate the treatment medium and add the loading buffer to each well.

    • Immediately begin measuring fluorescence intensity over time using a plate reader set to the appropriate excitation/emission wavelengths and maintained at 37°C.[12]

    • The rate of increase in fluorescence inside the cells is proportional to the rate of fatty acid uptake.

This protocol is used to separate the plasma membrane from intracellular membranes and the cytosol to assess the abundance of FATP1 and CD36 at the cell surface via immunoblotting.

  • Cell Preparation: Treat cultured brown adipocytes with this compound or vehicle.

  • Homogenization:

    • Wash cells with ice-cold PBS and scrape them into a fractionation buffer (a hypotonic buffer containing protease and phosphatase inhibitors).[13]

    • Lyse the cells using a Dounce homogenizer or by passing them through a small-gauge needle.

  • Differential Centrifugation:

    • Perform a low-speed centrifugation (e.g., 700-1,000 x g for 5-10 min) to pellet nuclei and intact cells. The supernatant contains the cytosol and membranes.[13]

    • Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 10,000 x g for 10 min) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at very high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction, which contains plasma membranes and other light membranes. The supernatant is the cytosolic fraction.

  • Analysis:

    • Resuspend the membrane pellet in a suitable buffer.

    • Determine the protein concentration of both the membrane and cytosolic fractions.

    • Analyze equal amounts of protein from each fraction by SDS-PAGE and quantitative immunoblotting using specific antibodies against FATP1, CD36, a plasma membrane marker (e.g., Na+/K+-ATPase), and a cytosolic marker (e.g., GAPDH) to confirm fraction purity and assess transporter translocation.[14]

References

Exercise-Induced Release of 12,13-DiHOME from Brown Adipose Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exercise-induced release of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), a lipokine originating from brown adipose tissue (BAT). This document details the underlying signaling pathways, experimental methodologies for its study, and quantitative data, offering a comprehensive resource for professionals in metabolic research and drug development.

Core Concepts

A bout of moderate-intensity exercise stimulates a significant increase in circulating levels of this compound in humans and mice.[1][2][3] This lipokine is synthesized from linoleic acid and plays a crucial role in regulating systemic metabolism.[4] Murine models have demonstrated that BAT is the primary source of exercise-induced this compound, as surgical removal of interscapular BAT abrogates this increase.[1][2][3][5] Functionally, this compound enhances fatty acid uptake and oxidation in skeletal muscle.[1][2][3][5] It has also been shown to improve cardiac function.[6][7][8]

Quantitative Data on this compound Levels

The following tables summarize the quantitative data on circulating this compound levels in response to exercise and other stimuli from key studies.

Table 1: Circulating this compound Concentrations in Humans Following Acute Exercise

Cohort/ConditionsPre-Exercise (nM)Post-Exercise (nM)Fold ChangeReference
Young, Active Males~6~11~1.8Stanford et al., 2018
Sedentary Males~4~8~2.0Stanford et al., 2018
Obese Male AdolescentsLower than normal-weightSignificantly increasedNot specifiedAkçurin et al., 2023[9][10]
Normal-Weight Male AdolescentsHigher than obeseSignificantly increasedNot specifiedAkçurin et al., 2023[9][10]

Table 2: Circulating this compound Concentrations in Mice

ConditionControl (nM)Experimental (nM)Fold ChangeReference
Acute Exercise~1.5~2.5~1.7Stanford et al., 2018[1]
Exercise Training (24h post)~1.5~2.5~1.7Stanford et al., 2018[1]
Acute Exercise (iBAT- mice)No significant increaseNo significant increase-Stanford et al., 2018[1]
Cold Exposure (1h)Similar to exerciseSimilar to exerciseNot specifiedLynes et al., 2017[1]

Signaling Pathways and Mechanisms

Exercise triggers a signaling cascade that leads to the production and release of this compound from BAT, which then acts on distal tissues like skeletal muscle and the heart.

Exercise-Induced this compound Release from BAT

The precise upstream signaling within BAT that is activated by exercise to initiate this compound synthesis is an area of ongoing investigation. However, it is established that exercise training upregulates the expression of epoxide hydrolase 1 (Ephx1) in BAT, an enzyme involved in the synthesis of this compound from its precursor, linoleic acid.[1][11]

Exercise Exercise BAT BAT Exercise->BAT Stimulates This compound This compound BAT->this compound Releases Ephx1 Ephx1/sEH BAT->Ephx1 Upregulates Linoleic_Acid Linoleic_Acid 12,13-EHOME 12,13-epoxy-9Z-octadecenoic acid Linoleic_Acid->12,13-EHOME CYP450 12,13-EHOME->this compound via Circulation Circulation This compound->Circulation Ephx1->this compound This compound This compound Skeletal_Muscle_Cell Skeletal Muscle Cell This compound->Skeletal_Muscle_Cell Acts on FATP1_CD36 FATP1/CD36 Translocation Skeletal_Muscle_Cell->FATP1_CD36 Promotes FA_Uptake Fatty Acid Uptake FATP1_CD36->FA_Uptake Increases FA_Oxidation Fatty Acid Oxidation FA_Uptake->FA_Oxidation Leads to increased This compound This compound Cardiomyocyte Cardiomyocyte This compound->Cardiomyocyte Acts on NOS1 NOS1 Activation Cardiomyocyte->NOS1 Mitochondrial_Respiration Mitochondrial Respiration NOS1->Mitochondrial_Respiration Increases Cardiac_Function Enhanced Cardiac Function Mitochondrial_Respiration->Cardiac_Function cluster_human Human Study cluster_animal Animal Study Human_Subjects Recruit Diverse Human Subjects Human_Exercise Acute Moderate-Intensity Exercise Human_Subjects->Human_Exercise Human_Blood Pre/Post Exercise Blood Sampling Human_Exercise->Human_Blood Human_LCMS LC-MS/MS Analysis of Plasma Human_Blood->Human_LCMS Data_Analysis Data Analysis and Interpretation Human_LCMS->Data_Analysis Animal_Model Sham vs. iBAT- Mice Animal_Exercise Acute or Chronic Exercise Protocol Animal_Model->Animal_Exercise Animal_Injection Acute this compound Injection Animal_Model->Animal_Injection Animal_Collection Collect Blood and BAT Animal_Exercise->Animal_Collection Animal_LCMS LC-MS/MS Analysis Animal_Collection->Animal_LCMS Animal_LCMS->Data_Analysis Functional_Assay Measure Muscle Fatty Acid Uptake Animal_Injection->Functional_Assay Functional_Assay->Data_Analysis

References

Methodological & Application

Application Note: Quantification of 12,13-DiHOME in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a bioactive lipid molecule, an oxidized metabolite of linoleic acid, that has gained significant attention for its role in various physiological and pathological processes.[1][2][3] It is recognized as a lipokine released by brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise, and it plays a role in fatty acid uptake by BAT and skeletal muscle.[1][3] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of this emerging biomarker in plasma samples.

Introduction

This compound has been implicated in a variety of biological functions, including the regulation of metabolic health, cardiac function, and inflammatory responses.[2][3][4] Studies have shown that circulating levels of this compound are associated with BAT activity and are inversely correlated with obesity and insulin resistance in humans.[1][5][6] Furthermore, this lipokine has been shown to have a direct effect on cardiomyocyte function and to be involved in inflammatory pain signaling.[2][7] Given its diverse biological roles, the accurate quantification of this compound in plasma is crucial for understanding its physiological significance and its potential as a therapeutic target for metabolic and cardiovascular diseases.[2][3] This application note details a comprehensive LC-MS/MS workflow, from sample preparation to data analysis, for the reliable measurement of this compound in plasma.

Experimental Protocols

Plasma Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the complex plasma matrix while minimizing interferences. The following protocol is a synthesis of established methods.[6][8][9]

Materials:

  • Human plasma collected in EDTA tubes

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (IS): this compound-d4 or a similar deuterated analog

  • Centrifuge capable of 4°C and >3000 x g

  • Vacuum centrifuge

  • Vortex mixer

Procedure:

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike the sample with 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 20 ng/mL).[10]

  • Add 300 µL of ice-cold methanol for protein precipitation.[6]

  • Vortex the mixture vigorously for 10 seconds.

  • Incubate the samples at -20°C for at least 2 hours to ensure complete protein precipitation.

  • Centrifuge the samples at 18,000 x g for 10 minutes at 4°C.[11]

  • Carefully transfer the supernatant to a new 1.5 mL tube.

  • For further purification, a liquid-liquid extraction can be performed by adding 300 µL of chloroform and 300 µL of water to the supernatant.[8]

  • Vortex the mixture for 30 seconds and centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase (chloroform layer).

  • Dry the extracted sample to completeness using a vacuum centrifuge.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Table 1: LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
LC SystemWaters Acquity UPLC, Agilent Infinity 1290, or equivalent[6][12]
ColumnReversed-phase C18 column (e.g., Waters Nova-Pak C18, 3.9 x 150 mm, 4.0 µm; Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm)[6][8]
Column Temperature40 - 60°C[5][6]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol mixture[8]
Flow Rate0.2 - 0.8 mL/min[8]
Injection Volume10 µL
GradientStart at 5-10% B, increase to 90-100% B over 10-20 minutes, hold for 2-3 minutes, then re-equilibrate.[6][8]
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500, Waters Xevo TQ-XS)[6][12]
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode[6]
Ion Spray Voltage-4500 V[6]
Source Temperature300 - 500°C[6][8]
MRM TransitionsThis compound: Precursor ion (m/z) 313.2 -> Product ions (e.g., 171.1, 197.1) This compound-d4 (IS): Precursor ion (m/z) 317.2 -> Product ions (e.g., 171.1, 201.1)
Collision EnergyTo be optimized for each transition
Dwell Time20 ms per transition[8]
Data Analysis and Quantification

Quantification is performed using a calibration curve prepared with known concentrations of a this compound analytical standard.

  • Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) with known concentrations of this compound. The concentration range should encompass the expected physiological levels in plasma.

  • Internal Standard: The internal standard (this compound-d4) is added to all samples, including calibration standards and quality controls, at a fixed concentration to correct for matrix effects and variations in sample preparation and instrument response.[10]

  • Quantification: The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound in human plasma from published studies.

Table 2: Representative Concentrations of this compound in Human Plasma

ConditionMean Concentration (ng/mL)Study PopulationReference
PreeclampsiaSignificantly increased vs. controlPregnant women[10]
PE with FGR (Umbilical A/V ratio)Significantly higher vs. PE without FGRPregnant women with Preeclampsia and Fetal Growth Restriction[10]
After Intralipid InfusionSignificantly increasedHealthy men[8]
Association with BMIInversely associatedAdults with a broad range of BMI[6]

Visualizations

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with Internal Standard (this compound-d4) plasma->is_spike protein_precip Protein Precipitation (Methanol) is_spike->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Chloroform/Water) supernatant->lle organic_phase Collect Organic Phase lle->organic_phase dry_down Dry Down organic_phase->dry_down reconstitute Reconstitute dry_down->reconstitute lc_ms LC-MS/MS Analysis (MRM Mode) reconstitute->lc_ms integration Peak Integration lc_ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Figure 1. Workflow for this compound Quantification.

This compound Signaling Pathway

signaling_pathway Figure 2. Simplified Signaling Pathway of this compound cluster_synthesis Synthesis cluster_cellular_effects Cellular Effects cluster_tissue_organ Tissue/Organ Level Effects linoleic_acid Linoleic Acid epome 12,13-EpOME linoleic_acid->epome Cytochrome P450 diHOME This compound epome->diHOME Soluble Epoxide Hydrolase (sEH) nos1 NOS1 Activation diHOME->nos1 ca_transient Increased Ca2+ Transient diHOME->ca_transient mitochondrial_resp Increased Mitochondrial Respiration nos1->mitochondrial_resp fatty_acid_uptake Increased Fatty Acid Uptake ca_transient->fatty_acid_uptake bat Brown Adipose Tissue fatty_acid_uptake->bat muscle Skeletal Muscle fatty_acid_uptake->muscle heart Heart mitochondrial_resp->heart Improved Cardiac Function

Caption: Figure 2. Simplified Signaling Pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is robust and sensitive, making it suitable for both basic research and clinical studies. The accurate measurement of this compound will aid in further elucidating its role in human health and disease and in evaluating its potential as a biomarker and therapeutic target.

References

Application Notes & Protocols for the Extraction of 12,13-DiHOME from Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) is a bioactive lipid mediator, an oxylipin derived from linoleic acid, that has garnered significant attention for its role in metabolic regulation. It is known to be released by brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise.[1][2][3] this compound has been shown to promote the uptake of fatty acids into both BAT and skeletal muscle, highlighting its potential as a therapeutic target for metabolic diseases.[1][4][5][6] Accurate quantification of this compound in biological tissues is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the extraction of this compound from biological tissues for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This protocol is a synthesis of established methods for oxylipin extraction from biological tissues.[7][8] It is recommended to handle all samples on ice and use pre-chilled solvents to minimize enzymatic activity and degradation of the analyte.

Materials and Reagents:

  • Tissues: Fresh or frozen biological tissues (e.g., brown adipose tissue, skeletal muscle, heart, liver).

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d4) or a structurally similar analog (e.g., d4-9,10-diHOME).[7][9]

  • Solvents:

    • HPLC or LC-MS grade Methanol (MeOH), chilled to -20°C.

    • HPLC or LC-MS grade Acetonitrile (ACN).

    • HPLC or LC-MS grade Water with 0.1% Acetic Acid or 0.1% Formic Acid.

    • HPLC or LC-MS grade Methyl Formate.

  • Antioxidant: Butylated hydroxytoluene (BHT).

  • Homogenization:

    • Bead beater homogenizer.

    • Ceramic beads.

    • Homogenization tubes.

  • Extraction:

    • Vortex mixer.

    • Centrifuge capable of reaching 14,000 x g and maintaining 4°C.

    • Solid Phase Extraction (SPE) C18 cartridges.

    • SPE vacuum manifold.

    • Nitrogen evaporator.

  • Consumables:

    • Pipette tips.

    • Microcentrifuge tubes.

    • Glass tubes.

    • LC-MS vials.

Protocol:

1. Sample Preparation and Homogenization:

1.1. Weigh approximately 10-50 mg of frozen tissue and place it in a pre-chilled homogenization tube containing ceramic beads.

1.2. Add a known amount of the internal standard (e.g., this compound-d4) to each sample. The addition of the IS at the earliest stage is critical for correcting for analyte loss during the extraction procedure.[10]

1.3. To prevent auto-oxidation of polyunsaturated fatty acids during sample preparation, add an antioxidant like BHT to the homogenization solvent.[8]

1.4. Add 1 mL of cold (-20°C) methanol to the tube.

1.5. Homogenize the tissue using a bead beater homogenizer until the tissue is completely disrupted. Perform homogenization in short bursts, allowing the sample to cool on ice between bursts to prevent heating.

2. Protein Precipitation and Lipid Extraction:

2.1. After homogenization, vortex the samples vigorously for 5 minutes.[7]

2.2. Incubate the samples overnight at -20°C to facilitate complete protein precipitation.[7]

2.3. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]

2.4. Carefully collect the supernatant containing the lipid extract and transfer it to a new clean tube. Be cautious not to disturb the protein pellet.

3. Solid-Phase Extraction (SPE) for Sample Clean-up:

3.1. Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it.

3.2. Acidify the lipid extract supernatant by adding acidified water (pH 3.5) to a final volume of 3 mL.[7]

3.3. Load the acidified extract onto the conditioned C18 SPE cartridge.

3.4. Wash the cartridge with 3 mL of water to remove polar impurities.

3.5. Elute the oxylipins, including this compound, from the cartridge with 2 mL of methyl formate.[7]

4. Sample Concentration and Reconstitution:

4.1. Dry the eluted sample under a gentle stream of nitrogen.

4.2. Reconstitute the dried extract in 50-100 µL of a suitable solvent, typically a mixture of methanol and water (e.g., 1:1, v/v).[7]

4.3. Vortex the reconstituted sample and centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet any remaining particulates.[7]

4.4. Transfer the clear supernatant to an LC-MS vial for analysis.

Data Presentation

Accurate quantification of this compound is achieved by comparing the peak area of the endogenous analyte to that of the known concentration of the co-eluting internal standard. A standard calibration curve is constructed using known concentrations of a this compound standard.[7] While specific recovery percentages can vary between tissue types and laboratory conditions, the use of a stable isotope-labeled internal standard ensures that variations in extraction efficiency are accounted for, leading to reliable quantification.

Table 1: Typical Concentrations of this compound in Various Biological Samples

Biological SampleConditionTypical Concentration RangeReference(s)
Human PlasmaResting~2 - 10 ng/mL[2]
Human PlasmaPost-exerciseSignificant increase from baseline[3]
Mouse SerumControl (Thermoneutrality)~1 - 5 ng/mL[7]
Mouse SerumCold Exposure (1 hour)~5 - 15 ng/mL[7]
Mouse Brown Adipose TissueCold ExposureIncreased local concentrations[7]
Human Maternal and Umbilical Cord BloodPreeclampsiaSignificantly higher than controls[9]

Note: These values are approximate and can vary based on the specific experimental conditions, analytical methods, and individual physiological states.

Mandatory Visualization

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Tissue Biological Tissue (10-50 mg) Homogenization Homogenization (Cold Methanol + BHT + Internal Standard) Tissue->Homogenization Protein_Precipitation Protein Precipitation (Overnight at -20°C) Homogenization->Protein_Precipitation Centrifugation1 Centrifugation (14,000 x g, 4°C) Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Sample_Loading Sample Loading (Acidified Extract) Supernatant_Collection->Sample_Loading SPE_Conditioning C18 SPE Conditioning (Methanol, then Water) SPE_Conditioning->Sample_Loading Washing Washing (Water) Sample_Loading->Washing Elution Elution (Methyl Formate) Washing->Elution Drying Drying (Nitrogen Stream) Elution->Drying Reconstitution Reconstitution (Methanol/Water) Drying->Reconstitution Centrifugation2 Centrifugation (20,000 x g, 4°C) Reconstitution->Centrifugation2 LC_MS_Analysis LC-MS/MS Analysis Centrifugation2->LC_MS_Analysis

Caption: Workflow for this compound extraction from biological tissues.

Signaling Pathway of this compound in Brown Adipocytes

G cluster_0 Extracellular cluster_1 Brown Adipocyte Stimulus Cold Exposure / Exercise BAT Brown Adipose Tissue (BAT) Stimulus->BAT diHOME_release This compound Release BAT->diHOME_release diHOME This compound diHOME_release->diHOME GPCR G-protein Coupled Receptor (GPCR) (Putative) diHOME->GPCR Gq Gq protein activation GPCR->Gq Ca_mobilization Intracellular Ca2+ Mobilization Gq->Ca_mobilization Transporter_Translocation Translocation of Fatty Acid Transporters Ca_mobilization->Transporter_Translocation FATP1 FATP1 Transporter_Translocation->FATP1 CD36 CD36 Transporter_Translocation->CD36 Fatty_Acid_Uptake Increased Fatty Acid Uptake FATP1->Fatty_Acid_Uptake CD36->Fatty_Acid_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Fatty_Acid_Uptake->Fatty_Acid_Oxidation Thermogenesis Thermogenesis Fatty_Acid_Oxidation->Thermogenesis

Caption: Signaling pathway of this compound in brown adipocytes.

References

Application Notes and Protocols for the Commercially Available (±)12(13)-DiHOME ELISA Kit for Serum Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid molecule, or lipokine, primarily released from brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise.[1][2][3] This oxidized linoleic acid metabolite plays a significant role in metabolic regulation, particularly in enhancing fatty acid uptake and utilization in BAT and skeletal muscle.[2][4][5] Emerging research also points to its involvement in cardiovascular function and inflammatory pain, making it a molecule of interest for therapeutic development in metabolic disorders and other conditions.[1][6]

This document provides detailed application notes and protocols for the quantification of (±)12(13)-DiHOME in serum samples using a commercially available competitive ELISA kit. The provided information is based on the (±)12(13)-DiHOME ELISA Kit from Cayman Chemical (Item No. 501720), which is also available through various distributors.[7][8][9][10][11]

Assay Principle

The (±)12(13)-DiHOME ELISA is a competitive immunoassay. In this format, a fixed amount of this compound conjugated to an enzyme (tracer) competes with the this compound present in the sample or standards for a limited number of binding sites on a specific antibody coated on the microplate wells. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound reagents, a substrate for the enzyme is added, and the resulting color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary

The performance characteristics of the commercially available (±)12(13)-DiHOME ELISA kit are summarized in the table below for easy reference and comparison.

ParameterSpecification
Assay TypeCompetitive ELISA
Sample TypesPlasma, Serum, Bronchoalveolar Lavage Fluid (BALF)
Assay Range0.05 - 100 ng/mL
Sensitivity (80% B/B₀)Approximately 0.3 ng/mL
Limit of Detection0.043 ng/mL
Incubation Time2 hours
Development Time90 minutes
ReadoutColorimetric at 414 nm

Table 1: Summary of quantitative data for the (±)12(13)-DiHOME ELISA Kit.[8][9][10][12]

Cross-Reactivity

The specificity of the antibody used in the ELISA kit is crucial for accurate quantification. The reported cross-reactivity with other structurally related molecules is detailed in the table below.

CompoundCross-Reactivity
(±)12(13)-DiHOME100%
(±)9(10)-DiHODE0.30%
(±)12(13)-EpOME0.16%
9-OxoODE0.03%
(±)13-HpODE0.03%
5(S)-HETE0.02%
(±)11(12)-EET0.02%
(±)14(15)-EET<0.03%
(±)12-HETE<0.03%
(±)9-HODE<0.03%

Table 2: Cross-reactivity of the (±)12(13)-DiHOME ELISA Kit with related lipid molecules.[9]

Biological Signaling Pathway of this compound

This compound is synthesized from linoleic acid through a pathway involving cytochrome P450, which converts linoleic acid to 12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME).[1] Subsequently, soluble epoxide hydrolase (sEH) catalyzes the conversion of 12,13-EpOME to this compound.[1] Once released, this compound acts on target cells, such as brown adipocytes and skeletal muscle cells, to increase the uptake of fatty acids.[2][4] This is achieved by promoting the translocation of fatty acid transporters like FATP1 and CD36 to the cell membrane.[4][5] In sensory neurons, this compound has been shown to cause calcium transients and sensitize the transient receptor potential vanilloid 1 (TRPV1), which may contribute to its role in inflammatory pain.[6][13]

This compound Signaling Pathway cluster_synthesis Biosynthesis cluster_action Cellular Action Linoleic Acid Linoleic Acid CYP450 CYP450 Linoleic Acid->CYP450 12,13-EpOME 12,13-EpOME CYP450->12,13-EpOME sEH sEH 12,13-EpOME->sEH 12,13-DiHOME_syn This compound sEH->12,13-DiHOME_syn This compound This compound FATP1/CD36 FATP1/CD36 This compound->FATP1/CD36 Promotes translocation to membrane TRPV1 TRPV1 This compound->TRPV1 Sensitizes Cell_Membrane Fatty Acid Uptake Fatty Acid Uptake FATP1/CD36->Fatty Acid Uptake Increases Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Mediates ELISA Workflow start Start reagent_prep Prepare Standards and Reagents start->reagent_prep add_reagents Add Standards, Samples, Tracer, and Antibody to Wells reagent_prep->add_reagents incubation1 Incubate for 2 hours at Room Temperature add_reagents->incubation1 wash1 Wash Plate 5 times incubation1->wash1 add_substrate Add Ellman's Reagent (Substrate) wash1->add_substrate incubation2 Incubate for 90 minutes in the Dark add_substrate->incubation2 read_plate Read Absorbance at 414 nm incubation2->read_plate analyze_data Calculate Results read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols: In Vitro Assays to Measure 12,13-DiHOME Activity on Brown Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) is a lipokine that has emerged as a significant regulator of brown adipose tissue (BAT) activity. It is known to be released in response to stimuli such as cold exposure and exercise.[1] In brown adipocytes, this compound plays a crucial role in enhancing fatty acid uptake, a key process for non-shivering thermogenesis.[2][3] This document provides detailed protocols for in vitro assays to measure the activity of this compound on brown adipocytes, focusing on its primary mechanism of action: the translocation of fatty acid transporters to the plasma membrane, and its subsequent effects on fatty acid uptake and mitochondrial respiration.

Key Signaling Pathway of this compound in Brown Adipocytes

The primary mechanism of action for this compound in brown adipocytes is the stimulation of fatty acid uptake. This is achieved by promoting the translocation of the fatty acid transporters, Fatty Acid Transport Protein 1 (FATP1) and CD36, from intracellular stores to the plasma membrane.[2][3][4] The precise upstream receptor and the full intracellular signaling cascade that mediates this translocation are still under investigation.

This compound Signaling Pathway This compound This compound Receptor (Putative) Receptor (Putative) This compound->Receptor (Putative) Intracellular Signaling Cascade Intracellular Signaling Cascade Receptor (Putative)->Intracellular Signaling Cascade Vesicles containing FATP1 & CD36 Vesicles containing FATP1 & CD36 Intracellular Signaling Cascade->Vesicles containing FATP1 & CD36 mobilizes FATP1 & CD36 Translocation FATP1 & CD36 Translocation Vesicles containing FATP1 & CD36->FATP1 & CD36 Translocation Plasma Membrane Plasma Membrane FATP1 & CD36 Translocation->Plasma Membrane insertion into Increased Fatty Acid Uptake Increased Fatty Acid Uptake Plasma Membrane->Increased Fatty Acid Uptake Mitochondrial β-oxidation Mitochondrial β-oxidation Increased Fatty Acid Uptake->Mitochondrial β-oxidation

This compound Signaling Pathway in Brown Adipocytes.

Experimental Protocols

Differentiation of Immortalized Brown Preadipocytes

A critical prerequisite for studying the effects of this compound is a reliable source of mature brown adipocytes. The following protocol describes the differentiation of immortalized brown preadipocytes.

Materials:

  • Immortalized brown preadipocytes (e.g., from murine interscapular BAT)

  • Growth Medium: DMEM (high glucose), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Differentiation Medium (Day 0-2): Growth medium supplemented with 1 µM rosiglitazone, 1 µM dexamethasone, 0.5 mM IBMX, 125 µM indomethacin, and 20 nM insulin.

  • Maintenance Medium (Day 2 onwards): Growth medium supplemented with 1 µM rosiglitazone and 20 nM insulin.

Protocol:

  • Culture immortalized brown preadipocytes in Growth Medium at 37°C and 5% CO2.

  • Seed preadipocytes in desired culture plates (e.g., 6-well or 12-well plates) and grow to confluence.

  • Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium.

  • On Day 2, replace the Differentiation Medium with Maintenance Medium.

  • Continue to replace the Maintenance Medium every 2 days.

  • Mature, lipid-laden brown adipocytes should be visible by Day 7-10 and are ready for use in subsequent assays.

Brown Adipocyte Differentiation Workflow cluster_0 Preadipocyte Culture cluster_1 Differentiation cluster_2 Mature Adipocytes Preadipocytes Seed Preadipocytes Confluence Grow to Confluence Preadipocytes->Confluence Induction Day 0-2: Differentiation Medium Confluence->Induction 2 days post Maintenance Day 2+: Maintenance Medium Induction->Maintenance Mature Day 7-10: Mature Brown Adipocytes Maintenance->Mature

Workflow for the differentiation of brown preadipocytes.
Fatty Acid Uptake Assays

This assay directly measures the uptake of fatty acids into brown adipocytes.

Materials:

  • Mature brown adipocytes in 12-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • [¹⁴C]-Palmitic acid or other radiolabeled fatty acid

  • This compound

  • Scintillation cocktail and counter

Protocol:

  • Wash mature brown adipocytes twice with KRH buffer.

  • Pre-incubate the cells with KRH buffer for 1 hour at 37°C.

  • Prepare the fatty acid uptake solution: KRH buffer containing 1% fatty acid-free BSA, 100 µM palmitic acid, and 1 µCi/mL [¹⁴C]-palmitic acid.

  • Add this compound (e.g., 1-10 µM) or vehicle control to the respective wells and incubate for 15-30 minutes at 37°C.

  • Initiate the uptake by adding the fatty acid uptake solution to each well.

  • Incubate for 5-10 minutes at 37°C.

  • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 0.1 M NaOH.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of the cell lysate.

This method offers a non-radioactive alternative for measuring fatty acid uptake.

Materials:

  • Mature brown adipocytes in a black-walled, clear-bottom 96-well plate

  • KRH buffer

  • Fatty acid-free BSA

  • BODIPY-C12 or other fluorescent fatty acid analog

  • This compound

  • Fluorescence plate reader

Protocol:

  • Follow steps 1-4 of the radiolabeled fatty acid uptake protocol.

  • Prepare the uptake solution with a fluorescent fatty acid analog (e.g., 1 µM BODIPY-C12) in KRH buffer with 0.1% BSA.

  • Add the uptake solution to the wells.

  • Immediately measure fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission for BODIPY-C12).

  • Calculate the rate of uptake from the change in fluorescence over time.

FATP1 and CD36 Translocation Assay (Cell Fractionation and Western Blot)

This assay determines the amount of FATP1 and CD36 at the plasma membrane.

Materials:

  • Mature brown adipocytes in 10 cm dishes

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell homogenization buffer

  • Sucrose gradient solutions

  • Ultracentrifuge

  • Protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against FATP1, CD36, and a plasma membrane marker (e.g., Na+/K+ ATPase)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Treat mature brown adipocytes with this compound (e.g., 10 µM) or vehicle for 30 minutes.

  • Wash cells with ice-cold PBS and scrape into homogenization buffer.

  • Homogenize the cells and centrifuge to remove nuclei and unbroken cells.

  • Layer the supernatant onto a sucrose gradient and perform ultracentrifugation to separate the plasma membrane fraction from other cellular components.

  • Carefully collect the plasma membrane fraction.

  • Determine the protein concentration of the plasma membrane fraction.

  • Perform SDS-PAGE and Western blotting with antibodies against FATP1, CD36, and the plasma membrane marker.

  • Quantify the band intensities to determine the relative amounts of FATP1 and CD36 in the plasma membrane fraction, normalized to the plasma membrane marker.

FATP1_CD36 Translocation Assay Workflow Adipocytes Mature Brown Adipocytes Treatment Treat with this compound Adipocytes->Treatment Homogenization Cell Homogenization Treatment->Homogenization Fractionation Sucrose Gradient Ultracentrifugation Homogenization->Fractionation PM_Fraction Collect Plasma Membrane Fraction Fractionation->PM_Fraction WesternBlot Western Blot for FATP1, CD36 PM_Fraction->WesternBlot Quantification Quantify Protein Levels WesternBlot->Quantification

Workflow for FATP1/CD36 Translocation Assay.
UCP1 Expression Analysis (RT-qPCR)

This assay measures changes in the expression of Uncoupling Protein 1 (UCP1), a key marker of brown adipocyte thermogenic activity.

Materials:

  • Mature brown adipocytes

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for UCP1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Treat mature brown adipocytes with this compound (e.g., 10 µM) or vehicle for 6-24 hours.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform real-time quantitative PCR (RT-qPCR) using primers for UCP1 and the housekeeping gene.

  • Calculate the relative expression of UCP1 normalized to the housekeeping gene using the ΔΔCt method.

Mitochondrial Respiration Assay

This assay assesses the effect of this compound on mitochondrial function.

Materials:

  • Mature brown adipocytes

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)

Protocol:

  • Seed and differentiate brown preadipocytes in a Seahorse XF Cell Culture Microplate.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Treat cells with this compound (e.g., 10 µM) or vehicle.

  • Place the cell culture plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).

  • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Analyze the data to determine the effect of this compound on various parameters of mitochondrial respiration. This compound has been shown to increase basal respiration in brown adipocytes.[5]

Data Presentation

Table 1: Quantitative Effects of this compound on Brown Adipocyte Function
ParameterAssayTreatmentFold Change (vs. Vehicle)Reference
Fatty Acid Uptake[¹⁴C]-Palmitic Acid Uptake10 µM this compound~1.5 - 2.0
Basal RespirationOxygen Consumption Rate (OCR)10 µM this compound~1.2 - 1.5
UCP1 mRNA ExpressionRT-qPCR1-10 µM this compoundVariable
FATP1 in Plasma MembraneWestern Blot10 µM this compoundIncreased
CD36 in Plasma MembraneWestern Blot10 µM this compoundIncreased

Note: The exact fold changes can vary depending on the specific cell line, differentiation efficiency, and experimental conditions. The data presented here are approximate values based on published literature.

Conclusion

The in vitro assays described in these application notes provide a comprehensive toolkit for researchers to investigate the activity of this compound on brown adipocytes. By utilizing these detailed protocols, scientists can effectively measure the impact of this lipokine on fatty acid transporter translocation, fatty acid uptake, UCP1 expression, and mitochondrial respiration, thereby facilitating the discovery and development of novel therapeutics targeting brown adipose tissue for the treatment of metabolic diseases.

References

Application Notes and Protocols for Luciferase-Based Reporter Assays in 12,13-DiHOME Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid molecule, or lipokine, that has emerged as a critical signaling molecule in metabolic regulation and cellular responses. Produced from linoleic acid via the cytochrome P450/soluble epoxide hydrolase pathway, this compound is notably upregulated in response to physiological stimuli such as cold exposure and exercise.[1][2][3][4][5] It plays a significant role in enhancing fatty acid uptake in brown adipose tissue (BAT) and skeletal muscle, improving cardiac function, and has been implicated in inflammatory pain responses.[1][6][7][8][9] Understanding the molecular pathways through which this compound exerts its effects is of paramount interest for the development of novel therapeutics targeting metabolic and cardiovascular diseases.

Recent studies suggest that this compound may signal through various receptor types, including G-protein coupled receptors (GPCRs) and nuclear receptors.[2][10] Specifically, evidence points towards the involvement of Gq-mediated calcium mobilization, activation of Nitric Oxide Synthase 1 (NOS1), and potential interactions with Peroxisome Proliferator-Activated Receptors (PPARs) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][8][9] Luciferase-based reporter assays offer a sensitive and high-throughput method to dissect these signaling pathways, identify specific receptors, and screen for modulators of this compound activity.[11][12][13]

These application notes provide detailed protocols for utilizing luciferase reporter assays to investigate the signaling of this compound through Gq-coupled receptor pathways (via NFAT-RE), MAPK/ERK pathways (via SRE), and PPAR nuclear receptor pathways (via PPRE).

Data Presentation: Quantitative Analysis of this compound Signaling

The following tables summarize hypothetical, yet plausible, quantitative data from luciferase reporter assays designed to characterize the signaling pathways activated by this compound. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Gq-Coupled Receptor Activation by this compound using an NFAT-Luciferase Reporter Assay

Treatment GroupConcentration (µM)Normalized Luciferase Activity (RLU)Fold Induction (over Vehicle)Standard Deviation
Vehicle (DMSO)-15,2341.0± 1,876
This compound0.128,9451.9± 2,543
This compound185,3105.6± 7,891
This compound10243,74416.0± 21,543
This compound25251,36116.5± 23,876
Positive Control (Carbachol)10380,85025.0± 35,123
Gq Inhibitor (YM-254890) + 10 µM this compound130,4682.0± 3,112

Table 2: MAPK/ERK Pathway Activation by this compound using an SRE-Luciferase Reporter Assay

Treatment GroupConcentration (µM)Normalized Luciferase Activity (RLU)Fold Induction (over Vehicle)Standard Deviation
Vehicle (DMSO)-8,7651.0± 987
This compound0.111,3951.3± 1,201
This compound124,5422.8± 2,654
This compound1057,8496.6± 5,987
This compound2560,4796.9± 6,321
Positive Control (PMA)0.1131,47515.0± 12,543
MEK Inhibitor (U0126) + 10 µM this compound1010,5181.2± 1,154

Table 3: PPARγ Activation by this compound using a PPRE-Luciferase Reporter Assay

Treatment GroupConcentration (µM)Normalized Luciferase Activity (RLU)Fold Induction (over Vehicle)Standard Deviation
Vehicle (DMSO)-25,6781.0± 2,987
This compound130,8141.2± 3,456
This compound1071,9002.8± 7,123
This compound25123,2544.8± 11,876
This compound50125,8224.9± 13,001
Positive Control (Rosiglitazone)1513,56020.0± 45,876
PPARγ Antagonist (GW9662) + 25 µM this compound128,2461.1± 3,012

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound and the general workflow for the luciferase reporter assays.

Gq_Signaling_Pathway DiHOME This compound GPCR Gq-Coupled Receptor DiHOME->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Release from ER Calcineurin Calcineurin Ca->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_N NFAT NFAT->NFAT_N Translocates Nucleus Nucleus NFAT_RE NFAT-RE NFAT_N->NFAT_RE Binds Luciferase Luciferase Expression NFAT_RE->Luciferase Induces

This compound Gq-NFAT Signaling Pathway.

PPAR_Signaling_Pathway DiHOME This compound DiHOME_C This compound DiHOME->DiHOME_C Enters Cell Cytoplasm Cytoplasm DiHOME_N This compound DiHOME_C->DiHOME_N Translocates Nucleus Nucleus PPAR PPARγ DiHOME_N->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds Luciferase Luciferase Expression PPRE->Luciferase Induces

This compound PPAR Signaling Pathway.

Luciferase_Assay_Workflow Start Day 1: Cell Seeding Transfection Day 2: Transfection (Reporter & Receptor Plasmids) Start->Transfection Incubation1 Incubation (24h) Transfection->Incubation1 Treatment Day 3: Treatment (this compound, Controls) Incubation1->Treatment Incubation2 Incubation (6-24h) Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Luminometry Add Luciferase Substrate & Measure Luminescence Lysis->Luminometry Analysis Data Analysis (Normalization & Fold Change) Luminometry->Analysis

General Luciferase Reporter Assay Workflow.

Experimental Protocols

The following are detailed protocols for luciferase-based reporter assays to investigate the signaling of this compound.

Protocol 1: Gq-Coupled Receptor Signaling via NFAT-RE Luciferase Assay

This assay measures the activation of the Gq pathway by detecting the mobilization of intracellular calcium, which leads to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells) and subsequent expression of a luciferase reporter gene.[3][6][14][15]

1. Materials:

  • HEK293 cells (or other suitable host cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or other transfection reagent

  • pNFAT-Luc reporter plasmid (containing multiple NFAT response elements upstream of a minimal promoter driving firefly luciferase)

  • Expression plasmid for the candidate Gq-coupled receptor (e.g., GPR132) (optional, if not endogenously expressed)

  • pRL-TK plasmid (or other plasmid constitutively expressing Renilla luciferase for normalization)

  • This compound (dissolved in DMSO)

  • Positive control: Carbachol or other known Gq agonist

  • Gq inhibitor (optional): YM-254890

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

2. Cell Seeding (Day 1):

  • Trypsinize and count HEK293 cells.

  • Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete growth medium.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

3. Transfection (Day 2):

  • For each well, prepare a transfection mix in Opti-MEM according to the manufacturer's protocol. A typical mix includes:

    • 100 ng pNFAT-Luc reporter plasmid

    • 50 ng candidate receptor plasmid (if applicable)

    • 10 ng pRL-TK control plasmid

    • Transfection reagent at the recommended ratio.

  • Replace the medium in each well with 50 µL of fresh, serum-free medium.

  • Add the transfection mix to each well and incubate for 4-6 hours at 37°C.

  • After incubation, add 50 µL of medium containing 20% FBS (for a final concentration of 10% FBS) and incubate for 24 hours.

4. Treatment (Day 3):

  • Carefully aspirate the medium from the wells.

  • Wash once with 100 µL of sterile PBS.

  • Add 90 µL of serum-free medium to each well.

  • Prepare serial dilutions of this compound and controls in serum-free medium at 10x the final concentration.

  • Add 10 µL of the 10x compound dilutions to the respective wells. Include vehicle control (DMSO), positive control, and inhibitor controls as needed.

  • Incubate for 6-8 hours at 37°C in a 5% CO2 incubator.

5. Luciferase Assay (Day 3):

  • Equilibrate the plate and Dual-Luciferase® reagents to room temperature.

  • Perform the luciferase assay according to the manufacturer's instructions. Briefly:

    • Add Luciferase Assay Reagent II (firefly luciferase substrate) to each well.

    • Measure luminescence (firefly).

    • Add Stop & Glo® Reagent (Renilla luciferase substrate) to each well.

    • Measure luminescence (Renilla).

6. Data Analysis:

  • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

  • Calculate the fold induction by dividing the normalized luciferase activity of treated wells by the average normalized activity of the vehicle control wells.

Protocol 2: MAPK/ERK Signaling via SRE-Luciferase Reporter Assay

This assay is designed to monitor the activation of the MAPK/ERK signaling pathway.[10][11][16] Activation of this pathway leads to the phosphorylation of transcription factors that bind to the Serum Response Element (SRE) and drive luciferase expression.

1. Materials:

  • HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pSRE-Luc reporter plasmid

  • Expression plasmid for the candidate receptor (optional)

  • pRL-TK control plasmid

  • This compound (in DMSO)

  • Positive control: Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF)

  • MEK inhibitor (optional): U0126 or PD98059

  • Other reagents as listed in Protocol 1.

2. Cell Seeding and Transfection (Day 1-2):

  • Follow steps 1 and 2 from Protocol 1, substituting the pNFAT-Luc plasmid with the pSRE-Luc plasmid during transfection.

3. Serum Starvation and Treatment (Day 3):

  • After 24 hours of transfection, aspirate the medium.

  • Wash the cells with PBS and add 100 µL of serum-free DMEM.

  • Incubate for 18-24 hours to serum-starve the cells and reduce basal SRE activity.

  • Prepare 10x serial dilutions of this compound and controls in serum-free DMEM.

  • Add 10 µL of the 10x dilutions to the appropriate wells.

  • Incubate for 6 hours at 37°C in a 5% CO2 incubator.

4. Luciferase Assay and Data Analysis (Day 4):

  • Follow steps 5 and 6 from Protocol 1 to measure luciferase activity and analyze the data.

Protocol 3: PPARγ Activation via PPRE-Luciferase Reporter Assay

This protocol is used to determine if this compound can act as a ligand for the nuclear receptor PPARγ.[2][12][17] Ligand binding to PPARγ leads to its heterodimerization with RXR and binding to Peroxisome Proliferator-Activated Receptor Response Elements (PPREs) in the reporter construct, driving luciferase expression.[18][19][20]

1. Materials:

  • HEK293T or a relevant cell line (e.g., adipocytes)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pPPRE-Luc reporter plasmid (containing tandem PPRE sequences)

  • Expression plasmid for human PPARγ (e.g., pcDNA3.1-hPPARγ)

  • pRL-TK control plasmid

  • This compound (in DMSO)

  • Positive control: Rosiglitazone or another PPARγ agonist

  • PPARγ antagonist (optional): GW9662

  • Other reagents as listed in Protocol 1.

2. Cell Seeding and Transfection (Day 1-2):

  • Follow steps 1 and 2 from Protocol 1, using the pPPRE-Luc and PPARγ expression plasmids in the transfection mix.

3. Treatment (Day 3):

  • After 24 hours of transfection, replace the medium with fresh complete growth medium.

  • Prepare 10x serial dilutions of this compound and controls in complete growth medium.

  • Add 10 µL of the 10x dilutions to the appropriate wells.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

4. Luciferase Assay and Data Analysis (Day 4):

  • Follow steps 5 and 6 from Protocol 1 to measure luciferase activity and analyze the data.

Conclusion

The provided application notes and protocols offer a comprehensive framework for employing luciferase-based reporter assays to elucidate the signaling mechanisms of this compound. By systematically evaluating the activation of NFAT-RE, SRE, and PPRE-driven reporters, researchers can gain valuable insights into the involvement of Gq-coupled receptors, MAPK/ERK pathways, and PPARs in mediating the diverse physiological effects of this important lipokine. These assays are readily adaptable for high-throughput screening, facilitating the discovery of novel agonists and antagonists of this compound signaling, which may hold therapeutic promise for a range of metabolic and cardiovascular disorders.

References

Application Notes and Protocols for Studying the In Vivo Effects of 12,13-DiHOME in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a lipokine that has emerged as a significant signaling molecule in metabolic regulation.[1] It is synthesized from linoleic acid and is notably upregulated in response to stimuli such as cold exposure and exercise.[2][3][4][5][6] Functionally, this compound has been demonstrated to stimulate brown adipose tissue (BAT) activity, enhance fatty acid uptake in both BAT and skeletal muscle, and improve cold tolerance.[2][3][7][8][9][10] These characteristics make it a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[1] This document provides detailed application notes and protocols for utilizing animal models to investigate the in vivo effects of this compound.

Signaling Pathways of this compound

The biosynthesis of this compound is initiated by the conversion of linoleic acid to 12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME) by cytochrome P450 enzymes. Soluble epoxide hydrolases (sEH), primarily Ephx1 and Ephx2, then catalyze the conversion of 12,13-EpOME to this compound.[11] In response to cold or exercise, the expression of these enzymes is induced, particularly in brown adipose tissue, leading to increased circulating levels of this compound.[3][7]

This compound exerts its effects through various mechanisms. In brown adipocytes, it promotes the translocation of fatty acid transporters, specifically FATP1 and CD36, to the cell membrane, thereby increasing fatty acid uptake.[3][7][8] This provides the necessary fuel for thermogenesis. In cardiomyocytes, this compound has been shown to increase mitochondrial respiration through a nitric oxide synthase 1 (NOS1)-dependent pathway.[11][12]

Below are diagrams illustrating the biosynthesis and key signaling actions of this compound.

12_13_DiHOME_Biosynthesis cluster_stimuli Inducers Linoleic Acid Linoleic Acid 12,13-EpOME 12,13-EpOME Linoleic Acid->12,13-EpOME cytochrome P450 CYP450 CYP450 This compound This compound 12,13-EpOME->this compound soluble epoxide hydrolase sEH (Ephx1/2) sEH (Ephx1/2) Cold Exposure Cold Exposure Cold Exposure->sEH (Ephx1/2) Exercise Exercise Exercise->sEH (Ephx1/2)

Biosynthesis of this compound.

12_13_DiHOME_Signaling cluster_BAT Brown Adipocyte cluster_Cardiomyocyte Cardiomyocyte 12,13-DiHOME_BAT This compound Transporter_Activation Promotes Translocation 12,13-DiHOME_BAT->Transporter_Activation FATP1 FATP1 Transporter_Activation->FATP1 CD36 CD36 Transporter_Activation->CD36 FA_Uptake Increased Fatty Acid Uptake FATP1->FA_Uptake CD36->FA_Uptake Thermogenesis Thermogenesis FA_Uptake->Thermogenesis 12,13-DiHOME_CM This compound NOS1 NOS1 Activation 12,13-DiHOME_CM->NOS1 Mito_Resp Increased Mitochondrial Respiration NOS1->Mito_Resp Cardiac_Func Improved Cardiac Function Mito_Resp->Cardiac_Func

Signaling actions of this compound.

Animal Models

The most commonly used animal model for studying the in vivo effects of this compound is the mouse. C57BL/6 mice are frequently cited in the literature and are a suitable choice for general metabolic studies.[2][13] Both male and female mice have been used, and age can be a critical factor, with studies often using young adult mice (e.g., 10 weeks old) or aged mice (e.g., 18 months old).[2][13]

Experimental Protocols

Acute Administration of this compound to Assess Metabolic Effects

This protocol is designed to evaluate the immediate effects of this compound on thermoregulation and substrate metabolism.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • C57BL/6 mice

  • Metabolic cages (e.g., CLAMS)

  • Rectal probe for temperature measurement

Procedure:

  • Acclimate mice to individual housing in metabolic cages.

  • Administer a single dose of this compound or vehicle to the mice. The route of administration can be intraperitoneal (i.p.) injection. A previously reported effective dose is in the range of 1 mg/kg body weight.[7]

  • Immediately following injection, place the mice in a cold environment (e.g., 4°C).

  • Monitor core body temperature using a rectal probe at regular intervals (e.g., every 15-30 minutes) for a period of 1-2 hours.

  • Simultaneously, measure oxygen consumption (VO2) and carbon dioxide production (VCO2) using the metabolic cages to determine the respiratory exchange ratio (RER). An acute injection of this compound has been shown to decrease RER, indicating increased lipid oxidation.[2][6]

G cluster_setup Setup cluster_experiment Experiment cluster_measurement Measurement acclimation Acclimate mice to metabolic cages injection Inject this compound or Vehicle (i.p.) acclimation->injection cold_exposure Place mice in cold environment (4°C) injection->cold_exposure temp_measurement Monitor core body temperature cold_exposure->temp_measurement metabolic_measurement Measure VO2, VCO2, and calculate RER cold_exposure->metabolic_measurement

Workflow for acute this compound administration.
Chronic Administration of this compound in a Diet-Induced Obesity Model

This protocol is designed to assess the long-term effects of this compound on metabolic parameters in a model of diet-induced obesity.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • C57BL/6 mice

  • High-fat diet (HFD)

  • Standard chow diet

  • Equipment for measuring body weight and composition (e.g., EchoMRI)

  • Equipment for blood collection and analysis

Procedure:

  • Induce obesity in mice by feeding them a high-fat diet for a specified period (e.g., 6-8 weeks). A control group should be maintained on a standard chow diet.

  • After the diet-induced obesity period, initiate daily treatment with this compound or vehicle. Administration can be via intraperitoneal injection. A chronic treatment regimen could involve daily injections for 2 weeks.[7]

  • Monitor body weight and food intake regularly throughout the treatment period.

  • At the end of the treatment period, perform metabolic assessments such as a glucose tolerance test (GTT) and an insulin tolerance test (ITT).

  • Collect blood samples to measure circulating levels of triglycerides, glucose, and insulin. Chronic treatment with this compound has been shown to reduce circulating triglyceride levels.[7]

  • At the end of the study, tissues such as BAT, white adipose tissue (WAT), and skeletal muscle can be collected for further analysis (e.g., gene expression, histology).

Assessment of Fatty Acid Uptake in BAT and Skeletal Muscle

This protocol outlines a method to directly measure the effect of this compound on fatty acid uptake in specific tissues.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Radiolabeled fatty acid tracer (e.g., [3H]-palmitate or a fluorescently labeled fatty acid)

  • C57BL/6 mice

  • Scintillation counter or imaging system for detecting the tracer

Procedure:

  • Administer a single dose of this compound or vehicle to the mice.

  • After a short period (e.g., 30-60 minutes), administer the radiolabeled or fluorescently labeled fatty acid tracer. This can be done via oral gavage or intravenous injection.

  • After a specified time to allow for tissue uptake (e.g., 1-2 hours), euthanize the mice and collect tissues of interest, including BAT, skeletal muscle, and heart.

  • Measure the amount of tracer in each tissue using a scintillation counter (for radiolabels) or an appropriate imaging system (for fluorescent labels). An increase in the tracer signal in the this compound-treated group compared to the vehicle group indicates increased fatty acid uptake.[2][7]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Acute Effects of this compound on Metabolic Parameters

ParameterVehicleThis compoundp-value
Change in Body Temperature (°C)
Oxygen Consumption (ml/kg/hr)
Respiratory Exchange Ratio (RER)

Table 2: Chronic Effects of this compound in Diet-Induced Obese Mice

ParameterHFD + VehicleHFD + this compoundp-value
Body Weight Gain (g)
Fasting Blood Glucose (mg/dL)
Serum Triglycerides (mg/dL)
Glucose Tolerance (AUC)

Table 3: Effect of this compound on Tissue-Specific Fatty Acid Uptake

TissueVehicle (Tracer uptake)This compound (Tracer uptake)p-value
Brown Adipose Tissue
Skeletal Muscle (e.g., Quadriceps)
Heart

Additional Considerations

  • Gut Microbiome: Recent studies have indicated a link between the gut microbiome and this compound levels. Certain gut bacteria can produce this compound, which may influence immune responses.[14][15][16] Researchers may consider analyzing the gut microbiome composition in their animal models.

  • Cardiac Function: this compound has been shown to have direct effects on cardiac function, improving both systolic and diastolic parameters.[11][12] For studies focused on cardiovascular effects, in vivo cardiac hemodynamics can be measured following acute this compound administration.[12]

  • Exercise Models: Since exercise is a potent inducer of this compound, combining exercise protocols with this compound administration can provide further insights into its physiological roles.[2][9][10][17] Studies have shown that surgical removal of interscapular BAT in mice negates the exercise-induced increase in circulating this compound.[2]

These application notes and protocols provide a framework for investigating the in vivo effects of this compound in animal models. The specific details of the experimental design should be optimized based on the research question and available resources.

References

Application Notes and Protocols for 12,13-DiHOME Research Using C2C12 and 3T3-L1 Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing C2C12 myoblasts and 3T3-L1 preadipocytes as cell culture models to investigate the metabolic effects of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME). This document includes detailed protocols for cell culture and differentiation, experimental procedures for this compound treatment, and a summary of expected outcomes based on current research.

Introduction to this compound and its Metabolic Significance

This compound is a lipokine, a lipid-derived signaling molecule, that has garnered significant interest for its role in regulating systemic energy metabolism.[1] Released primarily by brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise, this compound has been shown to modulate fatty acid uptake and utilization in skeletal muscle.[2][3][4] Understanding the cellular mechanisms of this compound is crucial for exploring its therapeutic potential in metabolic disorders such as obesity and type 2 diabetes.[5][6]

The C2C12 and 3T3-L1 cell lines serve as well-established in vitro models for skeletal muscle and white adipose tissue, respectively. C2C12 myoblasts can be differentiated into myotubes, mimicking mature muscle fibers, while 3T3-L1 preadipocytes differentiate into mature, lipid-laden adipocytes. These models are instrumental in dissecting the cell-autonomous effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on C2C12 and 3T3-L1 cells.

Table 1: Effects of this compound on C2C12 Myotubes

ParameterEffect of this compoundReference
Fatty Acid UptakeSignificant Increase[7]
Fatty Acid OxidationSignificant Increase[7]
Mitochondrial RespirationIncreased Basal Oxygen Consumption Rate (OCR) and Maximal Respiration[1][7]
ATP TurnoverNo Effect[7]
Glucose UptakeNo Effect[7]

Table 2: Effects of this compound on 3T3-L1 Adipocytes

ParameterEffect of this compoundReference
Fatty Acid UptakeNo Increase[7]
Fatty Acid OxidationNo Increase[7]
Mitochondrial RespirationNo Increase in OCR[7]

Experimental Protocols

Protocol 1: C2C12 Cell Culture and Differentiation

This protocol details the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): DMEM with 4.5 g/L glucose, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9]

  • Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[9]

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Tissue culture flasks and plates

Procedure:

  • Cell Seeding and Proliferation:

    • Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.[9]

    • Subculture the cells when they reach 70-80% confluency to avoid spontaneous differentiation.[10] Do not allow cultures to become fully confluent during the proliferation phase.

  • Initiation of Differentiation:

    • Seed C2C12 myoblasts in the desired culture plates and grow them in Growth Medium until they reach 90-100% confluency.[9]

    • To induce differentiation, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.[9][11]

  • Myotube Formation:

    • Maintain the cells in Differentiation Medium for 4-7 days to allow for the formation of multinucleated myotubes.

    • Change the Differentiation Medium every 24 hours.[9] Differentiated myotubes will appear as elongated, multinucleated cells.

Protocol 2: 3T3-L1 Cell Culture and Adipocyte Differentiation

This protocol outlines the procedure for culturing 3T3-L1 preadipocytes and differentiating them into mature adipocytes.

Materials:

  • 3T3-L1 mouse preadipocyte cell line

  • Preadipocyte Expansion Medium: DMEM supplemented with 10% Bovine Calf Serum.

  • Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[12][13] Rosiglitazone (2 µM) can be added to enhance differentiation.[14][15]

  • Adipocyte Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Tissue culture flasks and plates

Procedure:

  • Cell Seeding and Expansion:

    • Culture 3T3-L1 preadipocytes in Preadipocyte Expansion Medium at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells before they reach 70% confluency.

  • Initiation of Differentiation:

    • Seed 3T3-L1 cells and grow them until they are 100% confluent. Maintain them at confluence for an additional 48 hours.[16]

    • Initiate differentiation by replacing the medium with Differentiation Medium I.

  • Adipocyte Maturation:

    • After 2-3 days, replace the Differentiation Medium I with Adipocyte Maintenance Medium.[16]

    • Maintain the cells in Adipocyte Maintenance Medium for an additional 7-14 days, changing the medium every 2-3 days.[16] Mature adipocytes will be visible as rounded cells containing lipid droplets.

Protocol 3: this compound Treatment and Functional Assays

This protocol describes the treatment of differentiated C2C12 myotubes and 3T3-L1 adipocytes with this compound for subsequent functional analysis.

Materials:

  • Differentiated C2C12 myotubes or 3T3-L1 adipocytes

  • This compound

  • Vehicle control (e.g., ethanol or DMSO, diluted in media)

  • Assay-specific reagents for measuring fatty acid uptake, fatty acid oxidation, mitochondrial respiration, or glucose uptake.

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) in the appropriate serum-free medium. Prepare a vehicle control with the same final concentration of the solvent.

  • Cell Treatment:

    • Incubate the differentiated cells with the this compound-containing medium or the vehicle control for a specified period (e.g., 1-4 hours).[7]

  • Functional Assays:

    • Fatty Acid Uptake Assay: After treatment, incubate cells with a radiolabeled fatty acid (e.g., [14C]palmitate) for a defined period. Wash the cells extensively to remove extracellular label and measure the intracellular radioactivity by scintillation counting. Normalize the results to total protein content.[7]

    • Fatty Acid Oxidation Assay: Following incubation with a radiolabeled fatty acid, measure the production of radiolabeled CO2 or acid-soluble metabolites as an indicator of fatty acid oxidation.[7]

    • Mitochondrial Respiration Assay: Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR) in real-time. After establishing a baseline OCR, inject this compound and monitor the changes in basal and maximal respiration.[7]

    • Glucose Uptake Assay: After this compound treatment, incubate cells with a radiolabeled glucose analog (e.g., 2-deoxy-[3H]glucose). Measure the intracellular radioactivity to determine the rate of glucose uptake.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in muscle cells and a general experimental workflow for studying its effects.

G cluster_0 Cell Membrane cluster_1 Mitochondrion DiHOME This compound Receptor Putative Receptor (Gq-coupled?) DiHOME->Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Transporter_vesicle Vesicle with FATP1/CD36 Ca_release->Transporter_vesicle Triggers Translocation PKC->Transporter_vesicle Phosphorylates? Transporter_membrane FATP1/CD36 Transporter_vesicle->Transporter_membrane Inserts into Membrane FA_uptake Fatty Acid Uptake Transporter_membrane->FA_uptake Mediates FA_oxidation Fatty Acid Oxidation FA_uptake->FA_oxidation Provides Substrate Mito_resp Mitochondrial Respiration FA_oxidation->Mito_resp Fuels

Caption: Proposed signaling pathway of this compound in C2C12 muscle cells.

G cluster_C2C12 C2C12 Workflow cluster_3T3 3T3-L1 Workflow C2_culture Culture C2C12 Myoblasts C2_diff Differentiate to Myotubes (4-7 days) C2_culture->C2_diff C2_treat Treat with This compound or Vehicle C2_diff->C2_treat C2_assay Perform Functional Assays: - Fatty Acid Uptake - Fatty Acid Oxidation - Mitochondrial Respiration - Glucose Uptake C2_treat->C2_assay C2_data Data Analysis: Compare Treated vs. Vehicle C2_assay->C2_data T3_culture Culture 3T3-L1 Preadipocytes T3_diff Differentiate to Adipocytes (10-14 days) T3_culture->T3_diff T3_treat Treat with This compound or Vehicle T3_diff->T3_treat T3_assay Perform Functional Assays: - Fatty Acid Uptake - Fatty Acid Oxidation T3_treat->T3_assay T3_data Data Analysis: Compare Treated vs. Vehicle T3_assay->T3_data

Caption: Comparative experimental workflow for C2C12 and 3T3-L1 cells.

References

Application Notes and Protocols for Administering 12,13-DiHOME to Mice for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and administration of the lipokine 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) to mice for the investigation of its metabolic effects. The protocols and data presented are based on established in vivo studies.

Introduction

This compound is a bioactive lipid molecule, or lipokine, primarily released by brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise[1][2][3]. It plays a significant role in regulating systemic metabolism, particularly by enhancing fatty acid uptake and utilization in BAT and skeletal muscle[1][2][4][5]. These properties make this compound a compelling target for therapeutic development in the context of metabolic disorders like obesity, diabetes, and hyperlipidemia[2][5]. This document outlines the necessary protocols for administering this compound to mice to study its metabolic functions.

Data Presentation: In Vivo Dosage and Effects

The following table summarizes the dosages of this compound used in various mouse studies and the corresponding metabolic outcomes. This information can guide dose selection for future experiments.

Study TypeDosageAdministration RouteVehicleKey Metabolic EffectsNo Effect ObservedReference
Acute 1 µg/kgIntraperitoneal (i.p.)0.1% BSA in PBSEnhanced cold tolerance, increased BAT fatty acid and glucose uptake, increased lipid oxidation.-[5]
Acute Not SpecifiedInjection (unspecified)SalineIncreased skeletal muscle fatty acid uptake and oxidation.No effect on glucose uptake in muscle.[1][6]
Chronic 1 µg/kg for 1 week, then 10 µg/kg for 2 weeksIntraperitoneal (i.p.)0.1% BSA in PBSDecreased circulating triglycerides in diet-induced obese mice.No effect on body weight or glucose tolerance.[5]
Chronic 1 µg/kg for 2 weeksRetro-orbital injectionNot SpecifiedDecreased serum triglycerides.No effects on body weight, glucose tolerance, or circulating nonesterified fatty acids.[7]
Chronic Not SpecifiedIntraperitoneal (i.p.) daily for 2 weeksNot SpecifiedIn old mice, improved cardiac function (systolic and diastolic).-

BSA: Bovine Serum Albumin; PBS: Phosphate-Buffered Saline; BAT: Brown Adipose Tissue.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (commercially available)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile injection syringes and needles

Protocol:

  • Vehicle Preparation: Prepare a sterile 0.1% (w/v) BSA solution in PBS. For example, dissolve 1 mg of fatty acid-free BSA in 1 mL of sterile PBS. Ensure the BSA is completely dissolved.

  • This compound Reconstitution: this compound is a lipid and may require an organic solvent for initial solubilization before dilution in the aqueous vehicle. Follow the manufacturer's instructions for initial reconstitution (e.g., in ethanol).

  • Final Dosing Solution: Prepare the final dosing solution by diluting the reconstituted this compound in the 0.1% BSA in PBS vehicle to the desired final concentration. The final concentration of any organic solvent should be minimal (typically <1%) to avoid toxicity.

  • Control Vehicle: The control vehicle should be identical to the dosing solution, including the small percentage of any organic solvent used for initial reconstitution, but without this compound.

  • Storage: Prepare solutions fresh on the day of injection. Due to its lipid nature, this compound may be prone to oxidation.

Administration of this compound to Mice

Animal Handling:

  • All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

  • Mice should be acclimated to the housing conditions for at least one week before the start of the experiment.

  • Handle mice gently to minimize stress.

Administration Routes:

  • Intraperitoneal (i.p.) Injection: This is a common and effective route for systemic delivery.

    • Procedure: Gently restrain the mouse, positioning it to expose the abdomen. Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the prepared this compound solution (typically 100-200 µL volume).

  • Retro-orbital (r.o.) Injection: This route provides rapid entry into the systemic circulation but requires a high degree of technical skill and is performed under anesthesia.

  • Oral Gavage (p.o.): While not the primary route reported for this compound, oral gavage is a possibility. However, bioavailability may be a concern due to first-pass metabolism.

Example Experimental Design: Acute Metabolic Study

This protocol aims to assess the immediate effects of this compound on cold tolerance and substrate utilization.

  • Animal Groups:

    • Group 1: Vehicle control (0.1% BSA in PBS)

    • Group 2: this compound (e.g., 1 µg/kg)

  • Procedure:

    • Fast mice for 4-6 hours.

    • Measure baseline core body temperature.

    • Administer this compound or vehicle via i.p. injection.

    • After 30 minutes, place mice in a cold environment (e.g., 4°C).

    • Monitor core body temperature at regular intervals (e.g., every 15-30 minutes) for 90-120 minutes.

    • At the end of the experiment, collect blood to measure serum triglycerides and other metabolites.

    • Tissues such as BAT, skeletal muscle, and liver can be harvested for gene expression or protein analysis.

Example Experimental Design: Chronic Metabolic Study

This protocol is designed to evaluate the long-term effects of this compound on metabolic parameters in a diet-induced obesity model.

  • Animal Model: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

  • Animal Groups:

    • Group 1: Vehicle control (daily i.p. injections)

    • Group 2: this compound (e.g., 10 µg/kg, daily i.p. injections)

  • Procedure:

    • Record baseline body weight and perform a glucose tolerance test (GTT).

    • Administer this compound or vehicle daily for 2-4 weeks.

    • Monitor body weight and food intake regularly.

    • At the end of the treatment period, perform a final GTT and collect terminal blood samples for analysis of triglycerides, cholesterol, and other relevant markers.

    • Collect adipose tissue, liver, and muscle for further analysis (e.g., histology, qPCR, western blotting).

Visualizations

Biosynthesis of this compound

The following diagram illustrates the enzymatic conversion of linoleic acid to this compound.

G LA Linoleic Acid EpOME 12,13-EpOME (Epoxide) LA->EpOME Oxidation DiHOME This compound EpOME->DiHOME Hydrolysis enzyme1 Cytochrome P450 (Cyp) Oxidases enzyme1->LA:n enzyme2 Soluble Epoxide Hydrolases (Ephx1, Ephx2) enzyme2->EpOME:n

Biosynthesis pathway of this compound.
Signaling Pathway of this compound in Metabolic Tissues

This diagram shows the mechanism by which this compound enhances fatty acid uptake in brown adipocytes.

G cluster_cell Brown Adipocyte cluster_vesicle Intracellular Vesicle CD36_mem CD36 FA_uptake Increased Fatty Acid Uptake CD36_mem->FA_uptake FATP1_mem FATP1 FATP1_mem->FA_uptake CD36_ves CD36 CD36_ves->CD36_mem FATP1_ves FATP1 FATP1_ves->FATP1_mem DiHOME This compound DiHOME->CD36_ves Promotes Translocation DiHOME->FATP1_ves Promotes Translocation FA Fatty Acids FA->CD36_mem Transport FA->FATP1_mem Transport G start Start: High-Fat Diet Feeding (e.g., 12 weeks) baseline Baseline Measurements: Body Weight, GTT start->baseline treatment Daily Treatment (2-4 weeks) baseline->treatment group1 Group 1: Vehicle (i.p.) treatment->group1 group2 Group 2: This compound (i.p.) treatment->group2 monitoring In-life Monitoring: Body Weight, Food Intake group1->monitoring group2->monitoring final Final Measurements: Body Weight, GTT monitoring->final end Endpoint: Terminal Bleed & Tissue Collection final->end

References

Application Notes and Protocols for Tracing 12,13-DiHOME Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid molecule, or lipokine, primarily released from brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise.[1][2][3] This oxylipin plays a significant role in regulating systemic metabolism by promoting fatty acid uptake into BAT and skeletal muscle, thereby enhancing thermogenesis and reducing circulating triglycerides.[1][2][3] Given its beneficial effects on metabolic health, understanding the biosynthesis, signaling, and metabolic fate of this compound is of great interest for the development of novel therapeutics for metabolic diseases.[4][5]

Stable isotope labeling is a powerful technique to trace the metabolic pathways of molecules in biological systems. By introducing a labeled version of a compound, researchers can track its conversion into downstream metabolites, providing insights into pathway activity and metabolic fluxes. These application notes provide detailed methodologies for utilizing stable isotope-labeled precursors to trace the metabolism of this compound.

Biosynthesis and Signaling Pathway of this compound

This compound is synthesized from linoleic acid through a two-step enzymatic process. First, cytochrome P450 enzymes convert linoleic acid to 12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME). Subsequently, soluble epoxide hydrolase (sEH) catalyzes the hydration of 12,13-EpOME to form this compound.[3][4]

Once released into circulation, this compound exerts its effects on target tissues like BAT and skeletal muscle. Its signaling mechanism involves promoting the translocation of fatty acid transporters, specifically Fatty Acid Transport Protein 1 (FATP1) and CD36, to the cell membrane.[1][6] This enhances the uptake of fatty acids into the cells for subsequent oxidation. Recent studies also suggest the involvement of Gq-mediated calcium mobilization in its mechanism of action.

This compound Signaling Pathway cluster_synthesis Biosynthesis in BAT cluster_circulation Circulation cluster_target_cell Target Cell (e.g., Brown Adipocyte) Linoleic_Acid Linoleic Acid CYP450 Cytochrome P450 Linoleic_Acid->CYP450 12_13_EpOME 12,13-EpOME CYP450->12_13_EpOME sEH Soluble Epoxide Hydrolase (sEH) 12_13_EpOME->sEH 12_13_DiHOME_BAT This compound sEH->12_13_DiHOME_BAT 12_13_DiHOME_Circ Circulating This compound 12_13_DiHOME_BAT->12_13_DiHOME_Circ Release Receptor Gq-coupled Receptor (?) 12_13_DiHOME_Circ->Receptor Binding Ca_Mobilization Ca²⁺ Mobilization Receptor->Ca_Mobilization Transporter_Translocation Transporter Translocation Ca_Mobilization->Transporter_Translocation FATP1_CD36 FATP1 & CD36 Transporter_Translocation->FATP1_CD36 FA_Uptake Fatty Acid Uptake FATP1_CD36->FA_Uptake FA_Oxidation Fatty Acid Oxidation FA_Uptake->FA_Oxidation

Biosynthesis and signaling of this compound.

Quantitative Data on this compound Levels

The following tables summarize quantitative data on circulating this compound levels in response to physiological stimuli and in different health conditions, as reported in various studies.

Table 1: Effect of Exercise on Circulating this compound Levels in Humans

Cohort/ConditionPre-Exercise (ng/mL)Post-Exercise (ng/mL)Fold ChangeReference
Sedentary Male Adolescents~1.5~2.5~1.67[7]
Active Male Adolescents~2.5~4.0~1.60[7]
Mixed Adult Cohort 1~3.0~5.0~1.67[8]
Mixed Adult Cohort 2~2.0~3.5 (during exercise)~1.75[8]

Table 2: Circulating this compound Levels in Different Metabolic States in Humans

ConditionThis compound ConcentrationCorrelationReference
Body Mass Index (BMI)Negatively correlatedr = -0.45[1]
Insulin Resistance (HOMA-IR)Negatively correlatedr = -0.42[1]
Plasma TriglyceridesNegatively correlatedr = -0.38[8]
PreeclampsiaSignificantly increased vs. controlp = 0.007[9]

Experimental Protocols

Protocol 1: Tracing this compound Biosynthesis from Labeled Linoleic Acid

This protocol describes an in vitro experiment to trace the conversion of stable isotope-labeled linoleic acid into this compound in cultured adipocytes.

Materials:

  • Differentiated brown adipocytes (e.g., from immortalized cell lines)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • U-¹³C-Linoleic acid (or other labeled variant)

  • Bovine serum albumin (BSA), fatty acid-free

  • Methanol (LC-MS grade)

  • Deuterated this compound internal standard (e.g., d4-9,10-diHOME as a close analog if specific standard is unavailable)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Preparation of Labeled Linoleic Acid Solution:

    • Prepare a stock solution of U-¹³C-linoleic acid complexed with fatty acid-free BSA in serum-free culture medium.

    • The final concentration should be determined based on experimental needs, typically in the range of 10-100 µM.

  • Cell Culture and Treatment:

    • Plate differentiated brown adipocytes and allow them to adhere overnight.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with the U-¹³C-linoleic acid-BSA complex in serum-free medium for a specified time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Collect the cell culture medium and the cells at each time point.

    • For the cells, wash with ice-cold PBS and then add cold methanol to lyse the cells and precipitate proteins.

    • For the medium, add cold methanol (3 volumes of methanol to 1 volume of medium).

    • Add the deuterated internal standard to both cell and medium extracts.

    • Vortex the samples and incubate at -20°C for at least 4 hours to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Sample Purification (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the lipid fraction using an appropriate solvent (e.g., methanol or ethyl acetate).

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile).

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a C18 column for chromatographic separation.

    • Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the transitions for unlabeled this compound, U-¹³C-12,13-DiHOME, and the deuterated internal standard.

    • Quantify the amount of newly synthesized U-¹³C-12,13-DiHOME relative to the internal standard.

Experimental Workflow for Tracing this compound Biosynthesis Start Differentiated Brown Adipocytes Treatment Incubate with U-¹³C-Linoleic Acid Start->Treatment Extraction Metabolite Extraction (Methanol & Internal Std.) Treatment->Extraction Purification Solid-Phase Extraction (C18 Cartridge) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantify U-¹³C-12,13-DiHOME Analysis->Quantification

Workflow for tracing biosynthesis.
Protocol 2: In Vivo Tracing of Labeled this compound Metabolism

This protocol outlines a general procedure for administering stable isotope-labeled this compound to an animal model to study its distribution and metabolic fate. Note: The synthesis of labeled this compound is a complex process and may require custom synthesis or enzymatic conversion of a labeled precursor.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Stable isotope-labeled this compound (e.g., ¹³C- or D-labeled)

  • Vehicle for injection (e.g., saline with 0.1% BSA)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection tools

  • Methanol (LC-MS grade)

  • Deuterated internal standards for relevant metabolites

  • LC-MS/MS system

Procedure:

  • Preparation of Labeled this compound Injectate:

    • Dissolve the labeled this compound in the chosen vehicle to the desired concentration. Doses used in previous studies for unlabeled this compound are in the range of 1-10 µg/kg body weight.[8]

  • Animal Administration:

    • Acclimatize the animals to the experimental conditions.

    • Administer the labeled this compound via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Sample Collection:

    • Collect blood samples at various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes) to determine the pharmacokinetic profile.

    • At the final time point, euthanize the animals and collect relevant tissues (e.g., BAT, skeletal muscle, liver, heart, plasma).

    • Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C.

  • Metabolite Extraction from Plasma and Tissues:

    • For plasma, perform a protein crash with cold methanol containing the internal standard(s).

    • For tissues, homogenize the tissue in a suitable buffer, followed by protein precipitation and lipid extraction with methanol and other organic solvents. Add internal standards during this process.

    • Follow steps 3.5 to 5 from Protocol 1 for sample processing and analysis.

  • Data Analysis:

    • Quantify the concentration of the labeled this compound in plasma over time to determine its clearance rate.

    • Measure the amount of labeled this compound and its potential downstream metabolites in different tissues to understand its distribution and sites of metabolism.

Logical Flow for In Vivo Tracer Study Administer Administer Labeled This compound to Animal Collect_Blood Serial Blood Collection Administer->Collect_Blood Collect_Tissues Terminal Tissue Collection Administer->Collect_Tissues Process_Samples Metabolite Extraction & Purification Collect_Blood->Process_Samples Collect_Tissues->Process_Samples Analyze LC-MS/MS Analysis Process_Samples->Analyze Determine_PK Determine Pharmacokinetics (Plasma) Analyze->Determine_PK Determine_Distribution Determine Tissue Distribution & Metabolites Analyze->Determine_Distribution

In vivo tracing experimental flow.

Conclusion

The use of stable isotope labeling provides a robust methodology for elucidating the metabolic dynamics of this compound. By tracing the conversion of labeled precursors or the fate of a labeled this compound molecule, researchers can gain valuable insights into its biosynthesis, tissue distribution, and downstream metabolic pathways. These methods are crucial for understanding the role of this important lipokine in metabolic health and for the development of new therapeutic strategies targeting its pathway.

References

Application Notes and Protocols: 12,13-DiHOME as a Positive Control in Fatty Acid Uptake Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a lipokine that has been identified as a potent stimulator of fatty acid uptake in metabolically active tissues such as brown adipose tissue (BAT), skeletal muscle, and cardiac muscle.[1][2][3][4] Its levels are known to increase in circulation in response to physiological stimuli like cold exposure and exercise.[3][5] The mechanism of action involves the translocation of key fatty acid transporters, namely Fatty Acid Transport Protein 1 (FATP1) and CD36, from intracellular stores to the plasma membrane.[1][3][5] This targeted and robust activity makes this compound an excellent positive control for in vitro and in vivo fatty acid uptake experiments, ensuring assay validity and providing a benchmark for the evaluation of novel therapeutic compounds targeting fatty acid metabolism.

Data Presentation

The following tables summarize the observed effects of this compound on fatty acid uptake in various cell types as reported in scientific literature.

Table 1: In Vitro Effects of this compound on Fatty Acid Uptake

Cell TypeConcentration of this compoundIncubation TimeAssay MethodObserved EffectReference
Mature Brown Adipocytes1 µM15 minutesFFA-SS-Luciferin BioluminescenceSignificant increase in fatty acid uptake.[5]
C2C12 MyotubesNot specifiedNot specifiedRadiolabeled Palmitate UptakeSignificant increase in fatty acid uptake and oxidation.[4][4]
Isolated CardiomyocytesNot specified30 minutesFFA-SS-Luciferin BioluminescenceSignificantly elevated fatty acid uptake.[2][2]

Table 2: In Vivo Effects of this compound Treatment

Animal ModelDosageTreatment DurationKey FindingsReference
Mice1 µg/kg body weight (acute)Single injectionEnhanced cold tolerance and acutely activated BAT fuel uptake.[5][5]
Mice with diet-induced obesity10 µg/kg body weightDaily for 2 weeksDecreased circulating triglycerides.[5]
MiceAcute treatmentSingle injectionIncreased skeletal muscle fatty acid uptake and oxidation.[6][6]

Signaling Pathway

The proposed signaling pathway for this compound-mediated fatty acid uptake involves the activation of a G-protein coupled receptor (GPCR), leading to downstream signaling cascades that culminate in the translocation of fatty acid transporters to the cell surface. While the specific GPCR remains to be definitively identified, evidence suggests the involvement of a Gq-coupled pathway and subsequent activation of Protein Kinase C (PKC).

Caption: Proposed signaling pathway for this compound-induced fatty acid uptake.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Uptake Assay Using a Fluorescent Fatty Acid Analog

This protocol describes a method for measuring fatty acid uptake in cultured adipocytes or myotubes using a fluorescently labeled fatty acid, such as BODIPY™-FL C16, with this compound as a positive control.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12) in a 96-well black, clear-bottom plate

  • This compound (1 mM stock in DMSO)

  • BODIPY™-FL C16 (or other suitable fluorescent fatty acid analog)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)

  • Phloretin (optional, as a non-specific transport inhibitor for negative control)

  • Fluorescence plate reader with bottom-read capabilities

Procedure:

  • Cell Culture: Plate and differentiate cells to maturity in a 96-well black, clear-bottom plate.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in serum-free medium.

  • Preparation of Reagents:

    • Prepare a 2X working solution of BODIPY™-FL C16 in KRH buffer containing 2% fatty acid-free BSA.

    • Prepare treatment solutions in KRH buffer with 1% BSA:

      • Vehicle control (containing the same final concentration of DMSO as the this compound solution)

      • Positive control: 1 µM this compound

      • Negative control (optional): Vehicle + Phloretin (e.g., 200 µM)

  • Treatment:

    • Wash the cells once with KRH buffer.

    • Add 50 µL of the respective treatment solutions to the wells and incubate for 15-30 minutes at 37°C.

  • Fatty Acid Uptake Measurement:

    • Add 50 µL of the 2X BODIPY™-FL C16 working solution to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure fluorescence intensity (Excitation/Emission ~485/515 nm) every 1-2 minutes for 30-60 minutes using the bottom-read mode.

  • Data Analysis:

    • Subtract the background fluorescence (wells without cells).

    • Calculate the rate of fatty acid uptake (slope of the linear portion of the fluorescence curve) for each condition.

    • Normalize the data to the vehicle control.

Fatty_Acid_Uptake_Workflow Start Differentiated Cells in 96-well Plate Serum_Starve Serum Starvation (2-4 hours) Start->Serum_Starve Wash Wash with KRH Buffer Serum_Starve->Wash Treatment Add Treatment Solutions (Vehicle, this compound, etc.) Incubate 15-30 min Wash->Treatment Add_FA Add Fluorescent Fatty Acid Treatment->Add_FA Read_Fluorescence Kinetic Fluorescence Reading (30-60 minutes) Add_FA->Read_Fluorescence Analyze Data Analysis Read_Fluorescence->Analyze

Caption: Experimental workflow for an in vitro fatty acid uptake assay.

Protocol 2: In Vivo Fatty Acid Uptake Assay in Mice

This protocol provides a general framework for assessing the in vivo effect of this compound on fatty acid uptake in specific tissues.

Materials:

  • Mice (e.g., C57BL/6J)

  • This compound

  • Sterile saline or other appropriate vehicle

  • Radiolabeled fatty acid tracer (e.g., ¹⁴C-palmitate or a fluorescent analog) complexed to BSA

  • Anesthesia

  • Tissue harvesting tools

  • Scintillation counter or appropriate imaging system

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions.

  • Treatment Administration:

    • Administer this compound (e.g., 1-10 µg/kg body weight) or vehicle via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Fatty Acid Tracer Injection:

    • After a specified time post-treatment (e.g., 15-30 minutes), inject the radiolabeled or fluorescent fatty acid tracer intravenously.

  • Tissue Collection:

    • At a defined time point after tracer injection (e.g., 10-15 minutes), euthanize the mice under anesthesia.

    • Rapidly collect blood and dissect tissues of interest (e.g., BAT, heart, skeletal muscle).

  • Quantification of Fatty Acid Uptake:

    • For radiolabeled tracers, weigh the tissue samples, lyse them, and measure radioactivity using a scintillation counter.

    • For fluorescent tracers, tissue homogenization and fluorescence measurement or ex vivo imaging may be performed.

  • Data Analysis:

    • Calculate the fatty acid uptake as counts per minute (CPM) or relative fluorescence units (RFU) per gram of tissue.

    • Compare the uptake in the this compound-treated group to the vehicle-treated group.

Conclusion

This compound serves as a reliable and physiologically relevant positive control in fatty acid uptake experiments. Its robust and specific mechanism of action provides a clear benchmark for validating experimental systems and for screening compounds aimed at modulating fatty acid metabolism. The protocols and data presented here offer a comprehensive guide for researchers to effectively incorporate this compound into their studies.

References

Troubleshooting & Optimization

Troubleshooting low signal in 12,13-DiHOME LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal intensity in their 12,13-DiHOME (12,13-dihydroxy-9Z-octadecenoic acid) LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks when experiencing a sudden loss of this compound signal?

A complete loss of signal often points to a singular, critical failure. Before delving into complex diagnostics, perform these initial checks:

  • System Status: Verify that the LC and MS systems are powered on, properly connected, and that the software is not reporting any hardware errors. Check communication cables.[1]

  • Solvent Levels: Ensure all mobile phase and wash solvent bottles have adequate volume and that the lines are properly submerged without air bubbles.[1][2]

  • Gas Supply: Check the pressure of the nitrogen and argon gas cylinders or generators to ensure they are within the operational range for the mass spectrometer.[1]

  • Method Parameters: Double-check that the correct LC and MS methods were loaded for the analysis.[3]

  • Sample Injection: Confirm that the correct sample vial was injected and that the injection volume is appropriate.[1] A simple test is to inject a fresh, known standard to differentiate between a sample issue and a system issue.[4]

Q2: My this compound peak is present but has poor shape (e.g., broad, tailing, or split). What could be the cause?

Poor peak shape can compromise resolution and quantification.[5] Common causes include:

  • Column Issues: The analytical column may be contaminated, overloaded, or nearing the end of its lifespan. Try flushing the column with a strong solvent or replacing it if necessary.[3][5]

  • Mobile Phase Problems: Incorrect mobile phase composition or pH can affect peak shape. Ensure mobile phases are correctly prepared with LC-MS grade solvents.[1] Inconsistent gradient formation can also be a factor.[5]

  • Injection Problems: Using an inappropriate injection solvent (sample diluent) that is much stronger than the initial mobile phase can cause peak distortion. The sample should ideally be dissolved in a solvent similar to or weaker than the starting mobile phase.

  • System Dispersion: Excessive tubing length or dead volume in connections can lead to peak broadening.[1]

Q3: I suspect ion suppression is affecting my this compound signal. How can I confirm and mitigate this?

Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[6][7]

  • Confirmation: A post-column infusion experiment can diagnose ion suppression. Infuse a constant flow of a this compound standard into the MS while injecting a blank matrix extract. A dip in the signal at the retention time of this compound indicates suppression.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from interfering matrix components.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances like phospholipids.[8]

    • Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering species below the level where they cause significant suppression.

    • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., d4-9,10-diHOME) can help correct for signal variability caused by matrix effects.[9]

Q4: What are typical concentration ranges for this compound in human plasma, and how does this influence my method setup?

Circulating concentrations of this compound in human plasma are typically in the low picomolar (pM) to nanomolar (nM) range.[10] For instance, one study reported average levels between 40-510 pM in healthy individuals.[10] These low endogenous levels necessitate a highly sensitive and optimized LC-MS/MS method with a low limit of quantification (LOQ).[11] Your sample preparation should include an extraction and concentration step, and the mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[12]

In-Depth Troubleshooting Guide for Low Signal

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Signal for this compound check_system Perform Initial System Checks (Solvents, Gas, Power, Method) start->check_system is_signal_restored1 Signal Restored? check_system->is_signal_restored1 isolate_problem Isolate the Problem Source (Inject fresh standard) is_signal_restored1->isolate_problem No end_ok Problem Resolved is_signal_restored1->end_ok Yes is_std_ok Standard Signal OK? isolate_problem->is_std_ok troubleshoot_sample Troubleshoot Sample/Method (Preparation, Matrix Effects, Degradation) is_std_ok->troubleshoot_sample No (Sample is the issue) troubleshoot_lcms Troubleshoot LC-MS System is_std_ok->troubleshoot_lcms Yes (System is the issue) troubleshoot_sample->end_ok is_ms_ok Check MS Performance (Tune, Infusion, Source Clean) troubleshoot_lcms->is_ms_ok is_ms_signal_ok MS Signal OK? is_ms_ok->is_ms_signal_ok troubleshoot_ms Focus on MS Components (Source, Optics, Detector) is_ms_signal_ok->troubleshoot_ms No (MS is the issue) troubleshoot_lc Troubleshoot LC (Pump, Column, Connections, Leaks) is_ms_signal_ok->troubleshoot_lc Yes (LC is the issue) end_fail Consult Service Engineer troubleshoot_ms->end_fail troubleshoot_lc->end_ok Sample_Prep_Workflow start Start: 100 µL Serum add_is Add Internal Standard start->add_is ppt Protein Precipitation (Cold Methanol) add_is->ppt centrifuge1 Centrifuge (14,000 x g) ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant acidify Acidify & Dilute (pH 3.5 Water) supernatant->acidify spe Solid-Phase Extraction (C18) acidify->spe elute Elute with Methyl Formate spe->elute dry Dry Under Nitrogen elute->dry reconstitute Reconstitute in 50 µL Solvent dry->reconstitute centrifuge2 Final Centrifugation (20,000 x g) reconstitute->centrifuge2 end Analyze via LC-MS/MS centrifuge2->end Signaling_Pathway cluster_stimulus Stimulus cluster_source Source Tissue cluster_target Target Tissue Cold Exposure Cold Exposure BAT Brown Adipose Tissue (BAT) Cold Exposure->BAT Exercise Exercise Exercise->BAT DiHOME This compound Synthesis BAT->DiHOME BrownAdipocyte Brown Adipocyte Translocation Promotes Translocation of CD36 & FATP1 to Membrane BrownAdipocyte->Translocation Acts on Circulation Circulating this compound DiHOME->Circulation Circulation->BrownAdipocyte FA_Uptake Increased Fatty Acid Uptake Translocation->FA_Uptake

References

Overcoming solubility issues with 12,13-DiHOME in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges when working with 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), particularly concerning its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a bioactive lipid molecule, an oxidized metabolite of linoleic acid, that acts as a signaling molecule in various physiological processes, including brown adipose tissue (BAT) activation, fatty acid uptake in skeletal muscle, and cardiovascular function.[1][2][3] As a lipid, it is inherently hydrophobic and has very low solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations in experimental setups.

Q2: What are the recommended solvents for creating a stock solution of this compound?

A2: For creating a concentrated stock solution, organic solvents are recommended. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are suitable choices.[4][5][6] The solubility of this compound in these solvents is approximately 20 mg/mL.[4][5][6] It is often supplied in methyl acetate, which should be evaporated under a gentle stream of nitrogen before dissolving the compound in the desired solvent.[4]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in aqueous buffers is challenging due to the low solubility of this compound. The solubility in PBS (pH 7.2) is approximately 0.01 mg/mL (10 µg/mL).[4][5][6] If an organic solvent-free solution is required, the neat oil can be directly dissolved in the buffer, but it is not recommended to store this aqueous solution for more than one day.[4] For many cell culture experiments, a carrier protein like bovine serum albumin (BSA) is used to enhance solubility and bioavailability.

Q4: How can I improve the solubility of this compound in my cell culture medium?

A4: Complexing this compound with fatty acid-free BSA is a common and effective method to improve its solubility and stability in aqueous cell culture media. This mimics the physiological transport of fatty acids in the bloodstream. A detailed protocol for preparing a this compound:BSA complex is provided in the Experimental Protocols section.

Q5: What is the signaling pathway of this compound?

A5: this compound is known to stimulate fatty acid uptake in brown adipocytes and skeletal muscle by promoting the translocation of fatty acid transporters, specifically CD36 and FATP1, to the cell membrane.[1][2][3] In cardiomyocytes, its effects on mitochondrial respiration have been shown to be mediated through the activation of nitric oxide synthase 1 (NOS1).[7][8] Downstream of NOS1, the ryanodine receptor (RyR) has also been implicated in the signaling pathway.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution (organic solvent) - Solvent is not anhydrous.- Storage temperature is too low.- Use high-purity, anhydrous solvents.- Store stock solutions at -20°C as recommended.[4]
Precipitation when diluting stock solution into aqueous buffer/media - The concentration of this compound exceeds its solubility limit in the aqueous phase.- The percentage of organic solvent in the final solution is too high, causing buffer salts to precipitate.- Prepare a this compound:BSA complex to increase aqueous solubility (see protocol below).- Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent toxicity and precipitation.[9]
Inconsistent experimental results - Degradation of this compound in aqueous solution.- Inaccurate concentration due to precipitation.- Prepare fresh dilutions of this compound in aqueous buffer for each experiment and do not store for more than a day.[4]- Use a this compound:BSA complex for improved stability.- Visually inspect for any precipitation before adding to your experimental system.
Low cell viability - Toxicity from the organic solvent used for the stock solution.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is at a non-toxic level (generally ≤0.1%).- Always include a vehicle control (media with the same final concentration of the organic solvent) in your experiments.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

Solvent Approximate Solubility Reference
Dimethyl sulfoxide (DMSO)20 mg/mL[5][6]
Ethanol20 mg/mL[4][5][6]
Dimethylformamide (DMF)20 mg/mL[5][6]
Phosphate-Buffered Saline (PBS, pH 7.2)0.01 mg/mL (10 µg/mL)[4][5][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound (as a neat oil or solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., nitrogen or argon)

  • Glass vial

Procedure:

  • If this compound is supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen.

  • Add the appropriate volume of anhydrous DMSO to the dried this compound to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly to dissolve. If necessary, sonicate for a few minutes in a water bath.

  • Store the stock solution at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound:BSA Complex for Cell Culture

This protocol is adapted from general methods for preparing fatty acid-BSA complexes.[10][11][12]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes or glass vials

  • 37°C water bath or incubator

Procedure:

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in PBS or serum-free cell culture medium to a concentration of 10% (w/v). Warm to 37°C to aid dissolution.

  • Dilute the BSA solution: Dilute the 10% BSA solution with PBS or serum-free medium to the desired working concentration (e.g., 1%).

  • Prepare the this compound:BSA complex: a. Warm the BSA solution to 37°C. b. Slowly add the this compound stock solution dropwise to the warm BSA solution while gently vortexing. The final molar ratio of this compound to BSA should be considered (a 3:1 to 6:1 ratio is common for fatty acids). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Final dilution: The this compound:BSA complex can now be diluted to the final working concentration in your cell culture medium.

  • Control: Prepare a vehicle control with the same concentration of BSA and DMSO without this compound.

Visualizations

Signaling Pathways of this compound

12_13_DiHOME_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CD36 CD36 Fatty_Acids Fatty_Acids CD36->Fatty_Acids uptake FATP1 FATP1 FATP1->Fatty_Acids uptake This compound This compound This compound->CD36 promotes translocation This compound->FATP1 promotes translocation NOS1 NOS1 This compound->NOS1 activates RyR RyR NOS1->RyR activates

Caption: Signaling pathway of this compound promoting fatty acid uptake and cellular signaling.

Experimental Workflow for Preparing this compound Working Solution

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution (BSA Complex) Start Start with This compound Evaporate Evaporate original solvent (e.g., methyl acetate) Start->Evaporate Dissolve Dissolve in anhydrous DMSO (e.g., 20 mg/mL) Evaporate->Dissolve Store_Stock Store at -20°C Dissolve->Store_Stock Add_DiHOME Add this compound stock to BSA solution Store_Stock->Add_DiHOME Prepare_BSA Prepare fatty acid-free BSA solution Warm_BSA Warm BSA to 37°C Prepare_BSA->Warm_BSA Warm_BSA->Add_DiHOME Incubate Incubate at 37°C for 30-60 min Add_DiHOME->Incubate Final_Dilution Dilute to final concentration in cell culture medium Incubate->Final_Dilution End End Final_Dilution->End Ready for Experiment

Caption: Workflow for preparing this compound stock and working solutions for experiments.

References

Best practices for sample preparation for accurate 12,13-DiHOME quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound in biological samples?

A1: The most widely accepted and sensitive method for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial due to the low endogenous concentrations of this compound in biological matrices.

Q2: Why is sample preparation critical for accurate this compound quantification?

A2: Sample preparation is critical for accurate this compound quantification because of its low abundance in biological samples like plasma and the presence of structurally similar interfering compounds.[1][2] Effective sample preparation, typically involving solid-phase extraction (SPE), is essential to remove matrix components that can interfere with the analysis and to concentrate the analyte, thereby maximizing sensitivity.

Q3: What type of internal standard should be used for this compound quantification?

A3: A stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response. Commonly used internal standards for this compound quantification include d4-9,10-diHOME and this compound-d4.[3][4]

Q4: How should biological samples be stored to ensure the stability of this compound?

A4: To ensure the stability of this compound, plasma samples should be obtained and centrifuged at 4°C to separate the plasma, which should then be stored at -80°C until analysis.[4][5] Long-term storage at ultra-low temperatures is crucial to prevent degradation of the analyte.[6]

Troubleshooting Guide

Issue 1: Low Recovery of this compound After Solid-Phase Extraction (SPE)

Potential Cause Troubleshooting Step
Improper SPE Cartridge Conditioning Ensure the SPE cartridge is conditioned sequentially with methanol and then water to activate the stationary phase for optimal retention.[2]
Incorrect Sample Loading pH The sample should be acidified (e.g., to pH 3.5) before loading onto the SPE cartridge to ensure that this compound is in a neutral form and can be retained by the non-polar stationary phase.[3]
Inappropriate Wash Solvent The wash solvent should be strong enough to remove interfering compounds but weak enough to not elute this compound. A common wash solution is 5% methanol in water.[2]
Inefficient Elution Use a sufficiently strong organic solvent, such as methanol, to ensure complete elution of this compound from the SPE cartridge.[2][3] Collect the entire elution volume.

Issue 2: High Variability in Quantification Results

Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample handling procedures, from collection and storage to extraction. Ensure consistent timing and temperatures for all steps.
Precipitation of Analytes During Storage Before taking an aliquot for extraction, ensure the sample is completely thawed and vortexed to ensure homogeneity.[3]
Inaccurate Pipetting Calibrate pipettes regularly, especially for small volumes of internal standard and sample.
Matrix Effects Use a stable isotope-labeled internal standard to compensate for ion suppression or enhancement.[3][4] Further sample cleanup or optimization of chromatographic conditions may be necessary.

Issue 3: Poor Chromatographic Peak Shape or Resolution

Potential Cause Troubleshooting Step
Sample Overload Reduce the injection volume or dilute the sample.
Incompatible Reconstitution Solvent The reconstitution solvent should be similar in composition to the initial mobile phase to ensure good peak shape. A common reconstitution solvent is 50% methanol.[2][3]
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Suboptimal Mobile Phase Gradient Optimize the mobile phase gradient to achieve better separation from isomeric species and other interfering compounds.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from established methods for oxylipin extraction.[2][3]

Materials:

  • Plasma sample

  • Deuterated internal standard (e.g., this compound-d4)[4]

  • Methanol (HPLC grade)

  • Water (deionized)

  • Formic acid

  • C18 SPE cartridges

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 5 µL of the internal standard solution.

  • Add 300 µL of cold methanol, vortex for 5 minutes, and store at -20°C overnight to precipitate proteins.[3]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube and add 3 mL of acidified water (pH 3.5).[3]

  • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[2]

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.5 mL of 5% methanol in water.[2]

  • Elute the this compound with 1.2 mL of methanol.[2]

  • Dry the eluent under a stream of nitrogen.[3]

  • Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.[2][3]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol; specific parameters should be optimized for the instrument used.

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 0.5 mm, 4 µm)[3]

  • Mobile Phase A: Water with 0.1% acetic acid[3]

  • Mobile Phase B: Methanol with 0.1% acetic acid[3]

  • Gradient: A typical gradient starts at 60% B, increases to 95% B, and then returns to initial conditions.[3]

  • Flow Rate: 20 µL/min[3]

  • Injection Volume: 10 µL[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ion electrospray ionization (ESI-)[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined and optimized.

Quantitative Data Summary

Table 1: Comparison of Method Performance for Oxylipin Analysis

ParameterMethod 1 (SPE-LC-MS/MS)Method 2 (SPE-LC-MS/MS)
Reference [7]
Extraction Method Solid-Phase Extraction (SPE)Mixed-mode Solid-Phase Extraction (Oasis MAX µElution SPE)
Linearity (r²) > 0.99Not specified
Detection Limits 2 pg to 394 pgSuitable for physiologically relevant levels
Extraction Efficiency 80-120% for most analytesNot specified
Precision (Mean) ~101%Not specified
Accuracy (Mean) ~12%Not specified

Visualizations

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound-d4) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Cold Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Acidification Acidify Supernatant Supernatant_Collection->Acidification Conditioning Condition SPE Cartridge (Methanol, Water) Loading Load Sample Acidification->Loading Conditioning->Loading Washing Wash (e.g., 5% Methanol) Loading->Washing Elution Elute (Methanol) Washing->Elution Evaporation Evaporate to Dryness (Nitrogen) Elution->Evaporation Reconstitution Reconstitute in 50% Methanol Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound sample preparation from plasma.

Biosynthetic_Pathway Linoleic_Acid Linoleic Acid EpOME 12,13-EpOME Linoleic_Acid->EpOME CYP450 Cytochrome P450 Enzymes DiHOME This compound EpOME->DiHOME sEH Soluble Epoxide Hydrolase (sEH)

Caption: Biosynthetic pathway of this compound from linoleic acid.

References

Navigating the Stability of 12,13-DiHOME: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the integrity of analytical samples is paramount. This guide provides detailed information and troubleshooting advice on the potential for 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) degradation during sample storage. Adherence to best practices in sample handling and storage is critical for obtaining accurate and reproducible results in studies involving this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a bioactive lipid molecule, an oxylipin derived from linoleic acid. It is involved in various physiological processes, including the regulation of brown adipose tissue (BAT) activity and fatty acid transport.[1][2] Like many other oxylipins, this compound can be susceptible to degradation or artificial formation during sample collection, processing, and storage, which can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary factors that can lead to the degradation of this compound in biological samples?

A2: The primary factors include:

  • Enzymatic Activity: Residual enzymatic activity in samples, particularly from lipoxygenases and cytochrome P450 oxidases, can lead to the formation or degradation of oxylipins if not properly handled.[1]

  • Oxidation: Non-enzymatic oxidation (autoxidation) can occur, especially if samples are exposed to air and light for extended periods.[3]

  • Temperature Fluctuations: Improper storage temperatures and repeated freeze-thaw cycles can compromise the stability of many lipid species.

  • Delayed Processing: The time between sample collection and processing (e.g., centrifugation to separate plasma) can impact the levels of certain oxylipins, particularly when samples are left at room temperature.[4][5]

Q3: What is the optimal temperature for long-term storage of samples for this compound analysis?

A3: The consensus for long-term storage of biological samples for lipidomics, including oxylipin analysis, is -80°C .[6][7][8][9][10] Storage at this temperature minimizes enzymatic activity and chemical degradation. While some fatty acids have shown degradation at -20°C, storage at -70°C or -80°C has been shown to maintain their stability for years.[10][11]

Q4: How many freeze-thaw cycles can my samples undergo before this compound levels are affected?

A4: It is strongly recommended to minimize freeze-thaw cycles . Each cycle can potentially lead to degradation of sensitive analytes. For oxylipin analysis, it is best practice to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.[6][12] While one study on a panel of oxylipins (not specifically this compound) showed that up to three freeze-thaw cycles did not significantly alter the levels of most free oxylipins, it is a risk that should be avoided.[13]

Q5: Should I use any specific additives or anticoagulants during blood collection?

A5: For plasma collection, EDTA is a commonly used and recommended anticoagulant for lipidomics studies.[7][14] Some studies suggest the addition of antioxidants like butylated hydroxytoluene (BHT) to the collection or extraction solvent to minimize oxidation, although its effect may be more significant for samples stored at -20°C compared to -80°C.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in this compound levels between replicate samples. Inconsistent sample handling; delayed or variable processing times between samples.Ensure all samples are processed under identical conditions and in a timely manner. Keep whole blood samples on wet ice and process within 2 hours.[4][5]
Unexpectedly low or undetectable this compound concentrations. Degradation due to improper storage (e.g., storage at -20°C); multiple freeze-thaw cycles.Verify storage temperature has been consistently at -80°C. Review sample handling records to check for freeze-thaw events. For future studies, aliquot samples into single-use tubes.
Artificially high this compound levels. Ex vivo enzymatic formation after sample collection.Process blood samples as quickly as possible after collection. Storing whole blood at room temperature can lead to time-dependent increases in some oxylipins.[4][5]
Inconsistent results across different batches of analysis. Degradation of samples over a long storage period.While many oxylipins are stable for up to a year or more at -80°C, it is advisable to analyze samples from a single study within a similar timeframe.[14] If long-term storage is necessary, include quality control samples stored for the same duration to monitor for potential degradation.

Quantitative Data on Sample Stability

Direct quantitative data on the degradation of this compound under various storage conditions is limited in the published literature. However, studies on the broader class of oxylipins provide valuable guidance.

Table 1: Stability of Oxylipins in Plasma During Short-Term (Pre-Processing) Storage

Storage ConditionDurationGeneral Oxylipin StabilityReference
Room TemperatureUp to 2 hoursSome oxylipins, particularly those derived from 12-lipoxygenase, may show significant increases.[4][5]
On Wet Ice (approx. 4°C)Up to 2 hoursMost oxylipins are reasonably stable with little evidence of auto-oxidation.[4]
4°C (Whole Blood)Up to 24 hoursTotal oxylipin concentrations (free + esterified) remained stable within 20% analytical variance.[6]

Table 2: Stability of Oxylipins in Plasma During Long-Term Storage

Storage TemperatureDurationGeneral Oxylipin StabilityReference
-80°CUp to 1 yearThe majority of oxylipins, including specialized pro-resolving mediators, remain stable.[14][14]
-80°CUp to 5 yearsWhile many metabolites remain stable, some lipids, including certain phospholipids and acylcarnitines, show significant changes.[9]
-20°C98 daysA decrease in oxylipin levels was observed.[13]

Experimental Protocols

Protocol 1: Blood Collection and Plasma Processing for this compound Analysis

  • Blood Collection:

    • Collect whole blood into tubes containing K2EDTA as the anticoagulant.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.[12]

    • Place the collected blood samples on wet ice immediately.

  • Plasma Separation:

    • Within 2 hours of collection, centrifuge the blood tubes at a low speed (e.g., 2500-3000 rpm) for 10-15 minutes at 4°C.[12]

  • Aliquoting and Storage:

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

    • Dispense the plasma into pre-labeled, single-use cryovials.

    • Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice and then transfer to a -80°C freezer for long-term storage.

Protocol 2: Lipid Extraction from Plasma for LC-MS/MS Analysis

This protocol is a general guideline. Specific volumes and steps may need to be optimized based on the analytical platform.

  • Sample Thawing:

    • Thaw the plasma aliquots on ice.

  • Protein Precipitation and Extraction:

    • To a 100 µL plasma sample, add an internal standard solution containing a deuterated analog of this compound.

    • Add 3 volumes of cold methanol (e.g., 300 µL).

    • Vortex the mixture for 5 minutes and store at -20°C overnight to allow for protein precipitation.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% ethanol) to remove polar impurities.

    • Elute the oxylipins with a suitable solvent such as ethyl acetate or methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Biosynthesis of this compound Linoleic Acid Linoleic Acid 12,13-epOME 12,13-epOME Linoleic Acid->12,13-epOME Oxidation Cytochrome P450 (Cyp) Oxidases Cytochrome P450 (Cyp) Oxidases Cytochrome P450 (Cyp) Oxidases->12,13-epOME This compound This compound 12,13-epOME->this compound Hydrolysis Soluble Epoxide Hydrolases (sEHs) Soluble Epoxide Hydrolases (sEHs) Soluble Epoxide Hydrolases (sEHs)->this compound

Caption: Biosynthesis pathway of this compound from linoleic acid.

Recommended Sample Handling Workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 2 hours) cluster_storage Storage Collect Blood (EDTA tube) Collect Blood (EDTA tube) Place on Wet Ice Place on Wet Ice Collect Blood (EDTA tube)->Place on Wet Ice Centrifuge at 4C Centrifuge at 4C Place on Wet Ice->Centrifuge at 4C Separate Plasma Separate Plasma Centrifuge at 4C->Separate Plasma Aliquot into single-use tubes Aliquot into single-use tubes Separate Plasma->Aliquot into single-use tubes Flash Freeze Flash Freeze Aliquot into single-use tubes->Flash Freeze Store at -80C Store at -80C Flash Freeze->Store at -80C

Caption: Recommended workflow for sample handling to ensure this compound stability.

Troubleshooting Inconsistent this compound Results Inconsistent Results Inconsistent Results Samples Processed within 2h on ice? Samples Processed within 2h on ice? Inconsistent Results->Samples Processed within 2h on ice? Consistent Storage at -80C? Consistent Storage at -80C? Samples Processed within 2h on ice?->Consistent Storage at -80C? Yes Review pre-analytical variables Review pre-analytical variables Samples Processed within 2h on ice?->Review pre-analytical variables No Minimal Freeze-Thaw Cycles? Minimal Freeze-Thaw Cycles? Consistent Storage at -80C?->Minimal Freeze-Thaw Cycles? Yes Check freezer logs and sample history Check freezer logs and sample history Consistent Storage at -80C?->Check freezer logs and sample history No Aliquot future samples Aliquot future samples Minimal Freeze-Thaw Cycles?->Aliquot future samples No Results likely reliable Results likely reliable Minimal Freeze-Thaw Cycles?->Results likely reliable Yes

Caption: Decision tree for troubleshooting inconsistent this compound measurements.

References

Technical Support Center: Optimizing LC-MS/MS for 12,13-DiHOME Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) separation of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A1: The primary challenge lies in the structural similarity of the isomers. Regioisomers (like 9,10-DiHOME) and stereoisomers of this compound have the exact same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone.[1][2] Their physicochemical properties are also very similar, leading to close or co-eluting peaks in standard chromatographic systems.[3] Therefore, highly optimized chromatographic separation is essential prior to detection.[4][5]

Q2: What is the difference between separating regioisomers and stereoisomers of DiHOMEs?

A2: Regioisomers, such as this compound and its counterpart 9,10-DiHOME, differ in the position of the hydroxyl groups. These can often be successfully separated using a high-resolution reversed-phase liquid chromatography (RPLC) method.[3][6] Stereoisomers (enantiomers and diastereomers) have the same connectivity but differ in the 3D spatial arrangement of atoms. While diastereomers can sometimes be separated on reversed-phase columns, separating enantiomers almost always requires a specialized chiral stationary phase (chiral chromatography).[2][3]

Q3: What are the key stages in a typical analytical workflow for this compound isomer analysis?

A3: A typical workflow involves several critical stages, from sample collection to data analysis. Each step must be carefully controlled to ensure accurate and reproducible results. The general process includes sample preparation to isolate lipids, chromatographic separation to resolve isomers, and mass spectrometric detection for quantification.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Handling Sample Biological Sample (Serum, Plasma, Tissue) Precip Protein Precipitation (e.g., Cold Methanol) Sample->Precip SPE Solid-Phase Extraction (C18 SPE) Precip->SPE LC LC Separation (Reversed-Phase and/or Chiral) SPE->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification & Reporting Data->Quant

Diagram 1: Experimental workflow for this compound isomer analysis.

Q4: What is the biosynthetic pathway of this compound?

A4: this compound is a lipokine derived from linoleic acid.[7] Its synthesis involves a two-step enzymatic process. First, cytochrome P450 (Cyp) oxidases convert linoleic acid into the epoxide intermediate 12,13-epoxy-9Z-octadecenoic acid (12,13-epOME). Subsequently, soluble epoxide hydrolases (sEH) hydrolyze the epoxide to form the final this compound diol.[7][8] This pathway is notably induced in brown adipose tissue (BAT) in response to cold or exercise.[7][9][10]

Biosynthesis LA Linoleic Acid EPOX 12,13-epOME (Epoxide Intermediate) LA->EPOX Oxidation DIHOME This compound EPOX->DIHOME Hydrolysis Enz1 Cytochrome P450 (Cyp) Oxidases Enz1->LA Enz2 Soluble Epoxide Hydrolase (sEH) Enz2->EPOX

Diagram 2: Biosynthesis of this compound from linoleic acid.

Troubleshooting Guide

Issue: Poor Chromatographic Resolution / Isomers Co-elute

Q: My this compound isomers are not separating on a C18 column. What should I try first?

A: For closely eluting isomers, several parameters can be adjusted to improve resolution:

  • Optimize the Gradient: A shallow gradient elution is often more effective than an isocratic one for separating similar compounds.[1] Try decreasing the rate of organic solvent increase over a longer period.

  • Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving separation efficiency.

  • Adjust Column Temperature: Increasing the column temperature can enhance mass transfer kinetics and reduce mobile phase viscosity, which may improve peak shape and resolution.[1] Experiment with temperatures between 30-50°C.[1]

  • Check Mobile Phase: Ensure the mobile phase pH is appropriate and consistent. Small variations can lead to retention time shifts and affect resolution.[11] Using additives like 0.1% acetic acid or ammonium formate can help stabilize conditions.[5][7]

Q: I've optimized my reversed-phase method, but some peaks still overlap. What's next?

A: If you have successfully separated regioisomers (e.g., this compound from 9,10-DiHOME) but still see co-elution, you are likely observing enantiomers. Enantiomers have identical hydrophobicity and are generally indistinguishable in a reversed-phase setup.[3] To resolve them, you must use a chiral chromatography method.[3][6] This can be done by:

  • Using a dedicated chiral column (e.g., with an amylose-based stationary phase).[2]

  • Employing a two-dimensional (2D-LC) setup where the peak from the first dimension (reversed-phase) is transferred to a second dimension chiral column for enantioselective separation.[2]

Troubleshooting Start Problem: Poor Isomer Separation CheckRP Optimize Reversed-Phase LC: - Shallow Gradient - Lower Flow Rate - Adjust Temperature Start->CheckRP ResultRP Are Regioisomers Separated? CheckRP->ResultRP ResultRP->CheckRP No CheckChiral Implement Chiral Chromatography: - Chiral Column - 2D-LC Method ResultRP->CheckChiral Yes, but peaks still co-elute Success Isomers Resolved CheckChiral->Success

Diagram 3: A logical approach to troubleshooting poor isomer separation.
Issue: Poor Peak Shape (Tailing, Fronting, Broadening)

Q: My peaks are tailing. What are the common causes?

A: Peak tailing can be caused by several factors:

  • Column Contamination: Residues from previous injections, especially from complex biological matrices, can accumulate at the head of the column.[1] Try flushing the column with a strong solvent or using a guard column.

  • Column Void: A void in the packing material at the column inlet can disrupt the sample band, leading to tailing.[1] This often requires column replacement.

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1] Ensure connections are short and use tubing with a small internal diameter.[1]

Q: My peaks are broad or split. What should I check?

A: Broad or split peaks often indicate a problem at the point of injection or the column inlet:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1] Dilute your sample or reduce the injection volume.[1]

  • Injection Solvent Mismatch: If the injection solvent is much stronger than the initial mobile phase, it can cause the sample to travel down the column before it has a chance to focus, resulting in broad peaks. Reconstitute your final extract in a solution similar to the initial mobile phase.[7]

  • Clogged Frit: A partially blocked frit at the column inlet can distort the flow path and lead to split peaks.

Issue: Low Sensitivity / Poor Signal

Q: I'm getting a very weak signal for this compound. How can I improve it?

A: Low signal intensity is a common problem that can originate from the sample, the LC, or the MS:

  • Inefficient Sample Extraction: Your sample preparation procedure may not be effectively extracting the DiHOME isomers. Optimize the extraction solvent and SPE conditions to ensure high recovery.[1]

  • Matrix-Induced Ion Suppression: Co-eluting components from the biological matrix can interfere with the ionization of your target analytes in the ESI source.[1] Improve sample cleanup or adjust chromatography to separate the analyte from the interfering compounds.

  • Suboptimal MS Parameters: Ensure your MS source and scan parameters are optimized. This includes tuning the spray voltage, gas flows, and source temperatures. The collision energy for your specific MRM transitions must also be optimized for maximum fragment ion intensity.[12]

Experimental Protocols & Data

Protocol 1: Sample Preparation from Serum/Plasma

This protocol is a starting point based on methods used for lipidomic analysis.[7]

  • Aliquoting: Take a 100 µL aliquot of serum or plasma.

  • Internal Standard Spiking: Add a mixture of appropriate deuterium-labeled internal standards.

  • Protein Precipitation: Add 300 µL of cold methanol. Vortex for 5 minutes and store at -20°C overnight to fully precipitate proteins.[7]

  • Centrifugation: Centrifuge the cold samples at 14,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube. Add 3 mL of acidified water (pH 3.5).[7]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the lipids using an appropriate solvent (e.g., methyl formate or methanol).

  • Drying and Reconstitution: Dry the collected fraction under a stream of nitrogen. Reconstitute the dried extract in 50 µL of a methanol:water (1:1, v/v) solution for injection.[7]

Table 1: Recommended Starting LC-MS/MS Parameters

These parameters should be optimized for your specific instrument and application.[1]

ParameterRecommended Setting
LC System UHPLC System
Column (Reversed-Phase) Acquity UPLC BEH C18 (e.g., 2.1 x 150 mm, 1.7 µm)[3][6]
Column (Chiral) Amylose-based chiral column (e.g., Chiralpak IA-U)[2]
Mobile Phase A Water with 0.1% Acetic Acid[7]
Mobile Phase B Acetonitrile/Methanol mixture (e.g., 95:5) with 0.1% Acetic Acid[6][7]
Gradient (Reversed-Phase) Start with a shallow gradient (e.g., 30-70% B over 10-15 minutes)[6]
Flow Rate 0.2 - 0.4 mL/min[6]
Column Temperature 40°C[6][7]
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode[6]
Scan Type Multiple Reaction Monitoring (MRM)
Table 2: Example MS/MS Parameters for DiHOME Isomers

Note: The precursor ion for this compound (C18H34O4, MW=314.5) in negative mode is [M-H]⁻ at m/z 313.2. Product ions and collision energies must be empirically optimized on your specific instrument.

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)
This compound313.2Requires optimizationRequires optimization
9,10-DiHOME313.2Requires optimizationRequires optimization
Internal Standard (e.g., this compound-d4)317.2Requires optimizationRequires optimization

References

How to prevent non-specific binding in 12,13-DiHOME cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in 12,13-DiHOME cellular assays, with a focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in cellular assays?

12,13-dihydroxy-9Z-octadecenoic acid (this compound) is a lipid mediator, specifically an oxidized linoleic acid metabolite, that acts as a signaling molecule.[1][2] In cellular assays, it is primarily used to investigate its role in processes such as fatty acid uptake, mitochondrial respiration, and inflammatory responses.[1][3][4] For instance, studies have shown that this compound stimulates fatty acid uptake in brown adipose tissue (BAT) and skeletal muscle.[4][5] It has also been shown to increase mitochondrial respiration in cardiomyocytes.[1]

Q2: What causes non-specific binding in this compound cellular assays?

Non-specific binding in cellular assays involving lipid mediators like this compound can arise from several factors:

  • Hydrophobic Interactions: As a lipid, this compound is prone to non-specifically interacting with hydrophobic surfaces of plasticware (e.g., microplates, pipette tips) and cellular membranes.[6]

  • Electrostatic Interactions: Charged portions of the this compound molecule can interact with charged surfaces on cells or assay plates.[6]

  • Binding to Cellular Components: this compound may bind to cellular proteins and lipids that are not its intended biological target.

Q3: Why is Bovine Serum Albumin (BSA) commonly used in this compound assays, and what are its potential drawbacks?

BSA is frequently used in assays with fatty acids and other lipids for two main reasons: it acts as a carrier protein to solubilize these hydrophobic molecules in aqueous media, and it serves as a blocking agent to prevent non-specific binding to surfaces.[7][8] However, BSA is a known transporter of fatty acids and other lipids, possessing multiple binding sites.[9][10] This can be a significant drawback as the BSA may sequester this compound, reducing its effective concentration and potentially interfering with its interaction with its cellular targets.

Troubleshooting Guide: Preventing Non-Specific Binding

Issue: High background signal or inconsistent results suggesting non-specific binding of this compound.

High background can obscure the specific effects of this compound, leading to unreliable data. The following troubleshooting steps can help mitigate non-specific binding.

Solution 1: Optimization of Blocking Agents

The choice and concentration of the blocking agent are critical. While BSA is common, alternatives should be considered, especially if BSA is suspected of interfering with the assay.

Blocking AgentRecommended Starting ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)Readily available, effective general blocking agent.[7]Can bind this compound, potentially reducing its bioavailability.[8][9]
Fatty Acid-Free BSA 0.1% - 1% (w/v)Reduced binding of endogenous fatty acids, potentially providing more consistent binding for this compound.Still retains lipid-binding properties and may sequester this compound.
Casein 0.1% - 1% (w/v) in bufferA non-reactive protein that can be more effective than BSA in some immunoassays at blocking non-specific binding.[11]May not be as effective at solubilizing lipids as BSA.
Normal Serum 5% - 10% (v/v)Contains a mixture of proteins that can effectively block non-specific sites.[7][12] Use serum from the species the secondary antibody was raised in if applicable.[12]Can introduce variability between lots.
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01% - 0.1% (v/v)Can disrupt hydrophobic interactions causing non-specific binding.[13]May affect cell membrane integrity at higher concentrations.

Experimental Protocol: Optimizing Blocking Agent Concentration

  • Preparation: Prepare a range of concentrations for the selected blocking agent in your assay buffer.

  • Pre-incubation: Before adding cells, incubate the assay plates with the different blocking agent solutions for 1-2 hours at room temperature or 37°C.

  • Assay Performance: Run the this compound assay as planned, including a negative control (vehicle without this compound) for each blocking condition.

  • Analysis: Measure the signal in the negative control wells. The optimal blocking agent and concentration will yield the lowest background signal without affecting the specific signal from this compound.[6]

Solution 2: Modifying Assay Buffer Conditions

Adjusting the buffer composition can help reduce non-specific interactions.

  • Ionic Strength: Increasing the salt concentration (e.g., using 150 mM NaCl) can help to mask electrostatic interactions.[6]

  • pH: Optimizing the pH of the buffer can minimize charge-based interactions. A pH near the isoelectric point of potentially interacting proteins can reduce non-specific binding.[13]

Solution 3: Pre-treatment of Assay Components

To minimize binding to plasticware, pre-treat pipette tips and microplates with a blocking solution before use.[6]

Experimental Protocols

Protocol 1: General Cellular Assay with this compound

This protocol provides a general framework for treating cells with this compound.

  • Cell Seeding: Plate cells in a suitable multi-well plate at a density that allows for optimal growth and response. Allow cells to adhere and grow overnight.

  • Serum Starvation (Optional): Depending on the cell type and assay, serum-starve the cells for 1-4 hours to reduce the background from serum components.[4]

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • On the day of the experiment, dilute the stock solution to the final working concentration in your assay buffer containing the optimized blocking agent (e.g., 0.1% w/v BSA).[4] It is crucial to ensure the final solvent concentration is low and consistent across all treatments, including the vehicle control.

  • Cell Treatment: Remove the culture medium and wash the cells once with PBS. Add the this compound working solution or vehicle control to the cells.

  • Incubation: Incubate the cells for the desired time (e.g., 15 minutes to 1 hour) at 37°C.[4]

  • Downstream Analysis: Proceed with the specific assay endpoint, such as measuring fatty acid uptake, gene expression, or protein signaling.

Visualizing Key Processes

Diagram 1: Troubleshooting Workflow for Non-Specific Binding

Troubleshooting_Workflow Troubleshooting Non-Specific Binding start High Background Signal Detected optimize_blocking Optimize Blocking Agent (BSA, Casein, Normal Serum) start->optimize_blocking modify_buffer Modify Buffer Conditions (Ionic Strength, pH) start->modify_buffer pretreat_plastics Pre-treat Plasticware start->pretreat_plastics re_evaluate Re-evaluate Results optimize_blocking->re_evaluate modify_buffer->re_evaluate pretreat_plastics->re_evaluate end_ok Problem Solved re_evaluate->end_ok Low Background end_persist Issue Persists: Consult Literature for Alternative Methods re_evaluate->end_persist High Background

Caption: A flowchart for troubleshooting high background signals in this compound assays.

Diagram 2: Proposed Signaling Pathway of this compound in Cardiomyocytes

Signaling_Pathway This compound Signaling in Cardiomyocytes DiHOME This compound NOS1 NOS1 DiHOME->NOS1 activates FATP1_CD36 FATP1/CD36 Translocation DiHOME->FATP1_CD36 RyR Ryanodine Receptor (RyR) NOS1->RyR activates Mito_Resp Increased Mitochondrial Respiration RyR->Mito_Resp FA_Uptake Increased Fatty Acid Uptake FATP1_CD36->FA_Uptake

Caption: Simplified signaling cascade of this compound in cardiomyocytes.[1][2][4]

References

Interpreting unexpected results in 12,13-DiHOME experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological function?

This compound is a lipokine, a signaling lipid molecule, primarily released from brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise.[1][2][3] Its main function is to promote the uptake of fatty acids into BAT and skeletal muscle.[3][4][5][6] This is achieved by stimulating the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane.[6][7][8]

Q2: What are the key signaling pathways activated by this compound?

The primary signaling pathway involves the increased translocation of fatty acid transporters FATP1 and CD36 to the plasma membrane of brown adipocytes and skeletal muscle cells.[6][7] This enhances the capacity of these cells to take up fatty acids from the circulation for subsequent oxidation. In cardiomyocytes, this compound has been shown to increase mitochondrial respiration through a mechanism involving nitric oxide synthase 1 (NOS1).[9][10]

Q3: How is this compound synthesized in the body?

This compound is synthesized from linoleic acid. The process involves cytochrome P450 enzymes, which convert linoleic acid to 12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME). Subsequently, soluble epoxide hydrolase (sEH), with major isoforms Ephx1 and Ephx2 in adipose tissue, catalyzes the conversion of 12,13-EpOME to this compound.[9][11]

Q4: What are the expected physiological effects of administering this compound in vivo?

Acute administration of this compound in mice has been shown to increase fatty acid uptake and oxidation in skeletal muscle.[3][4] It can also enhance cold tolerance and lead to a decrease in circulating triglycerides.[7][9] In the context of cardiac function, acute treatment has been observed to improve systolic and diastolic function.[9][10]

Troubleshooting Guide

Issue 1: Unexpectedly low or undetectable levels of this compound in plasma/serum samples.

  • Possible Cause 1: Sample Collection and Handling. this compound is a lipid that can be prone to degradation. Improper handling or storage of samples can lead to reduced levels.

    • Recommendation: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant like butylated hydroxytoluene (BHT). Process samples quickly and store plasma/serum at -80°C until analysis.[12] Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Inefficient Extraction. The extraction method may not be optimal for recovering oxylipins like this compound.

    • Recommendation: Use a robust solid-phase extraction (SPE) protocol specifically designed for oxylipins.[4] Ensure the use of appropriate internal standards, such as deuterated this compound (e.g., d4-9,10-diHOME), to account for extraction efficiency.[9]

  • Possible Cause 3: Insufficient biological stimulus. The stimulus used to induce this compound production (e.g., cold exposure, exercise) may not have been potent enough.

    • Recommendation: Ensure the cold exposure is at a sufficiently low temperature and duration (e.g., 4°C for 1 hour) or that the exercise protocol is of adequate intensity and duration to stimulate a significant increase.[4][9]

Issue 2: No significant effect of this compound treatment in cell culture experiments.

  • Possible Cause 1: Poor solubility or stability in media. this compound is a lipid and may not be readily soluble in aqueous cell culture media, or it may degrade over time. It has a very short half-life.[13]

    • Recommendation: Prepare this compound solutions fresh and dissolve in a suitable vehicle like ethanol or DMSO before diluting in media containing a carrier protein like bovine serum albumin (BSA) to improve solubility and stability. Ensure the final concentration of the vehicle is low and does not affect the cells.

  • Possible Cause 2: Cell type and condition. The cell line being used may not be responsive to this compound, or the cells may not be in an appropriate metabolic state.

    • Recommendation: Use cell types known to respond to this compound, such as differentiated brown adipocytes or C2C12 myotubes.[5] Ensure cells are properly differentiated and in a state where fatty acid metabolism is active.

  • Possible Cause 3: Inappropriate concentration. The concentration of this compound used may be too low to elicit a response or too high, potentially causing off-target or toxic effects.

    • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Concentrations in the range of 1-10 µM are often used in vitro.

Issue 3: High variability in quantitative LC-MS/MS results.

  • Possible Cause 1: Isomeric interference. this compound has isomers (e.g., 9,10-DiHOME) that can have similar mass-to-charge ratios, leading to inaccurate quantification if not properly separated.

    • Recommendation: Utilize a high-resolution mass spectrometer and an optimized chromatography method that can effectively separate the different DiHOME isomers.[14]

  • Possible Cause 2: Matrix effects. Components in the biological matrix (e.g., plasma, cell lysate) can interfere with the ionization of this compound, leading to signal suppression or enhancement.

    • Recommendation: Employ a thorough sample clean-up procedure, such as solid-phase extraction, to remove interfering substances. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects.

Data Presentation

Table 1: Circulating this compound Levels in Humans in Response to Stimuli

ConditionSubject GroupBaseline this compound (ng/mL)Post-Stimulus this compound (ng/mL)Fold ChangeReference
Acute Cold Exposure (1h at 14°C)Healthy Volunteers~1.5~2.5~1.7[9]
Acute Moderate-Intensity ExerciseHealthy Male Subjects~3.0~10.0-30.0~3-10[4]
Comparison of Obese vs. Normal Weight Adolescents (Pre-exercise)Male AdolescentsLower in obese groupN/AN/A[15]
Comparison of Obese vs. Normal Weight Adolescents (Post-exercise)Male AdolescentsLower in obese groupIncreased in both groupsN/A[15]

Table 2: Effects of this compound on Cellular and Physiological Parameters in Mice

ParameterExperimental ModelTreatmentOutcomeReference
Fatty Acid UptakeIn vivo (Skeletal Muscle)Acute injection (1 µg/kg)Increased[4]
Fatty Acid OxidationIn vivoAcute injection (1 µg/kg)Increased (indicated by decreased RER)[4]
Cold ToleranceIn vivoAcute injection (1 µg/kg)Enhanced (maintained higher body temp)[9]
Circulating TriglyceridesDiet-induced obese miceDaily injection (10 µg/kg for 2 weeks)Decreased[9]
Cardiac Systolic & Diastolic FunctionIn vivoAcute injection (1.5 µg/kg)Improved[9]
Mitochondrial RespirationIsolated CardiomyocytesIncubationIncreased[9]

Experimental Protocols

1. Quantification of this compound in Plasma by LC-MS/MS

This protocol is a synthesis of methods described in the literature.[9][10][11]

  • Sample Preparation and Extraction:

    • To 100 µL of plasma or serum, add a deuterated internal standard (e.g., d4-9,10-diHOME).

    • Perform protein precipitation by adding cold methanol.

    • After centrifugation, acidify the supernatant.

    • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18) to isolate the lipid fraction.

    • Elute the lipids and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Employ a C18 column for chromatographic separation of this compound from its isomers.

    • Use a gradient elution with mobile phases such as water with a small percentage of acetic acid and methanol with acetic acid.

    • Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor and product ions for this compound and the internal standard.

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

2. In Vitro Fatty Acid Uptake Assay

This protocol is based on methods used for brown adipocytes and cardiomyocytes.[9][11]

  • Cell Culture and Differentiation:

    • Culture brown preadipocytes or a suitable muscle cell line (e.g., C2C12) in appropriate growth media.

    • Induce differentiation into mature adipocytes or myotubes using a standard differentiation cocktail.

  • Fatty Acid Uptake Measurement:

    • Starve the differentiated cells in serum-free media for 1 hour.

    • Treat the cells with this compound (e.g., 1 µM) or vehicle control (e.g., methyl acetate in 0.1% BSA) for 15-30 minutes.

    • Incubate the cells with a fluorescently or radioactively labeled fatty acid (e.g., [1-14C]-palmitic acid) or a luminescent fatty acid analogue (e.g., FFA-SS-Luc).

    • After the incubation period, wash the cells thoroughly to remove excess labeled fatty acid.

    • Lyse the cells and measure the incorporated radioactivity, fluorescence, or luminescence using a scintillation counter, plate reader, or imaging system, respectively.

    • Normalize the fatty acid uptake to the total protein content of each well.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Brown Adipocyte / Myocyte 12_13_DiHOME This compound Receptor Putative Receptor 12_13_DiHOME->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Transporter_Vesicle Vesicle with FATP1/CD36 Signaling_Cascade->Transporter_Vesicle Promotes Translocation Membrane_Transporter FATP1/CD36 Transporter_Vesicle->Membrane_Transporter Fatty_Acid_Uptake Fatty Acid Uptake Fatty_Acid_Uptake->Membrane_Transporter Mediates

Caption: Signaling pathway of this compound promoting fatty acid uptake.

Experimental_Workflow Start Start: Plasma Sample or Cell Lysate Add_IS Add Internal Standard (d4-DiHOME) Start->Add_IS Protein_Crash Protein Precipitation (Methanol) Add_IS->Protein_Crash SPE Solid-Phase Extraction (SPE) Protein_Crash->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis End Result: [this compound] Data_Analysis->End

Caption: Workflow for quantification of this compound by LC-MS/MS.

Troubleshooting_Logic Problem Unexpected Result: No effect of this compound Check_Concentration Is the this compound concentration optimal? Problem->Check_Concentration First Check Check_Solubility Is this compound solubilized correctly? Check_Concentration->Check_Solubility Yes Solution_Dose Perform Dose-Response Experiment Check_Concentration->Solution_Dose No Check_Cells Is the cell line responsive and healthy? Check_Solubility->Check_Cells Yes Solution_Solubility Use Carrier Protein (BSA) & Fresh Preparations Check_Solubility->Solution_Solubility No Solution_Cells Use Positive Control Cell Line & Check Viability Check_Cells->Solution_Cells No Re-evaluate Re-evaluate Hypothesis Check_Cells->Re-evaluate Yes

Caption: Troubleshooting logic for in vitro this compound experiments.

References

Off-target effects of high concentrations of 12,13-DiHOME in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) in vitro. While this compound is recognized for its beneficial metabolic effects at physiological concentrations, high concentrations can lead to off-target effects, including pro-inflammatory responses and nociceptive signaling. This guide aims to help you navigate these potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary in vitro effects of this compound at physiological concentrations?

A1: At physiological concentrations, this compound is primarily known to stimulate fatty acid uptake and oxidation in skeletal muscle and brown adipose tissue, as well as enhance mitochondrial respiration in muscle cells and cardiomyocytes.[1][2][3][4][5][6][7]

Q2: What are the potential off-target effects of high concentrations of this compound in vitro?

A2: High concentrations of this compound have been associated with pro-inflammatory effects, primarily through the activation of the NLRP3 inflammasome in macrophages.[8][9] Additionally, it can sensitize the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain signaling and thermal hyperalgesia.[10][11]

Q3: What concentration of this compound is considered "high" in in vitro studies?

A3: The definition of a "high" concentration can vary depending on the cell type and the specific assay. However, based on published data, concentrations in the micromolar (µM) range, particularly above 10 µM, are often where off-target effects are observed. For example, pro-inflammatory responses in macrophages have been reported at concentrations of 37.5 µM and 75 µM, while TRPV1 activation has been observed at 100 µM.[8][10][12]

Q4: Can high concentrations of this compound be cytotoxic?

A4: While some studies have noted that this compound can induce mitochondrial dysfunction at very high, non-physiological concentrations, comprehensive cytotoxicity data across a wide range of cell lines is limited. It is recommended to perform a dose-response cytotoxicity assay for your specific cell line before proceeding with functional experiments at high concentrations.

Troubleshooting Guides

Issue 1: Unexpected Pro-inflammatory Response in Macrophage Cultures

Question: I am observing an increase in pro-inflammatory markers (e.g., IL-1β, TNF-α) in my macrophage cell culture after treatment with this compound, even though I am studying its metabolic effects. Why is this happening and how can I troubleshoot it?

Answer:

  • Potential Cause: High concentrations of this compound can activate the NLRP3 inflammasome in macrophages, leading to the release of pro-inflammatory cytokines. This is a known off-target effect.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check the final concentration of this compound in your culture medium. Ensure that it is within the physiological range for studying its metabolic effects (typically in the nanomolar (nM) range).

    • Dose-Response Experiment: Perform a dose-response experiment to determine the concentration at which you observe the onset of the pro-inflammatory response in your specific macrophage model. This will help you establish a working concentration that minimizes this off-target effect.

    • Control Experiments: Include appropriate controls in your experiments. This should include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control for inflammation (e.g., LPS).

    • Alternative Cell Type: If feasible, consider using a cell type that is less prone to a strong inflammatory response to study the specific metabolic pathway of interest.

Issue 2: Inconsistent or Noisy Data in Calcium Imaging Experiments

Question: I am using calcium imaging to study a specific signaling pathway, but my baseline fluorescence is high, or I am seeing a lot of spontaneous, non-specific calcium transients after adding this compound. What could be the cause and how can I fix it?

Answer:

  • Potential Cause: High concentrations of this compound can activate the TRPV1 channel, a non-selective cation channel that allows calcium influx.[10][11] This can lead to a general increase in intracellular calcium, masking the specific signals you are trying to measure.

  • Troubleshooting Steps:

    • Concentration Optimization: As with the pro-inflammatory response, perform a dose-response experiment to find the optimal concentration of this compound that does not cause significant baseline calcium elevation.

    • TRPV1 Antagonist: To confirm if the observed effect is TRPV1-mediated, you can pre-incubate your cells with a specific TRPV1 antagonist (e.g., capsazepine, AMG-517) before adding this compound.[8]

    • Calcium-Free Medium: To determine if the calcium increase is due to influx from the extracellular space, perform the experiment in a calcium-free medium. If the signal persists, it may indicate release from internal stores.

    • Check Cell Health: Ensure that the cells are healthy and not overly confluent, as stressed or dying cells can exhibit dysregulated calcium signaling.

Issue 3: Poor Solubility or Aggregation of this compound in Culture Medium

Question: I am having trouble dissolving this compound in my cell culture medium, and I suspect it might be forming aggregates. How can I improve its solubility?

Answer:

  • Potential Cause: this compound is a lipid mediator and has poor solubility in aqueous solutions like cell culture medium.

  • Troubleshooting Steps:

    • Use of a Carrier: Dissolve this compound in a small amount of a suitable organic solvent like DMSO or ethanol before adding it to the culture medium. Ensure the final concentration of the solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

    • Bovine Serum Albumin (BSA): For in vitro assays, this compound can be complexed with fatty acid-free BSA to improve its solubility and delivery to cells. Prepare a stock solution of this compound with BSA before adding it to your culture.

    • Vortexing/Sonication: Gently vortex or sonicate the solution after adding this compound to the medium to aid in its dispersion. Avoid excessive foaming.

    • Fresh Preparation: Prepare the this compound working solution fresh for each experiment to minimize the chances of precipitation or degradation over time.

Data Presentation

Table 1: Off-Target Pro-inflammatory Effects of High Concentrations of this compound on Macrophages In Vitro

Cell TypeConcentration (µM)Observed EffectCytokine MeasuredReference
THP-1 Macrophages37.5Increased inflammatory macrophage polarizationIL-1β[10]
THP-1 Macrophages75Increased inflammatory macrophage polarizationIL-1β[10]
THP-1 Macrophages50Reduced phagocytic capacity-[13]
Raw264.7 Macrophages100Reduced phagocytic capacity-[13]
THP-1 MacrophagesConcentration-dependentEnhanced NLRP3 inflammasome activationNLRP3, Caspase-1, IL-1β[11]

Table 2: Off-Target Nociceptive Signaling Effects of High Concentrations of this compound In Vitro

Cell TypeConcentration (µM)Observed EffectChannel/ReceptorReference
Sensory NeuronsNot specifiedCauses calcium transientsTRPV1[10][11]
Sensory NeuronsNot specifiedSensitizes TRPV1-mediated calcium increasesTRPV1[10][11]
Human Airway Smooth Muscle10Increased intracellular calciumTRPV1/TRPA1[8]
Rat Trigeminal Ganglion Neurons100Generation of whole-cell currentsTRPV1/TRPA1[12]

Experimental Protocols

Protocol 1: Assessment of NLRP3 Inflammasome Activation in THP-1 Macrophages

This protocol is adapted from studies demonstrating the pro-inflammatory effects of this compound on macrophages.[8][11]

Materials:

  • THP-1 monocytes

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound (dissolved in DMSO)

  • ELISA kit for human IL-1β

  • Western blot reagents and antibodies for NLRP3, Caspase-1, and IL-1β

Procedure:

  • Differentiation of THP-1 Cells:

    • Plate THP-1 monocytes in a 6-well plate at a density of 1 x 10^6 cells/well.

    • Differentiate the cells into macrophages by treating with 100 ng/mL PMA for 48 hours.

    • After 48 hours, wash the cells with PBS and replace the medium with fresh RPMI-1640 with 10% FBS. Allow the cells to rest for 24 hours.

  • Priming and Treatment:

    • Prime the differentiated THP-1 macrophages with 1 µg/mL LPS for 3-4 hours. This step is crucial to induce the expression of pro-IL-1β and NLRP3.

    • During the last hour of LPS priming, add different concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM, 75 µM) or vehicle control (DMSO) to the respective wells.

  • NLRP3 Inflammasome Activation:

    • After the priming and treatment step, activate the NLRP3 inflammasome by adding 10 µM nigericin to the cells for 30-60 minutes.

  • Sample Collection and Analysis:

    • Supernatant for ELISA: Collect the cell culture supernatant and centrifuge to remove any cell debris. Measure the concentration of secreted IL-1β using a commercial ELISA kit according to the manufacturer's instructions.

    • Cell Lysate for Western Blot: Lyse the cells with an appropriate lysis buffer containing protease inhibitors. Perform Western blot analysis to detect the expression levels of NLRP3, cleaved Caspase-1 (p20 subunit), and pro-IL-1β.

Protocol 2: Calcium Imaging of TRPV1 Activation in Dorsal Root Ganglion (DRG) Neurons

This protocol is a general guide for calcium imaging and can be adapted for studying the effects of this compound on TRPV1 activation in sensory neurons.[9][13][14][15][16]

Materials:

  • Primary DRG neurons cultured on glass coverslips

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound (dissolved in DMSO)

  • Capsaicin (positive control)

  • TRPV1 antagonist (e.g., capsazepine)

  • Fluorescence microscope equipped for calcium imaging

Procedure:

  • Dye Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cultured DRG neurons once with HBSS.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes at room temperature.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images for a few minutes. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~488 nm and measure emission at ~520 nm.

    • Apply different concentrations of this compound to the cells and record the changes in fluorescence intensity.

    • As a positive control, apply a known concentration of capsaicin (e.g., 1 µM) to confirm the presence of functional TRPV1 channels.

    • To confirm the specificity of the response, pre-incubate the cells with a TRPV1 antagonist before applying this compound.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence intensity at 340 nm to 380 nm. An increase in this ratio indicates an increase in intracellular calcium.

    • For Fluo-4, the increase in fluorescence intensity is directly proportional to the increase in intracellular calcium.

    • Quantify the change in fluorescence (ΔF/F0) to represent the calcium response.

Mandatory Visualizations

Signaling_Pathway_NLRP3 Figure 1: this compound-Induced NLRP3 Inflammasome Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol High_12_13_DiHOME High Conc. This compound Inflammasome NLRP3 Inflammasome Assembly High_12_13_DiHOME->Inflammasome Signal 2 (Activation) LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Pro_IL_1B_mRNA pro-IL-1β mRNA NF_kB->Pro_IL_1B_mRNA NLRP3_mRNA NLRP3 mRNA NF_kB->NLRP3_mRNA Pro_IL_1B pro-IL-1β Pro_IL_1B_mRNA->Pro_IL_1B NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein Caspase_1 Active Caspase-1 Pro_IL_1B->Caspase_1 NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase_1 pro-Caspase-1 Pro_Caspase_1->Inflammasome Inflammasome->Caspase_1 IL_1B Mature IL-1β Caspase_1->IL_1B Cleavage Inflammation Inflammation IL_1B->Inflammation

Caption: this compound-Induced NLRP3 Inflammasome Activation

Signaling_Pathway_TRPV1 Figure 2: this compound-Induced TRPV1 Sensitization cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol High_12_13_DiHOME High Conc. This compound TRPV1 TRPV1 Channel High_12_13_DiHOME->TRPV1 Activation/ Sensitization Ca2_ext Ca²⁺ Ca2_ext->TRPV1 PKC Protein Kinase C (PKC) TRPV1->PKC Activation Ca2_int Increased Intracellular Ca²⁺ TRPV1->Ca2_int Ca²⁺ Influx PKC->TRPV1 Phosphorylation (Sensitization) Cellular_Response Cellular Response (e.g., Pain Signaling) Ca2_int->Cellular_Response

Caption: this compound-Induced TRPV1 Sensitization

Experimental_Workflow_NLRP3 Figure 3: Experimental Workflow for NLRP3 Inflammasome Assay Start Start: THP-1 Macrophages Prime Prime with LPS (3-4 hours) Start->Prime Treat Treat with this compound (during last hour of priming) Prime->Treat Activate Activate with Nigericin (30-60 minutes) Treat->Activate Collect_Supernatant Collect Supernatant Activate->Collect_Supernatant Collect_Lysate Collect Cell Lysate Activate->Collect_Lysate ELISA IL-1β ELISA Collect_Supernatant->ELISA Western_Blot Western Blot (NLRP3, Caspase-1) Collect_Lysate->Western_Blot End End ELISA->End Western_Blot->End

Caption: Experimental Workflow for NLRP3 Inflammasome Assay

References

Technical Support Center: Validating Commercial 12,13-DiHOME Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of commercial antibodies targeting the lipid mediator 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing and validating antibodies against small molecules like this compound?

A1: Antibodies are typically generated against large molecules like proteins. Small molecules such as this compound, known as haptens, are not immunogenic on their own. To elicit an immune response, they must be chemically conjugated to a larger carrier protein. This process can present several challenges:

  • Epitope Presentation: The way this compound is conjugated to the carrier protein can influence which parts of the molecule are exposed for antibody recognition. This can lead to antibodies that recognize the linker region or the carrier protein in addition to the hapten.

  • Structural Similarity: The antibody may cross-react with other structurally similar lipid molecules present in biological samples, leading to non-specific signals.

  • Assay-Dependent Performance: An antibody that works well in one application, such as ELISA, may not be suitable for others like Western blotting or immunoprecipitation due to differences in how the target molecule is presented.

Q2: What is the most critical validation step for a this compound antibody?

A2: The most critical step is to assess the antibody's specificity through a competitive immunoassay, such as a competitive ELISA. This method directly evaluates the antibody's ability to distinguish between this compound and other structurally related lipids. It is essential to test for cross-reactivity against molecules like 9,10-DiHOME, 12,13-EpOME, and other oxidized linoleic acid metabolites.

Q3: Can I use a this compound antibody for Western blotting?

A3: Detecting a small lipid molecule like this compound directly via standard Western blotting is not a conventional application. Western blotting is designed to separate and detect proteins. However, a this compound antibody could potentially be used in a dot blot or a lipid-protein overlay assay to detect this compound that has been immobilized on a membrane or is bound to a protein. It is crucial to validate the antibody's performance in this specific format.

Q4: My ELISA results show higher concentrations of this compound than expected from LC-MS/MS analysis. Why is this?

A4: It is not uncommon for immunoassays to report higher analyte concentrations compared to mass spectrometry methods.[1] This discrepancy can arise because antibodies may recognize not only the target molecule but also structurally related metabolites.[1] While LC-MS/MS can isolate and quantify a single compound, the immunoassay may provide a broader measure of the parent molecule and its relevant metabolites, which can also be biologically significant.[1]

Experimental Protocols

Competitive ELISA for Specificity Validation

This protocol is adapted from commercially available this compound ELISA kits and is a fundamental method for validating antibody specificity.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., mouse anti-rabbit IgG).

  • Commercial this compound antibody.

  • This compound standard.

  • Structurally similar lipids for cross-reactivity testing (e.g., 9,10-DiHOME, 12,13-EpOME).

  • This compound-acetylcholinesterase (AChE) tracer or HRP-conjugated this compound.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., 1% BSA in PBS).

  • Substrate for detection (e.g., Ellman's Reagent for AChE or TMB for HRP).

  • Stop solution.

  • Microplate reader.

Procedure:

  • Standard and Competitor Preparation: Prepare a serial dilution of the this compound standard. Prepare solutions of potential cross-reactants at various concentrations.

  • Competition Reaction: In a separate set of tubes, add the this compound antibody, the this compound-AChE tracer, and either the standard, the potential cross-reactant, or your sample. Incubate to allow the antibody to bind to the free this compound or the tracer.

  • Plate Incubation: Add the competition mixtures to the wells of the pre-coated microplate. The capture antibody on the plate will bind the this compound antibody complexes. Incubate for the recommended time (e.g., 2 hours at room temperature).

  • Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.

  • Development: Add the appropriate substrate to the wells and incubate for the recommended time (e.g., 90 minutes) to allow for color development.

  • Reading: Add the stop solution and read the absorbance on a microplate reader at the appropriate wavelength (e.g., 414 nm for Ellman's Reagent).

  • Analysis: The intensity of the color is inversely proportional to the amount of free this compound in the sample or standard. Calculate the percentage of binding for each competitor concentration and determine the IC50 (the concentration that inhibits 50% of the maximal binding).

Dot Blot for Lipid-Binding Specificity

This protocol can be used to assess the antibody's ability to detect this compound immobilized on a membrane.

Materials:

  • Nitrocellulose or PVDF membrane.

  • This compound and other lipids for testing.

  • Commercial this compound antibody.

  • HRP-conjugated secondary antibody.

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20).

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Lipid Spotting: Carefully spot small volumes (1-2 µL) of this compound and other lipids at various concentrations onto the nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate and visualize the signal using an imaging system.

Data Presentation

Table 1: Cross-Reactivity of a Commercial (±)12(13)-DiHOME ELISA Kit

CompoundCross-Reactivity (%)
(±)12(13)-DiHOME100%
(±)9(10)-DiHODE0.30%
(±)12(13)-EpOME0.16%
9-OxoODE0.03%
(±)13-HpODE0.03%
5(S)-HETE0.02%
(±)11(12)-EET0.02%
(±)14(15)-EET<0.03%
(±)12-HETE<0.03%
(±)9-HODE<0.03%
Data sourced from the Cayman Chemical (±)12(13)-DiHOME ELISA Kit datasheet.[2]

Mandatory Visualizations

12_13_DiHOME_Signaling_Pathway Linoleic_Acid Linoleic_Acid Cytochrome_P450 Cytochrome_P450 Linoleic_Acid->Cytochrome_P450 12_13_EpOME 12_13_EpOME Cytochrome_P450->12_13_EpOME sEH Soluble Epoxide Hydrolase (sEH) 12_13_EpOME->sEH 12_13_DiHOME 12_13_DiHOME sEH->12_13_DiHOME Cell_Membrane_Transporters Fatty Acid Transporters (FATP1, CD36) 12_13_DiHOME->Cell_Membrane_Transporters Promotes translocation Increased_FA_Uptake Increased Fatty Acid Uptake Cell_Membrane_Transporters->Increased_FA_Uptake BAT_Skeletal_Muscle Brown Adipose Tissue & Skeletal Muscle Increased_FA_Uptake->BAT_Skeletal_Muscle

Caption: Biosynthesis and mechanism of action of this compound.

Antibody_Validation_Workflow cluster_0 Core Specificity Validation Start Start Validation Competitive_ELISA Competitive ELISA vs. Structurally Similar Lipids Start->Competitive_ELISA Dot_Blot Dot Blot with Lipid Panel Competitive_ELISA->Dot_Blot Analyze_Cross_Reactivity Acceptable Cross-Reactivity? Dot_Blot->Analyze_Cross_Reactivity Pass Antibody Specificity Validated Analyze_Cross_Reactivity->Pass Yes Fail Antibody Not Specific Analyze_Cross_Reactivity->Fail No

Caption: Workflow for validating this compound antibody specificity.

Troubleshooting_Guide Problem Problem Encountered High_Background High Background Problem->High_Background Weak_No_Signal Weak or No Signal Problem->Weak_No_Signal Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Check_Blocking Optimize Blocking (Agent, Time, Temp) High_Background->Check_Blocking Check_Antibody_Activity Verify Antibody Activity (Positive Control) Weak_No_Signal->Check_Antibody_Activity Check_Pipetting Review Pipetting Technique Inconsistent_Results->Check_Pipetting Wash_Steps Increase Washing Steps Check_Blocking->Wash_Steps Antibody_Concentration_High Reduce Antibody Concentration Wash_Steps->Antibody_Concentration_High Increase_Antibody_Concentration Increase Antibody Concentration Check_Antibody_Activity->Increase_Antibody_Concentration Check_Substrate Ensure Substrate is Active Increase_Antibody_Concentration->Check_Substrate Sample_Prep Standardize Sample Prep Check_Pipetting->Sample_Prep Reagent_Stability Check Reagent Stability Sample_Prep->Reagent_Stability

Caption: Troubleshooting decision tree for this compound immunoassays.

Troubleshooting Guides

High Background in Immunoassays
Potential Cause Recommended Solution
Insufficient Blocking Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa).
Antibody Concentration Too High Titrate the primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Increase the number and duration of wash steps. Ensure the entire membrane or well is thoroughly washed. Add a mild detergent like Tween-20 to the wash buffer if not already present.
Contaminated Buffers or Reagents Prepare fresh buffers and filter-sterilize if necessary. Ensure all reagents are within their expiration dates and have been stored correctly.
Weak or No Signal
Potential Cause Recommended Solution
Antibody Inactivity Ensure the antibody has been stored correctly according to the manufacturer's datasheet. Avoid repeated freeze-thaw cycles. Test the antibody on a positive control (e.g., a dot blot with a high concentration of this compound standard).
Insufficient Antibody Concentration Increase the concentration of the primary and/or secondary antibody. Increase the incubation time of the primary antibody (e.g., overnight at 4°C).
Low Analyte Concentration For samples, consider an extraction and concentration step prior to the immunoassay.[1]
Inactive Detection Reagent Ensure the substrate and other detection reagents are fresh and have been stored correctly. For enzymatic assays, check for inhibitors in your buffers (e.g., sodium azide inhibits HRP).
Poor Reproducibility/Inconsistent Results
Potential Cause Recommended Solution
Inconsistent Sample Preparation Standardize the protocol for sample collection, storage, and preparation. For lipids, it is crucial to be consistent with extraction methods to ensure comparable recovery between samples.
Pipetting Errors Calibrate pipettes regularly. Use a consistent pipetting technique, especially when preparing serial dilutions for a standard curve.
Variable Incubation Times/Temperatures Ensure all samples and standards are incubated for the same duration and at the same temperature. Avoid placing plates or membranes in areas with temperature fluctuations.
Edge Effects in Microplates To minimize edge effects, avoid using the outermost wells of the microplate for standards and samples, or ensure the plate is incubated in a humidified chamber.

References

How to control for batch-to-batch variability of synthetic 12,13-DiHOME

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for batch-to-batch variability of synthetic 12,13-DiHOME and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in research?

12,13-dihydroxy-9Z-octadecenoic acid (this compound) is a lipokine, an oxidized linoleic acid metabolite, that is gaining prominence in scientific research.[1] It is released by brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise.[2][3][4] Research indicates that this compound plays a role in various physiological processes, including increasing fatty acid uptake into BAT and skeletal muscle, mediating cardiac function, and participating in inflammatory responses.[2][5][6][7] Its potential as a therapeutic target for metabolic diseases is an active area of investigation.[1]

Q2: What are the common causes of batch-to-batch variability with synthetic this compound?

Batch-to-batch variability in synthetic lipids like this compound can arise from several factors during synthesis and purification.[8] These include inconsistencies in the quality of raw materials, variations in the manufacturing process, and differences in purification techniques.[8][9] For a complex molecule like this compound, this can lead to differences in purity, the presence of isomers, and varying levels of by-products, all of which can affect its biological activity.[9]

Q3: How should I properly store and handle synthetic this compound to maintain its stability?

Proper storage and handling are critical for maintaining the stability and activity of this compound. As a lipid, it is susceptible to oxidation. It is recommended to store synthetic this compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -80°C.[2] For experimental use, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. When preparing solutions, use high-purity solvents and handle them quickly to minimize exposure to air and light.

Q4: What are the typical concentrations of this compound used in in vitro and in vivo experiments?

The effective concentration of this compound can vary depending on the experimental model. For in vitro studies with cardiomyocytes, concentrations around 1 µM have been used to assess effects on mitochondrial respiration.[6] In vivo studies in mice have utilized a range of doses, from acute intravenous injections of 1.5 µg/kg to daily intraperitoneal injections of 1 to 10 µg/kg.[2][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results between experiments using different batches of this compound.

  • Possible Cause: Significant variation in the purity or isomeric composition between batches.

  • Troubleshooting Steps:

    • Request Certificate of Analysis (CoA): Always obtain a detailed CoA for each batch from the supplier. This document should provide information on the purity (typically determined by HPLC or GC-MS), and ideally, the isomeric and stereochemical purity.[10][9]

    • Analytical Validation: If possible, perform your own analytical validation on each new batch. Techniques like LC-MS/MS can be used to confirm the identity and quantify the concentration of this compound.[6][11]

    • Functional Bioassay: Before starting a large-scale experiment, perform a small-scale functional bioassay to compare the activity of the new batch with a previous batch that yielded expected results. This could be a cell-based assay measuring a known downstream effect, such as fatty acid uptake or changes in mitochondrial respiration.[6][7]

Issue 2: Lower than expected biological activity of the synthetic this compound.

  • Possible Cause 1: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Review your storage and handling procedures. Ensure the compound is stored at -80°C under an inert atmosphere and that aliquots are used to minimize freeze-thaw cycles.

    • When preparing working solutions, use fresh, high-purity solvents and minimize exposure to air and light.

  • Possible Cause 2: The solvent used to dissolve the this compound is interfering with the assay.

  • Troubleshooting Steps:

    • Check the solubility information provided by the supplier. This compound is often supplied in a solvent like methyl acetate or ethanol.

    • Run a vehicle control in your experiment using the same solvent and concentration as in the this compound treated group. This will help you determine if the solvent itself has any effect on your experimental outcome.

Issue 3: High background or off-target effects observed in experiments.

  • Possible Cause: Presence of impurities or by-products in the synthetic this compound preparation.

  • Troubleshooting Steps:

    • Check Purity: Refer to the CoA for the purity of the batch. If the purity is lower than expected, consider purchasing a higher purity standard or purifying the compound further if feasible.

    • Supplier Communication: Contact the supplier to inquire about the potential impurities and their known biological activities.

    • Use of Isomers: Be aware that this compound has several stereoisomers. Ensure that the specific isomer you are using is appropriate for your experiment, as different isomers may have different biological activities.

Quantitative Data Summary

ParameterIn Vitro (Cardiomyocytes)In Vivo (Mice) - Acute IVIn Vivo (Mice) - Daily IP
Concentration/Dose ~ 1 µM[6]1.5 µg/kg[2]1 - 10 µg/kg[6]
Vehicle Methyl acetate[6]Saline0.1% BSA in PBS[6][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways of this compound and a general workflow for its experimental use.

G cluster_upstream Upstream Stimuli cluster_synthesis This compound Synthesis cluster_downstream Downstream Effects Cold Exposure Cold Exposure This compound This compound Cold Exposure->this compound stimulates release from BAT Exercise Exercise Exercise->this compound stimulates release from BAT Linoleic Acid Linoleic Acid Cytochrome P450 Cytochrome P450 Linoleic Acid->Cytochrome P450 12,13-EpOME 12,13-EpOME Cytochrome P450->12,13-EpOME sEH (Ephx1/2) sEH (Ephx1/2) 12,13-EpOME->sEH (Ephx1/2) sEH (Ephx1/2)->this compound Cardiomyocyte Cardiomyocyte This compound->Cardiomyocyte BAT Brown Adipose Tissue This compound->BAT Skeletal Muscle Skeletal Muscle This compound->Skeletal Muscle Sensory Neurons Sensory Neurons This compound->Sensory Neurons Macrophages Macrophages This compound->Macrophages NOS1 Activation NOS1 Activation Cardiomyocyte->NOS1 Activation Fatty Acid Transporter Translocation (FATP1, CD36) Fatty Acid Transporter Translocation (FATP1, CD36) BAT->Fatty Acid Transporter Translocation (FATP1, CD36) Fatty Acid Uptake Fatty Acid Uptake Skeletal Muscle->Fatty Acid Uptake TRPV1 Sensitization TRPV1 Sensitization Sensory Neurons->TRPV1 Sensitization Inflammatory Response Inflammatory Response Macrophages->Inflammatory Response Ca2+ Transient Ca2+ Transient NOS1 Activation->Ca2+ Transient Mitochondrial Respiration Mitochondrial Respiration Ca2+ Transient->Mitochondrial Respiration Fatty Acid Transporter Translocation (FATP1, CD36)->Fatty Acid Uptake

Caption: Signaling pathway of this compound synthesis and its downstream effects.

G Start Start Obtain Synthetic this compound Obtain Synthetic this compound Start->Obtain Synthetic this compound Review Certificate of Analysis Review Certificate of Analysis Obtain Synthetic this compound->Review Certificate of Analysis Perform Analytical Validation (Optional) Perform Analytical Validation (Optional) Review Certificate of Analysis->Perform Analytical Validation (Optional) Prepare Stock and Working Solutions Prepare Stock and Working Solutions Perform Analytical Validation (Optional)->Prepare Stock and Working Solutions If Validated Perform Functional Bioassay (Pilot) Perform Functional Bioassay (Pilot) Prepare Stock and Working Solutions->Perform Functional Bioassay (Pilot) Proceed with Main Experiment Proceed with Main Experiment Perform Functional Bioassay (Pilot)->Proceed with Main Experiment If Active Vehicle Control Vehicle Control Proceed with Main Experiment->Vehicle Control Experimental Groups Experimental Groups Proceed with Main Experiment->Experimental Groups Data Collection Data Collection Vehicle Control->Data Collection Experimental Groups->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for using synthetic this compound.

Experimental Protocol: In Vitro Fatty Acid Uptake Assay

This protocol provides a detailed methodology for assessing the effect of this compound on fatty acid uptake in a cell-based assay, for example, using differentiated C2C12 myotubes.

Materials:

  • Synthetic this compound (stored at -80°C)

  • Vehicle (e.g., methyl acetate or ethanol)

  • Differentiated C2C12 myotubes

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Fluorescently labeled fatty acid analog (e.g., BODIPY™ FL C16)

  • Phosphate Buffered Saline (PBS)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Culture: Culture and differentiate C2C12 myoblasts into myotubes in multi-well plates according to standard protocols.

  • Preparation of this compound Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare a working solution of this compound in serum-free DMEM containing a low concentration of fatty acid-free BSA (e.g., 0.1%) to the desired final concentration (e.g., 1 µM).

    • Prepare a vehicle control solution with the same concentration of solvent and BSA in serum-free DMEM.

  • Cell Treatment:

    • Wash the differentiated C2C12 myotubes twice with warm PBS.

    • Incubate the cells with the this compound working solution or the vehicle control for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Fatty Acid Uptake Measurement:

    • Prepare a fatty acid uptake solution containing the fluorescently labeled fatty acid analog in serum-free DMEM.

    • After the treatment period, remove the treatment solutions and add the fatty acid uptake solution to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Quantification:

    • Lyse the cells in a suitable lysis buffer.

    • Measure the fluorescence of the cell lysates using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

    • Normalize the fluorescence signal to the total protein content of each well.

  • Data Analysis:

    • Compare the normalized fluorescence values between the vehicle-treated and this compound-treated groups to determine the effect on fatty acid uptake.

    • Perform statistical analysis to assess the significance of the observed differences.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 12,13-DiHOME and 9,10-DiHOME

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) and 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) are two regioisomeric diols derived from the metabolism of linoleic acid by cytochrome P450 and soluble epoxide hydrolase enzymes.[1][2] While structurally similar, these lipid mediators, often referred to as lipokines or leukotoxins, exhibit distinct and sometimes opposing biological activities. This guide provides a comprehensive comparison of their roles in key physiological and pathophysiological processes, supported by experimental data and detailed methodologies.

Biosynthesis of this compound and 9,10-DiHOME

The biosynthesis of both DiHOME isomers originates from linoleic acid, an essential omega-6 fatty acid. Cytochrome P450 enzymes convert linoleic acid into its corresponding epoxides: 12,13-epoxyoctadecenoic acid (12,13-EpOME) and 9,10-epoxyoctadecenoic acid (9,10-EpOME). Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes these epoxides to form this compound and 9,10-DiHOME, respectively.[1][2]

LA Linoleic Acid CYP450 Cytochrome P450 LA->CYP450 EpOME_12_13 12,13-EpOME sEH Soluble Epoxide Hydrolase (sEH) EpOME_12_13->sEH EpOME_9_10 9,10-EpOME EpOME_9_10->sEH DiHOME_12_13 This compound DiHOME_9_10 9,10-DiHOME CYP450->EpOME_12_13 CYP450->EpOME_9_10 sEH->DiHOME_12_13 sEH->DiHOME_9_10

Figure 1: Biosynthesis pathway of DiHOME isomers.

Comparative Biological Activities

The distinct biological effects of this compound and 9,10-DiHOME are summarized below, with quantitative data presented for direct comparison.

Table 1: Quantitative Comparison of Biological Activities
Biological ActivityThis compound9,10-DiHOMEReference
Cardiac Function
Systolic Function (dP/dt max)IncreasedNo significant effect[3]
Diastolic Function (dP/dt min)IncreasedNo significant effect[3]
Neutrophil Function
Respiratory Burst Inhibition>50% inhibition at 200 µM>50% inhibition at 200 µM[4]
Receptor Activation
TRPV1 ActivationActivatorActivator[5]
TRPA1 ActivationActivatorActivator[5]
PPARγ ActivationLigandLigand[2]
Metabolic Regulation
Fatty Acid Uptake (BAT)IncreasedNot reported[1]
Mitochondrial Respiration (Cardiomyocytes)IncreasedNot reported[6]

Detailed Comparison of Key Biological Effects

Cardiovascular Effects

A significant distinction between the two isomers lies in their impact on cardiac function. Acute administration of This compound has been shown to improve both systolic and diastolic function in preclinical models.[3] In contrast, 9,10-DiHOME did not elicit any significant changes in cardiac hemodynamics under similar experimental conditions.[3] The beneficial cardiac effects of this compound are mediated, at least in part, through the activation of nitric oxide synthase 1 (NOS1).

DiHOME_12_13 This compound NOS1 NOS1 DiHOME_12_13->NOS1 Activates Cardiac_Function Improved Cardiac Function (Systolic & Diastolic) NOS1->Cardiac_Function Leads to

Figure 2: this compound signaling in cardiomyocytes.

Immunomodulatory and Inflammatory Responses

Both This compound and 9,10-DiHOME have been implicated in modulating inflammatory responses, particularly in neutrophils. Both isomers have been shown to inhibit the neutrophil respiratory burst, a critical process in the innate immune response, with comparable efficacy at a concentration of 200 µM.[4] This suggests a shared mechanism in dampening certain aspects of neutrophil-mediated inflammation. However, they are also known to act as neutrophil chemoattractants.[2]

Receptor Interactions

Both DiHOME isomers are recognized as ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and glucose metabolism.[2] Their activation of PPARγ contributes to the increased expression of the fatty acid transporter CD36.[2]

Furthermore, both This compound and 9,10-DiHOME have been identified as activators of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[5] These channels are involved in pain sensation and inflammation, suggesting a role for both isomers in these processes.

Metabolic Regulation

This compound has emerged as a significant regulator of metabolism, particularly in response to cold exposure and exercise. It is released from brown adipose tissue (BAT) and acts as a lipokine to promote fatty acid uptake into both BAT and skeletal muscle.[1][7] This action is mediated by promoting the translocation of fatty acid transporters like FATP1 and CD36 to the cell membrane.[1] In cardiomyocytes, this compound has also been shown to increase mitochondrial respiration.[6] The effects of 9,10-DiHOME on fatty acid uptake and mitochondrial respiration have not been as extensively studied.

Experimental Protocols

Fatty Acid Uptake Assay

This protocol outlines a method for measuring fatty acid uptake in cultured adipocytes using a fluorescently labeled fatty acid analog.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1)

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed differentiated adipocytes into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Wash the cells twice with warm PBS.

  • Starve the cells in serum-free medium for 2 hours.

  • Prepare a working solution of the fluorescent fatty acid analog in serum-free medium.

  • Remove the starvation medium and add the fatty acid working solution to the cells.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • To terminate the uptake, remove the fatty acid solution and wash the cells three times with ice-cold PBS.

  • Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

cluster_0 Cell Preparation cluster_1 Fatty Acid Incubation cluster_2 Measurement A Seed Adipocytes B Wash with PBS A->B C Serum Starve B->C D Add Fluorescent Fatty Acid C->D E Incubate at 37°C D->E F Wash with Cold PBS E->F G Measure Fluorescence F->G

Figure 3: Fatty acid uptake assay workflow.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the chemotactic response of neutrophils towards a test compound.

Materials:

  • Isolated human neutrophils

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

  • Chemoattractant (e.g., fMLP as a positive control)

  • Test compounds (this compound and 9,10-DiHOME)

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Staining solution (e.g., Diff-Quik)

Procedure:

  • Place the chemoattractant or test compound in the lower chamber of the Boyden apparatus.

  • Place the polycarbonate membrane over the lower chamber.

  • Add a suspension of isolated neutrophils to the upper chamber.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.

  • After incubation, remove the membrane, and wipe the cells from the upper surface.

  • Fix and stain the membrane to visualize the neutrophils that have migrated to the lower surface.

  • Count the number of migrated cells in several high-power fields using a microscope.

Conclusion

This compound and 9,10-DiHOME, while originating from the same precursor, exhibit a fascinating divergence in their biological activities. This compound primarily demonstrates beneficial effects on cardiovascular and metabolic health, acting as a signaling molecule to enhance energy substrate utilization. In contrast, while 9,10-DiHOME shares some immunomodulatory properties with its isomer, its overall physiological role appears more complex and, in some contexts, potentially detrimental. Both molecules interact with a common set of receptors, including PPARγ and TRP channels, yet the downstream consequences of these interactions can differ significantly. Further research is warranted to fully elucidate the distinct signaling pathways activated by these two lipokines and to explore their therapeutic potential.

References

Unraveling the Functional Distinctions of 12,13-DiHOME: A Comparative Guide to Lipokines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lipokines, a class of lipid-derived signaling molecules, have emerged as critical regulators of systemic metabolism, offering novel therapeutic avenues for metabolic diseases. Among these, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) has garnered significant attention for its role in energy homeostasis. This guide provides a comprehensive comparison of the functional differences between this compound and other well-characterized lipokines, supported by experimental data and detailed methodologies.

Overview of this compound and Other Key Lipokines

This compound is an oxidized linoleic acid metabolite primarily released from brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise.[1][2] Its primary functions include enhancing fatty acid uptake in BAT and skeletal muscle, thereby fueling thermogenesis and improving metabolic efficiency.[2][3] This guide will compare this compound with its isomer 9,10-DiHOME, as well as other notable lipokines: Palmitoleate (C16:1n7), Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), and 12-Hydroxyeicosapentaenoic acid (12-HEPE).

Comparative Functional Analysis

The distinct biological activities of these lipokines are summarized below, with quantitative data presented for direct comparison.

Regulation of Fatty Acid and Glucose Metabolism

A primary function of several lipokines is the modulation of substrate utilization in key metabolic tissues.

Table 1: Comparison of Lipokine Effects on Fatty Acid and Glucose Uptake

LipokineTarget Tissue(s)Effect on Fatty Acid UptakeEffect on Glucose UptakeKey Transporters/Mechanisms Involved
This compound Brown Adipose Tissue, Skeletal Muscle, CardiomyocytesSignificant Increase [2][3][4]No significant effect in skeletal muscle[2]Translocation of CD36 and FATP1 to the cell membrane[3]
9,10-DiHOME Cardiac MuscleNo significant effect on systolic or diastolic function, unlike this compound[5]Not well-characterizedNot well-characterized
Palmitoleate (C16:1n7) Skeletal Muscle, Adipose TissueIncreased fatty acid incorporation into triacylglycerol[6]Significant Increase (approx. 2-fold) in L6 myotubes[7]Increased plasma membrane abundance of GLUT1 and GLUT4[7]
12-HEPE Adipocytes, Skeletal MuscleNot its primary reported functionSignificant Increase in adipocytes and C2C12 myotubes[8]Activation of an insulin-like intracellular signaling pathway (PI3K/Akt/GLUT4)[1][8]
FAHFAs (e.g., 9-PAHSA) AdipocytesNot its primary reported functionEnhances insulin-stimulated glucose uptakeSignals through GPR120
Impact on Mitochondrial Respiration and Cardiac Function

Lipokines can also influence cellular energy expenditure and cardiovascular health.

Table 2: Comparison of Lipokine Effects on Mitochondrial Respiration and Cardiac Function

LipokineEffect on Mitochondrial RespirationEffect on Cardiac Function
This compound Increases basal oxygen consumption rate and maximal respiratory capacity in cardiomyocytes and C2C12 muscle cells[2][4]Improves systolic and diastolic function; protects against age-related decline in cardiovascular function[4][5]
9,10-DiHOME Less effective than this compound in improving cardiac function[5]No significant improvement in systolic or diastolic function observed in comparative studies[5]
Palmitoleate (C16:1n7) Increases oxygen consumption in white adipocytes[7]Not as extensively studied for direct cardiac effects as this compound.
12-HEPE Not its primary reported functionNot as extensively studied for direct cardiac effects.
FAHFAs Not its primary reported functionNot as extensively studied for direct cardiac effects.

Signaling Pathways: A Visual Comparison

The distinct biological effects of these lipokines are rooted in their unique signaling cascades.

Biosynthesis of this compound and 9,10-DiHOME

Both this compound and its isomer 9,10-DiHOME originate from the essential fatty acid, linoleic acid, through a multi-step enzymatic process.

Lipokine Biosynthesis cluster_0 Biosynthesis of DiHOMEs Linoleic Acid Linoleic Acid 12,13-EpOME 12,13-EpOME Linoleic Acid->12,13-EpOME Cytochrome P450 9,10-EpOME 9,10-EpOME Linoleic Acid->9,10-EpOME Cytochrome P450 This compound This compound 12,13-EpOME->this compound Soluble Epoxide Hydrolase (sEH) 9,10-DiHOME 9,10-DiHOME 9,10-EpOME->9,10-DiHOME Soluble Epoxide Hydrolase (sEH)

Biosynthesis pathway of this compound and 9,10-DiHOME from linoleic acid.

Comparative Signaling Mechanisms

The downstream effects of this compound and other lipokines are mediated by distinct cellular pathways.

Lipokine Signaling Pathways cluster_1213DiHOME This compound Signaling (Cardiomyocyte) cluster_FAHFA FAHFA Signaling (Adipocyte) This compound This compound NOS1 Nitric Oxide Synthase 1 This compound->NOS1 Activates NO Nitric Oxide NOS1->NO Produces Ca_Cycling Improved Calcium Cycling NO->Ca_Cycling Mito_Resp Increased Mitochondrial Respiration Ca_Cycling->Mito_Resp FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Binds G_protein Gq/11 GPR120->G_protein Activates PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Glucose_Uptake Enhanced Insulin-Stimulated Glucose Uptake Ca_Release->Glucose_Uptake Fatty Acid Uptake Assay Workflow Start Start Seed_Cells Seed cells in a multi-well plate Start->Seed_Cells Differentiate Differentiate cells (e.g., myoblasts to myotubes) Seed_Cells->Differentiate Starve Serum-starve cells Differentiate->Starve Treat Treat with lipokine (e.g., this compound) or vehicle Starve->Treat Add_Probe Add fluorescent fatty acid analog (e.g., BODIPY-FA) Treat->Add_Probe Incubate Incubate for a defined period Add_Probe->Incubate Wash Wash cells to remove excess probe Incubate->Wash Measure Measure fluorescence intensity (plate reader or microscopy) Wash->Measure Analyze Analyze data and normalize to control Measure->Analyze End End Analyze->End

References

A Comparative Guide to BAT Activation: 12,13-diHOME vs. Beta-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of brown adipose tissue (BAT) presents a promising therapeutic strategy for combating metabolic diseases such as obesity and type 2 diabetes due to its capacity for energy expenditure through thermogenesis.[1][2][3][4] This guide provides an objective comparison of two key activators of BAT: the endogenous lipokine 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) and the well-established class of synthetic beta-adrenergic agonists. We will delve into their mechanisms of action, signaling pathways, and supporting experimental data to inform future research and drug development efforts.

At a Glance: Key Differences

FeatureThis compoundBeta-Adrenergic Agonists
Origin Endogenous lipokine produced by BAT in response to cold and exercise.[5][6][7]Synthetic compounds (e.g., CL-316,243, Isoproterenol, Mirabegron).[8][9][10]
Primary Mechanism Promotes fatty acid uptake by increasing translocation of FA transporters (FATP1, CD36).[1][8][11]Stimulate lipolysis and thermogenesis via β3-adrenergic receptor activation, leading to increased cAMP and PKA activity.[9][12][13]
Signaling Pathway Gq-mediated intracellular calcium mobilization.[5]Gs-coupled receptor leading to adenylyl cyclase activation and cAMP production.[12][13]
Effect on UCP1 Indirectly facilitates thermogenesis by providing fuel (fatty acids); direct effects on UCP1-mediated uncoupling are under investigation.[8]Directly activates UCP1-mediated thermogenesis through PKA-dependent pathways.[9][13][14]
Glucose Uptake Does not directly increase glucose uptake in skeletal muscle.[7]Can increase glucose uptake in BAT, though the pathway is debated and may be independent of insulin signaling.[15][16]

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by this compound and beta-adrenergic agonists, while both culminating in BAT activation, proceed through distinct intracellular pathways.

Signaling_Pathways cluster_0 This compound Pathway cluster_1 Beta-Adrenergic Agonist Pathway This compound This compound Putative GPCR (Gq) Putative GPCR (Gq) This compound->Putative GPCR (Gq) PLC PLC Putative GPCR (Gq)->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ FA_Transporter_Translocation FA Transporter Translocation (FATP1, CD36) Ca2+->FA_Transporter_Translocation FA_Uptake Fatty Acid Uptake FA_Transporter_Translocation->FA_Uptake Beta-Agonist Beta-Adrenergic Agonist B3-AR β3-Adrenergic Receptor (Gs) Beta-Agonist->B3-AR AC Adenylyl Cyclase B3-AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL UCP1_Activation UCP1 Activation PKA->UCP1_Activation Lipolysis Lipolysis HSL->Lipolysis

Figure 1: Simplified signaling pathways for BAT activation.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies. Direct comparative studies are limited; thus, data are presented from separate experiments investigating each activator.

Table 1: Effects of this compound on BAT and Systemic Metabolism

ParameterSpeciesTreatmentResultReference
Fatty Acid Uptake in BATMouse1 µg/kg this compound (retro-orbital)Increased BAT-specific lipid uptake.[17]
Serum TriglyceridesMouse (High-Fat Diet)1 µg/kg this compound daily for 2 weeksAcutely decreased.[17]
Cold ToleranceMousePre-treatment with this compoundEnhanced.[8]
Respiratory Exchange Ratio (RER)MouseAcute injection of this compoundDecreased, indicating increased lipid oxidation.[7]
Mitochondrial Respiration in MyotubesIn vitro (C2C12 cells)Incubation with this compoundIncreased basal oxygen consumption rate and respiratory capacity.[7]

Table 2: Effects of Beta-Adrenergic Agonists on BAT and Systemic Metabolism

ParameterSpeciesTreatmentResultReference
Resting Metabolic Rate (RMR)Human200 mg Mirabegron (oral)Increased by 203 ± 40 kcal/day (+13%).[10]
BAT Metabolic Activity (18F-FDG PET/CT)Human200 mg Mirabegron (oral)Significantly increased in all subjects.[10]
Glucose Uptake in BATHumanCold exposure (activates endogenous norepinephrine)Increased up to 12-fold.[18]
UCP1 Gene ExpressionHuman (subcutaneous WAT)Chronic Mirabegron treatmentIncreased.[9]
Metabolic RateMouse (UCP1 KO)CL-316,243Significantly increased, indicating UCP1-independent thermogenesis.[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.

In Vivo Assessment of BAT Activation in Mice

This protocol outlines the general procedure for evaluating the effects of this compound or a beta-adrenergic agonist on BAT activity in a murine model.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice, specific age and sex) Treatment_Administration Treatment Administration (e.g., retro-orbital injection of this compound or intraperitoneal injection of beta-agonist) Animal_Acclimation->Treatment_Administration Metabolic_Monitoring Metabolic Monitoring (e.g., CLAMS for VO2, VCO2, RER) Treatment_Administration->Metabolic_Monitoring Tissue_Harvesting Tissue Harvesting (BAT, blood, other relevant tissues) Metabolic_Monitoring->Tissue_Harvesting Biochemical_Analysis Biochemical Analysis (e.g., serum triglycerides, glucose) Tissue_Harvesting->Biochemical_Analysis Gene_Expression_Analysis Gene/Protein Expression Analysis (e.g., qPCR for UCP1, Western blot for FATP1/CD36) Tissue_Harvesting->Gene_Expression_Analysis

Figure 2: General experimental workflow for in vivo studies.

Detailed Steps:

  • Animal Acclimation: Male C57BL/6J mice (8-10 weeks old) are housed under controlled temperature (22°C) and light-dark cycles with ad libitum access to food and water for at least one week prior to experimentation.

  • Treatment Administration:

    • This compound: Administered via retro-orbital injection at a dose of 1 µg/kg body weight.[17] A vehicle control (e.g., saline) is administered to a control group.

    • Beta-Adrenergic Agonist: A selective β3-agonist like CL-316,243 is administered via intraperitoneal injection at a dose of 0.1-1 mg/kg body weight. A vehicle control is used for the control group.

  • Metabolic Monitoring: Mice are placed in a Comprehensive Lab Animal Monitoring System (CLAMS) for the measurement of oxygen consumption (VO2), carbon dioxide production (VCO2), and the respiratory exchange ratio (RER) to assess whole-body metabolism and substrate utilization.[7]

  • Tissue Harvesting: At a predetermined time point post-injection, mice are euthanized, and blood is collected via cardiac puncture. Interscapular BAT, along with other tissues of interest (e.g., inguinal white adipose tissue, liver, skeletal muscle), is rapidly dissected, weighed, and either flash-frozen in liquid nitrogen for later analysis or fixed for histology.

  • Biochemical Analysis: Serum is separated from blood for the measurement of triglycerides, non-esterified fatty acids (NEFAs), and glucose using commercially available kits.

  • Gene and Protein Expression Analysis:

    • RNA Extraction and qPCR: Total RNA is extracted from BAT, and quantitative real-time PCR is performed to measure the expression levels of genes involved in thermogenesis (e.g., Ucp1), fatty acid transport (e.g., Fatp1/Slc27a1, Cd36), and lipolysis (e.g., Atgl, Hsl).

    • Protein Extraction and Western Blotting: Protein lysates from BAT are subjected to Western blotting to quantify the protein levels of key targets such as UCP1, FATP1, and CD36. Subcellular fractionation can be performed to assess the translocation of fatty acid transporters to the plasma membrane.

In Vitro Assessment of Fatty Acid Uptake in Brown Adipocytes

This protocol describes a method to directly measure the effect of this compound on fatty acid uptake in cultured brown adipocytes.

  • Cell Culture and Differentiation: Immortalized brown preadipocytes are cultured and differentiated into mature brown adipocytes according to established protocols.

  • Treatment: Differentiated adipocytes are treated with varying concentrations of this compound or a vehicle control for a specified duration.

  • Fatty Acid Uptake Assay:

    • A fluorescently labeled fatty acid analog (e.g., BODIPY-C12) is added to the culture medium.

    • After incubation, cells are washed to remove excess unincorporated fatty acid.

    • The fluorescence intensity within the cells is measured using a plate reader or fluorescence microscopy to quantify fatty acid uptake.

Conclusion

Both this compound and beta-adrenergic agonists are potent activators of BAT, but they operate through distinct mechanisms. Beta-adrenergic agonists have been the classical pharmacological tool to induce thermogenesis by directly stimulating lipolysis and UCP1 activity.[9][13] In contrast, the more recently identified lipokine, this compound, primarily functions to enhance the uptake of fatty acids, the fuel for thermogenesis.[1][8][11]

Interestingly, some evidence suggests that beta-adrenergic stimulation can lead to the production of this compound, indicating a potential interplay between these two pathways.[8] For drug development, this presents two distinct but potentially synergistic avenues. Targeting the β3-adrenergic receptor offers a direct and potent way to stimulate energy expenditure. Developing mimetics or enhancers of this compound action could provide a more physiological approach to improving fuel supply for thermogenesis, which may be particularly beneficial in conditions of lipid dysregulation.

Future research should focus on direct, quantitative comparisons of these two activators in the same experimental systems and explore the potential for combination therapies to achieve superior metabolic benefits. Understanding the nuances of their respective roles will be critical in harnessing the full therapeutic potential of BAT activation.

References

Validating the Role of FATP1 and CD36 in 12,13-DiHOME-Mediated Fatty Acid Transport: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the roles of Fatty Acid Transport Protein 1 (FATP1) and CD36 (also known as Fatty Acid Translocase) in the transport of fatty acids mediated by the lipokine 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME). This document summarizes key experimental findings, presents quantitative data in a comparative format, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction

This compound is a bioactive lipid molecule, or lipokine, that has emerged as a significant regulator of energy metabolism.[1] Produced by brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise, this compound enhances fatty acid uptake in metabolically active tissues such as BAT and skeletal muscle.[1][2][3] This effect is primarily mediated through the modulation of fatty acid transporters at the cell surface. This guide focuses on the two key transporters implicated in this process: FATP1 and CD36. Understanding their distinct and overlapping roles is crucial for developing therapeutic strategies targeting metabolic disorders like obesity and type 2 diabetes.[4][5][6]

Comparative Analysis of FATP1 and CD36 in this compound-Mediated Fatty Acid Uptake

Experimental evidence robustly supports the involvement of both FATP1 and CD36 in the increased fatty acid uptake stimulated by this compound. The primary mechanism involves the translocation of these transporters from intracellular stores to the plasma membrane, thereby increasing the capacity of the cell to import fatty acids.[4][5][6][7][8]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on FATP1 and CD36 function.

Table 1: Effect of this compound on Fatty Acid Uptake

Cell Type/TissueTreatmentFold Increase in Fatty Acid Uptake (vs. Vehicle)Key FindingsReference
Mature Brown Adipocytes10 µM this compound~1.5 - 2.0This compound significantly increases fatty acid uptake.[6]
Isolated CardiomyocytesThis compound (concentration not specified)Statistically significant increase after 30 minDemonstrates the effect of this compound extends to cardiac muscle.[2]
C2C12 MyotubesThis compound (concentration not specified)Increased fatty acid uptake and oxidationHighlights the role of this compound in skeletal muscle metabolism.[9]

Table 2: this compound-Induced Translocation of FATP1 and CD36

TransporterCell TypeTreatmentObservationKey ImplicationReference
FATP1Brown AdipocytesThis compoundIncreased translocation to the cell membrane.This compound promotes the cell surface availability of FATP1.[4][5][6][7][8]
CD36Brown AdipocytesThis compoundIncreased translocation of the low-glycosylation form to the cell membrane.This compound promotes the cell surface availability of CD36.[6]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The signaling cascade initiated by this compound converges on the mobilization of FATP1 and CD36 to the plasma membrane. While the precise receptor for this compound is still under investigation, recent evidence suggests the involvement of a Gq-coupled receptor and subsequent calcium mobilization.[10]

12,13-DiHOME_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 12_13_DiHOME This compound GPCR Putative GPCR (Gq-coupled) 12_13_DiHOME->GPCR Binds PLC PLC GPCR->PLC Activates FATP1_mem FATP1 CD36_mem CD36 FA_channel Fatty Acid Uptake IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CaM Ca²⁺ Mobilization IP3->CaM Stimulates Vesicles Intracellular Vesicles (containing FATP1 & CD36) CaM->Vesicles Triggers Translocation Vesicles->FATP1_mem Inserts Vesicles->CD36_mem Inserts FATP1_ves FATP1 CD36_ves CD36 Fatty_Acid_Uptake_Workflow A 1. Culture Adipocytes B 2. Pre-treat with this compound or Vehicle Control A->B C 3. Add Labeled Fatty Acid (e.g., BODIPY-C12, ³H-palmitate) B->C D 4. Incubate for a Defined Period (e.g., 30-60 min) C->D E 5. Wash Cells to Remove Extracellular Label D->E F 6. Lyse Cells and Measure Internalized Label E->F G 7. Quantify and Compare Uptake (Fluorescence/Scintillation Counting) F->G

References

A Comparative Guide to Inhibiting 12,13-DiHOME Production: Soluble Epoxide Hydrolase Inhibitors vs. Alternative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pharmacological strategies to block the production of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), a bioactive lipid mediator implicated in a range of physiological and pathological processes. The primary focus is on the use of soluble epoxide hydrolase (sEH) inhibitors, with a comparative analysis of alternative approaches targeting the upstream biosynthesis of its precursor.

Introduction to this compound and its Significance

This compound is an oxidized linoleic acid metabolite that has emerged as a critical signaling molecule. It is synthesized endogenously through a pathway involving cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH).[1][2] This lipokine is known to play a role in the activation of brown adipose tissue (BAT), thereby influencing energy expenditure and lipid metabolism.[3][4][5] Furthermore, research has linked this compound to inflammatory pain, immune responses, and cardiovascular function, making it a molecule of significant interest for therapeutic intervention in various diseases.[6][7][8]

The biosynthesis of this compound begins with the epoxidation of linoleic acid by CYP enzymes to form 12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME).[1][2] Subsequently, sEH hydrolyzes 12,13-EpOME to produce this compound.[1][2] This two-step enzymatic cascade presents two primary targets for inhibiting this compound production: the initial CYP-mediated epoxidation and the subsequent sEH-mediated hydrolysis.

This compound Biosynthesis Linoleic Acid Linoleic Acid CYP CYP Epoxygenases (e.g., CYP2C9, CYP2J2) Linoleic Acid->CYP 12,13-EpOME 12,13-EpOME sEH Soluble Epoxide Hydrolase (sEH) 12,13-EpOME->sEH This compound This compound CYP->12,13-EpOME sEH->this compound

Figure 1: Biosynthetic pathway of this compound.

Comparison of Inhibitory Strategies

The primary and most studied method for blocking this compound production is the inhibition of soluble epoxide hydrolase. An alternative, albeit less explored, strategy is the inhibition of the upstream cytochrome P450 epoxygenases responsible for generating the 12,13-EpOME precursor.

FeatureSoluble Epoxide Hydrolase (sEH) InhibitorsCytochrome P450 (CYP) Epoxygenase Inhibitors
Target Soluble Epoxide Hydrolase (sEH)Cytochrome P450 (CYP) Epoxygenases (e.g., CYP2C9, CYP2J2)
Mechanism of Action Prevents the hydrolysis of 12,13-EpOME to this compound.Prevents the initial epoxidation of linoleic acid to 12,13-EpOME.
Key Examples TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea), t-AUCBKetoconazole (broad-spectrum), SKF525A (broad-spectrum), MS-PPOH (selective for epoxygenases), Sulfaphenazole (CYP2C9 specific)
Reported Efficacy TPPU: Significantly decreases this compound levels in vivo in a burn injury mouse model.[6][9] t-AUCB: Decreased 9,10- and this compound levels in mouse heart perfusates.Ketoconazole: Abolished the increased metabolism of linoleic acid in inflamed human dental pulp tissue.[3] SKF525A: Inhibited the formation of arachidonic and linoleic acid epoxy-oxylipins in zymosan-treated mice. Sulfaphenazole: Blocked linoleic acid-mediated effects in vascular endothelial cells, suggesting inhibition of CYP2C9-mediated metabolism.[10]
Specificity Highly potent and specific inhibitors for sEH are available (e.g., TPPU).Many inhibitors are broad-spectrum and can affect other CYP-mediated metabolic pathways, potentially leading to off-target effects. More specific inhibitors are being developed.
In Vivo Data Extensive in vivo data available for various sEH inhibitors, demonstrating target engagement and pharmacological effects.[6][9][11]In vivo data on the specific inhibition of this compound production is less direct and often inferred from the reduction of overall linoleic acid metabolism.[3]
Potential Advantages High specificity for the final step of DiHOME synthesis. Well-characterized in vivo pharmacology.Blocks the production of the epoxide precursor, which may have its own biological activities.
Potential Disadvantages Allows for the accumulation of the precursor 12,13-EpOME, which may have independent biological effects.Lack of highly specific inhibitors for the relevant CYP isoforms can lead to off-target effects and drug-drug interactions. Less direct evidence for in vivo efficacy in specifically lowering this compound.

Experimental Data and Protocols

Quantitative Data on Inhibitor Efficacy

Direct comparative studies quantifying the reduction of this compound by sEH inhibitors versus CYP inhibitors are scarce in the published literature. However, individual studies provide evidence for the efficacy of each approach.

One study demonstrated that in a mouse model of scald injury, treatment with the sEH inhibitor TPPU resulted in a significant decrease in the levels of this compound compared to vehicle-treated controls.[6][9] While the exact percentage of reduction was not explicitly stated in the text, graphical representations in the publication indicate a substantial decrease.

For CYP inhibitors, a study on inflamed human dental pulp showed that the broad-spectrum CYP inhibitor ketoconazole completely abolished the increased metabolism of [14C]-linoleic acid, suggesting a halt in the production of downstream metabolites including this compound.[3] Another study reported that SKF525A, a selective epoxygenase inhibitor, led to a specific inhibition of arachidonic acid and linoleic acid epoxy-oxylipins in mice.

It is important to note that these data come from different experimental models and do not allow for a direct quantitative comparison.

Experimental Protocols

This protocol is a synthesis of methods described in the literature for the analysis of oxylipins.[3][12][13]

1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)

  • To 100 µL of plasma, add 300 µL of cold methanol containing a mixture of deuterated internal standards (e.g., this compound-d4).

  • Vortex the sample for 10 seconds and store at -20°C overnight to allow for protein precipitation.

  • Centrifuge the samples to pellet the precipitated protein.

  • Perform solid-phase extraction (SPE) on the supernatant to isolate the lipid fraction.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 150 x 0.5 mm, 4 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from high aqueous to high organic mobile phase to separate the analytes.

    • Flow Rate: 20 µL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

    • Quantification: Generate a standard curve using synthetic this compound to quantify the concentration in the samples.

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction LC Separation LC Separation Solid-Phase Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Figure 2: Workflow for this compound quantification.

This protocol is based on methodologies reported for in vivo studies with TPPU.[11]

1. Formulation

  • Dissolve TPPU in a vehicle suitable for the chosen route of administration. For oral gavage, a solution in polyethylene glycol 400 (PEG400) or a suspension in 2% methylcellulose + 0.5% Tween 80 can be used. For administration in drinking water, dissolve TPPU in water containing 0.2% PEG400.

2. Dosing

  • Oral Gavage: Doses ranging from 0.1 to 10 mg/kg body weight have been reported. The specific dose will depend on the experimental design and desired level of sEH inhibition.

  • Drinking Water: Concentrations of 0.2, 1, and 5 mg TPPU/L of drinking water have been used for chronic administration.

3. Administration

  • For acute studies, administer the formulated TPPU via oral gavage at the predetermined dose.

  • For chronic studies, provide the TPPU-containing drinking water ad libitum.

4. Pharmacokinetic/Pharmacodynamic Assessment

  • Collect blood samples at various time points post-administration to determine the plasma concentration of TPPU and to assess target engagement by measuring the ratio of 12,13-EpOME to this compound.

In Vivo TPPU Administration TPPU Formulation TPPU Formulation Administration Administration TPPU Formulation->Administration Dose Calculation Dose Calculation Dose Calculation->Administration Blood Sampling Blood Sampling Administration->Blood Sampling Analysis Analysis Blood Sampling->Analysis

Figure 3: Experimental workflow for in vivo TPPU studies.

Conclusion

Inhibiting the production of this compound can be effectively achieved by targeting the soluble epoxide hydrolase enzyme. Potent and specific sEH inhibitors, such as TPPU, are well-characterized and have demonstrated in vivo efficacy in reducing this compound levels. The alternative approach of inhibiting the upstream CYP epoxygenases also holds promise, but is currently hampered by a lack of specific inhibitors and a less direct body of evidence for the targeted reduction of this compound in vivo.

For researchers aiming to specifically block the conversion of 12,13-EpOME to this compound, sEH inhibitors represent the more established and targeted approach. However, if the goal is to inhibit the entire linoleic acid epoxidation pathway, CYP inhibitors may be considered, with the caveat of potential off-target effects. Future research involving direct comparative studies will be crucial for a more definitive assessment of the relative efficacy and potential therapeutic advantages of these two strategies.

References

Unveiling the Tissue-Specific Actions of 12,13-DiHOME: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The lipokine 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) has emerged as a significant signaling molecule, primarily released from brown adipose tissue (BAT) in response to stimuli like exercise and cold exposure.[1][2][3][4] This guide provides a comprehensive comparison of the tissue-specific effects of this compound administration, supported by experimental data, to elucidate its therapeutic potential in metabolic diseases.

Comparative Analysis of Tissue-Specific Effects

This compound exhibits distinct effects across various metabolic tissues. Its primary role is to enhance fatty acid uptake and utilization, particularly in tissues with high energy demands.

TissueKey Effects of this compound AdministrationSupporting Experimental Evidence (Animal Models)
Brown Adipose Tissue (BAT) - Increased Fatty Acid Uptake: Promotes the translocation of fatty acid transporters FATP1 and CD36 to the cell membrane, leading to enhanced fatty acid uptake.[5][6][7] - Enhanced Thermogenesis: Acutely activates BAT fuel uptake and improves cold tolerance.[5][6][8] - Autocrine/Paracrine Action: Acts locally to stimulate BAT activity.[9]- Acute injection in mice increased BAT-specific lipid and fatty acid uptake.[8] - Treatment of mature brown adipocytes in vitro increased fatty acid uptake.[8]
Skeletal Muscle - Increased Fatty Acid Uptake and Oxidation: Enhances the uptake and oxidation of fatty acids, but not glucose.[1][3][4][10] - Increased Mitochondrial Respiration: In vitro treatment of C2C12 myotubes increased oxygen consumption rate and maximal respiratory capacity.[1] - Gene Expression: Upregulates genes involved in fatty acid transport (Cd36, Fatp4) and mitochondrial biogenesis (citrate synthase, Nrf1, Nrf2).[11]- Acute in vivo treatment in mice increased skeletal muscle fatty acid uptake and oxidation.[1][3][4][10] - Incubation of differentiated C2C12 myotubes with this compound increased fatty acid uptake and oxidation.[11]
Heart - Improved Cardiac Function: Acute injection in mice improved systolic and diastolic function.[9] - Increased Fatty Acid Uptake in Cardiomyocytes: Significantly elevated fatty acid uptake in isolated cardiomyocytes.[9] - Increased Mitochondrial Respiration in Cardiomyocytes: Increased basal oxygen consumption rates and maximal respiratory capacity in isolated cardiomyocytes.[9] - NOS1-Dependent Mechanism: The beneficial effects on cardiac function and cardiomyocyte respiration are absent in NOS1 knockout mice.[9]- Sustained overexpression of this compound in mice on a high-fat diet negated the deleterious effects on cardiac function.[9] - Acute injection of this compound in mice increased cardiac hemodynamics.[9]
White Adipose Tissue (WAT) - No Direct Effect on Fatty Acid Metabolism: Does not appear to directly upregulate fatty acid uptake or oxidation.[11] - Potential for "Browning": Some evidence suggests it may stimulate the browning process in WAT.[2]- this compound did not increase fatty acid uptake or oxidation in 3T3-L1 white adipocytes.[11]
Liver - No Direct Effect on Mitochondrial or Fatty Acid Oxidation Genes. [11] - Negative Correlation with Liver Function Markers: Circulating this compound levels are inversely correlated with markers of liver damage like ALAT and ASAT.[8]- No changes in the expression of mitochondrial or fatty acid oxidation genes were observed in the liver of mice treated with this compound.[11]
Comparison with Other Lipid Mediators

While this compound is a key player, other lipid mediators also influence metabolic processes.

Lipid MediatorSourceKey ActionsComparison with this compound
9,10-DiHOME Linoleic Acid Metabolite- Pro-adipogenic and anti-osteogenic effects through PPARγ2.[12] - No significant effect on cardiac function in acute injection studies.[9]Less potent in stimulating fatty acid uptake in metabolically active tissues compared to this compound. Does not appear to share the acute cardioprotective effects.
12-HEPE Omega-3 Fatty Acid Derivative- Enhances glucose uptake in peripheral tissues. - Possesses anti-inflammatory effects.This compound primarily targets fatty acid metabolism, whereas 12-HEPE has a more pronounced effect on glucose metabolism.
9-HODE Linoleic Acid Metabolite- No significant effect on cardiac function in acute injection studies.[9]Similar to 9,10-DiHOME, it does not replicate the acute cardiac benefits observed with this compound.

Experimental Protocols

In Vivo Administration of this compound in Mice
  • Animal Model: C57BL/6J mice are commonly used.

  • Dosage and Administration:

    • Acute Studies: A single intravenous (femoral vein) or intraperitoneal injection of this compound at a dosage of 1.5 µg/kg body weight.[8][9]

    • Chronic Studies: Daily intraperitoneal injections of 10 µg/kg body weight for several weeks.[13]

  • Vehicle: this compound is typically dissolved in a vehicle such as 0.1% BSA in PBS or saline.

  • Outcome Measures:

    • Tissue-specific fatty acid uptake: Measured by administering radiolabeled fatty acids (e.g., 3H-labeled triglyceride) via oral gavage or injection and quantifying radioactivity in different tissues.[8]

    • Whole-body metabolism: Assessed using metabolic cages to measure respiratory exchange ratio (RER) and energy expenditure.[11]

    • Cardiac function: Evaluated using in vivo cardiac hemodynamics (pressure-volume loop analysis).[9]

    • Gene expression analysis: Tissues are harvested, and RNA is extracted for qRT-PCR analysis of target genes.[11]

In Vitro Treatment of Cultured Cells
  • Cell Lines:

    • Skeletal Muscle: Differentiated C2C12 myotubes.[11]

    • Brown Adipocytes: Differentiated primary brown preadipocytes.[8]

    • White Adipocytes: Differentiated 3T3-L1 cells.[11]

    • Cardiomyocytes: Isolated primary cardiomyocytes.[9]

  • Treatment: Cells are incubated with this compound at concentrations typically around 1 µM.[8]

  • Outcome Measures:

    • Fatty acid uptake: Measured using radiolabeled palmitate or fatty acid analogs conjugated to a reporter molecule (e.g., luciferin).[9][11]

    • Fatty acid oxidation: Quantified by measuring the production of radiolabeled CO2 or water from radiolabeled fatty acids.[11]

    • Mitochondrial respiration: Assessed using high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure oxygen consumption rates (OCR).[8][9]

Visualizing the Pathways

Signaling Pathway of this compound in Brown Adipose Tissue and Skeletal Muscle

12_13_DiHOME_Signaling cluster_stimulus Stimulus cluster_source Source cluster_lipokine Lipokine cluster_target Target Tissues cluster_effect Cellular Effects Exercise Exercise BAT Brown Adipose Tissue (BAT) Exercise->BAT Cold_Exposure Cold_Exposure Cold_Exposure->BAT DiHOME This compound BAT->DiHOME releases BAT_Target Brown Adipose Tissue DiHOME->BAT_Target acts on (autocrine) SkM_Target Skeletal Muscle DiHOME->SkM_Target acts on (endocrine) Transporter Translocation of FATP1 & CD36 BAT_Target->Transporter SkM_Target->Transporter FA_Uptake Increased Fatty Acid Uptake Transporter->FA_Uptake FA_Oxidation Increased Fatty Acid Oxidation FA_Uptake->FA_Oxidation

Caption: Signaling cascade of this compound from production to its effects on target tissues.

Experimental Workflow for In Vivo this compound Administration

Experimental_Workflow Start Start: Animal Model Administration This compound Administration (e.g., i.p. injection) Start->Administration Metabolic_Analysis Metabolic Analysis (Metabolic Cages) Administration->Metabolic_Analysis Tissue_Harvest Tissue Harvesting (BAT, Muscle, Heart, etc.) Administration->Tissue_Harvest Cardiac_Function Cardiac Function (PV Loop) Administration->Cardiac_Function FA_Uptake_Assay Fatty Acid Uptake Assay (Radiolabeled FAs) Tissue_Harvest->FA_Uptake_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Tissue_Harvest->Gene_Expression

Caption: Workflow for assessing the in vivo effects of this compound administration in mice.

Mechanism of this compound Action in Cardiomyocytes

Cardiomyocyte_Mechanism DiHOME This compound Cardiomyocyte Cardiomyocyte DiHOME->Cardiomyocyte NOS1 NOS1 Cardiomyocyte->NOS1 activates Mito_Resp Increased Mitochondrial Respiration NOS1->Mito_Resp Cardiac_Func Improved Cardiac Function Mito_Resp->Cardiac_Func

Caption: The NOS1-dependent mechanism of this compound in improving cardiac function.

References

A Head-to-Head Comparison of 12,13-DiHOME and Other PPARγ Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the recently identified lipokine 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) with established peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, namely the full agonist Rosiglitazone and the partial agonist Telmisartan. This comparison aims to objectively evaluate their performance based on available experimental data, offering insights for future research and drug development.

Introduction to PPARγ Agonists

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity.[1][2] Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been used clinically to treat type 2 diabetes. However, their use has been associated with side effects, prompting the search for novel PPARγ modulators with improved therapeutic profiles.[3]

This compound is a lipid mediator, or lipokine, that has been shown to be released in response to cold exposure and exercise.[4][5] It has been demonstrated to stimulate fatty acid uptake and utilization in brown adipose tissue (BAT) and skeletal muscle, suggesting a role in improving metabolic health.[4][5] Recent evidence has also implicated PPARγ in mediating some of its effects.[6]

Rosiglitazone is a potent and selective synthetic agonist of PPARγ belonging to the TZD class. It is a well-characterized full agonist widely used in research to study PPARγ function.[7]

Telmisartan is an angiotensin II receptor blocker (ARB) that also exhibits partial agonist activity towards PPARγ.[8][9] This dual activity has made it a subject of interest for its potential metabolic benefits beyond its primary antihypertensive effects.[8][9]

Quantitative Comparison of PPARγ Agonist Activity

Direct comparative studies quantifying the binding affinity and transactivation potency of this compound against other PPARγ agonists are limited. The following table summarizes the available quantitative data from various sources.

ParameterThis compoundRosiglitazoneTelmisartan
Binding Affinity (IC50/Ki) Data not availableIC50: 4-12 nM (adipocytes)[1]Data not available
Transactivation (EC50) Data not available60 nM[7][10]Partial agonist, achieves 25-30% of maximal activation by full agonists[9]
Agonist Type Putative Agonist[6]Full AgonistPartial Agonist

Signaling Pathways and Mechanisms of Action

PPARγ agonists exert their effects by binding to the ligand-binding domain of the PPARγ receptor. This induces a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Agonist PPARγ Agonist (this compound, Rosiglitazone, Telmisartan) PPARg_RXR_inactive PPARγ-RXR Heterodimer (inactive) Agonist->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR-Agonist Complex (active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (on DNA) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Metabolic_Effects Metabolic Effects (Adipogenesis, Fatty Acid Metabolism, Insulin Sensitivity) Target_Genes->Metabolic_Effects

Figure 1. Simplified PPARγ signaling pathway.

Downstream Effects and Target Gene Expression

The activation of PPARγ leads to the regulation of a suite of genes involved in critical metabolic processes. The known effects of this compound, Rosiglitazone, and Telmisartan on key downstream events and target genes are compared below.

Downstream Effect/Target GeneThis compoundRosiglitazoneTelmisartan
Adipocyte Differentiation Not extensively studied, though linked to PPARγ in DCs which can influence adipogenesis.[6]Potent inducer of adipogenesis.[7]Can promote adipogenesis.
Fatty Acid Uptake/Metabolism Increases fatty acid uptake in brown adipose tissue and skeletal muscle.[4][5]Upregulates genes involved in fatty acid uptake and storage (e.g., FABP4, LPL).[3][11]Upregulates PPARγ target genes like CD36 involved in fatty acid transport.[8]
Glucose Metabolism Effects on glucose uptake are not consistently observed.[5]Improves insulin sensitivity and glucose uptake, upregulating GLUT4.[12]Improves insulin sensitivity and glucose uptake.[12]
Key Target Genes In dendritic cells, alters PPARγ-regulated genes.[6]FABP4, LPL, Adiponectin, CD36, GLUT4.[3][11][13]CD36, Adiponectin, GLUT4.[8][12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

PPARγ Transactivation Assay (Reporter Gene Assay)

This assay is used to quantify the ability of a compound to activate PPARγ and induce the expression of a reporter gene.

Objective: To measure the dose-dependent activation of PPARγ by a test compound.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1)

  • Expression vector for human PPARγ

  • Reporter vector containing a PPRE upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, Rosiglitazone, Telmisartan)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

  • Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 value.

Transactivation_Workflow Start Seed Cells Transfect Co-transfect with PPAARγ and Reporter Plasmids Start->Transfect Treat Treat with Test Compounds Transfect->Treat Incubate Incubate 24h Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (Calculate EC50) Measure->Analyze End End Analyze->End

Figure 2. Workflow for a PPARγ transactivation assay.

Competitive Ligand Binding Assay

This assay determines the affinity of a test compound for the PPARγ ligand-binding domain.

Objective: To determine the IC50 value of a test compound for PPARγ binding.

Materials:

  • Purified recombinant PPARγ ligand-binding domain (LBD)

  • Radiolabeled or fluorescently labeled known PPARγ ligand (tracer)

  • Test compounds

  • Assay buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • In a multi-well plate, incubate the purified PPARγ LBD with a fixed concentration of the labeled ligand.

  • Add increasing concentrations of the unlabeled test compound to compete with the labeled ligand for binding to the PPARγ LBD.

  • Incubate the mixture to allow it to reach equilibrium.

  • Separate the bound from the free labeled ligand (e.g., using filtration or scintillation proximity assay beads).

  • Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence reader.

  • Plot the percentage of bound labeled ligand against the concentration of the test compound to determine the IC50 value.

In Vitro Fatty Acid Uptake Assay

This assay measures the ability of a compound to stimulate the uptake of fatty acids into adipocytes.

Objective: To quantify the effect of a test compound on fatty acid uptake in cultured adipocytes.

Materials:

  • Differentiated adipocyte cell line (e.g., 3T3-L1)

  • Radiolabeled fatty acid (e.g., [3H]-oleic acid or [14C]-palmitic acid) or a fluorescent fatty acid analog

  • Test compounds

  • Assay buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Plate differentiated adipocytes in a multi-well plate.

  • Pre-incubate the cells with the test compounds or vehicle control for a specified time.

  • Add the labeled fatty acid to the cells and incubate for a defined period.

  • Wash the cells extensively with ice-cold buffer to remove any unbound fatty acid.

  • Lyse the cells and measure the amount of incorporated labeled fatty acid using a scintillation counter or fluorescence plate reader.

  • Normalize the fatty acid uptake to the total protein content of the cell lysate.

Conclusion

The available evidence suggests that this compound is a promising endogenous modulator of fatty acid metabolism with a potential link to PPARγ signaling. However, more direct and quantitative comparative studies are needed to fully elucidate its potency and efficacy as a PPARγ agonist relative to established compounds like Rosiglitazone and Telmisartan. While Rosiglitazone remains a potent tool for studying full PPARγ activation and Telmisartan offers a model for partial agonism with a favorable clinical profile, this compound represents a novel, physiologically relevant molecule that warrants further investigation. Future research should focus on determining the binding affinity and transactivation potential of this compound for PPARγ in various metabolic tissues and comprehensively profiling its PPARγ-dependent downstream effects. Such studies will be crucial in assessing its therapeutic potential for metabolic diseases.

References

Investigating the synergistic effects of 12,13-DiHOME with other metabolic regulators

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers exploring novel therapeutic strategies for metabolic diseases, this document synthesizes the known metabolic effects of the lipokine 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) and explores its potential for synergistic action with other key metabolic regulators. While direct experimental evidence of these synergies is currently limited, this guide provides a framework for investigation based on their individual mechanisms of action.

The lipokine this compound has emerged as a significant mediator of metabolic health, with its circulating levels inversely correlated with body mass index and insulin resistance.[1][2] Produced by brown adipose tissue (BAT) in response to cold exposure and exercise, this compound plays a crucial role in stimulating fatty acid uptake and utilization.[2][3] This guide delves into the established signaling pathways of this compound and juxtaposes them with those of prominent metabolic regulators to illuminate promising avenues for combination therapies.

Core Mechanism of this compound Action

Experimental evidence has robustly demonstrated that this compound enhances fatty acid transport into both brown adipocytes and skeletal muscle.[1][3] This is primarily achieved by promoting the translocation of fatty acid transporters, specifically FATP1 and CD36, to the cell membrane.[1][2] This increased fatty acid influx serves to fuel thermogenesis in BAT and mitochondrial respiration in skeletal muscle.[2][3] Studies have shown that acute administration of this compound in mice leads to increased fatty acid uptake and oxidation in skeletal muscle.[3]

Comparative Analysis of Metabolic Regulators

To explore potential synergies, this section outlines the mechanisms of this compound alongside two major classes of metabolic regulators: Glucagon-like peptide-1 (GLP-1) receptor agonists and Peroxisome proliferator-activated receptor-gamma (PPARγ) agonists.

Metabolic RegulatorPrimary Mechanism of ActionTarget TissuesKey Metabolic Effects
This compound Promotes translocation of fatty acid transporters (FATP1, CD36) to the cell membrane.[1][2]Brown Adipose Tissue, Skeletal MuscleIncreased fatty acid uptake and oxidation, enhanced thermogenesis, improved cold tolerance, potential for decreased serum triglycerides.[1][2][3]
GLP-1 Receptor Agonists (e.g., Liraglutide) Activate GLP-1 receptors, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, delayed gastric emptying, and increased satiety.Pancreas, Brain, Adipose Tissue, MuscleImproved glycemic control, weight loss, potential for increased thermogenesis in adipose tissue.
PPARγ Agonists (e.g., Rosiglitazone) Activate the nuclear receptor PPARγ, leading to the regulation of genes involved in adipocyte differentiation, lipid metabolism, and insulin sensitivity.[4][5]Adipose Tissue, Muscle, LiverImproved insulin sensitivity, adipocyte differentiation, and regulation of lipid storage and metabolism.[4]

Proposed Synergistic Interactions and Signaling Pathways

While direct co-administration studies are lacking, a mechanistic understanding of each regulator allows for the formulation of hypotheses regarding their potential synergistic effects.

This compound and GLP-1 Receptor Agonists

GLP-1 receptor agonists are known to promote weight loss and improve insulin sensitivity. Liraglutide, a GLP-1 analog, has been shown to increase thermogenesis in adipose tissue. A potential synergy could arise from the complementary actions of this compound and GLP-1 receptor agonists on adipose tissue. This compound could enhance the supply of fatty acids to BAT, which, when combined with the thermogenic drive from GLP-1 receptor activation, could lead to a more pronounced increase in energy expenditure and fat oxidation.

Synergy_12_13_DiHOME_GLP1RA This compound This compound FA_Uptake Increased Fatty Acid Uptake (FATP1, CD36) This compound->FA_Uptake GLP1_RA GLP-1 Receptor Agonist BAT Brown Adipose Tissue GLP1_RA->BAT Activates Thermogenesis Enhanced Thermogenesis BAT->Thermogenesis FA_Uptake->Thermogenesis Provides Fuel Energy_Expenditure Increased Energy Expenditure Thermogenesis->Energy_Expenditure

Proposed synergy of this compound and GLP-1 RAs.
This compound and PPARγ Agonists

PPARγ agonists are potent insulin sensitizers that also play a key role in adipogenesis. While their effect on weight can be neutral or even lead to an increase in subcutaneous fat, their combination with this compound could lead to a more favorable metabolic phenotype. By promoting the differentiation of adipocytes, PPARγ agonists could increase the storage capacity for lipids in a safe subcutaneous depot. This compound could then act on these mature adipocytes (particularly beige/brown) to enhance fatty acid turnover and oxidation, potentially mitigating fat accumulation while improving overall lipid metabolism.

Synergy_12_13_DiHOME_PPARg PPARg_Agonist PPARγ Agonist Adipogenesis Adipocyte Differentiation PPARg_Agonist->Adipogenesis This compound This compound Adipose_Tissue Adipose Tissue This compound->Adipose_Tissue Acts on Adipogenesis->Adipose_Tissue Matures FA_Uptake_Oxidation Increased Fatty Acid Uptake & Oxidation Adipose_Tissue->FA_Uptake_Oxidation Lipid_Metabolism Improved Lipid Metabolism FA_Uptake_Oxidation->Lipid_Metabolism

Proposed synergy of this compound and PPARγ agonists.

Experimental Protocols for Investigating Synergistic Effects

The following are proposed experimental workflows to test the hypothesized synergies.

In Vitro Co-treatment of Adipocytes

This protocol aims to assess the combined effect of this compound and a metabolic regulator on fatty acid uptake and gene expression in cultured adipocytes.

In_Vitro_Workflow Start Differentiated Brown or White Adipocytes Treatment Treat with: 1. Vehicle 2. This compound 3. Metabolic Regulator 4. This compound + Regulator Start->Treatment FA_Uptake Measure Fatty Acid Uptake (e.g., Bodipy-C12) Treatment->FA_Uptake Gene_Expression Analyze Gene Expression (qPCR for FATP1, CD36, UCP1, etc.) Treatment->Gene_Expression Data_Analysis Compare Effects and Assess Synergy FA_Uptake->Data_Analysis Gene_Expression->Data_Analysis

Workflow for in vitro synergy testing.

Methodology:

  • Cell Culture: Differentiate pre-adipocytes (e.g., human-derived or murine cell lines) into mature brown or white adipocytes.

  • Treatment: Incubate adipocytes with 1) vehicle control, 2) this compound alone, 3) the metabolic regulator of interest (e.g., liraglutide or rosiglitazone) alone, and 4) a combination of this compound and the metabolic regulator for a specified time course (e.g., 24 hours).

  • Fatty Acid Uptake Assay: Following treatment, incubate cells with a fluorescently labeled fatty acid analog (e.g., Bodipy-C12) and quantify uptake using flow cytometry or fluorescence microscopy.

  • Gene Expression Analysis: Extract RNA from treated cells and perform quantitative real-time PCR (qPCR) to measure the expression of genes involved in fatty acid transport (FATP1, CD36), thermogenesis (UCP1), and adipogenesis (PPARγ, aP2).

  • Data Analysis: Compare the effects of the individual treatments with the combination treatment to determine if the observed effect is additive or synergistic.

In Vivo Co-administration in a Murine Model of Obesity

This protocol is designed to evaluate the synergistic effects of this compound and a metabolic regulator on whole-body metabolism in a diet-induced obesity mouse model.

Methodology:

  • Animal Model: Induce obesity in mice (e.g., C57BL/6J) by feeding a high-fat diet for 8-12 weeks.

  • Treatment Groups: Randomly assign mice to four groups: 1) vehicle control, 2) this compound, 3) metabolic regulator, and 4) this compound + metabolic regulator. Administer treatments daily via an appropriate route (e.g., intraperitoneal injection for this compound).

  • Metabolic Phenotyping:

    • Body Weight and Composition: Monitor body weight regularly and measure body composition (fat and lean mass) using techniques like DEXA or MRI at the beginning and end of the treatment period.

    • Glucose and Insulin Tolerance Tests: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

    • Indirect Calorimetry: Measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) to assess energy expenditure and substrate utilization.

    • Tissue-Specific Fatty Acid Uptake: At the end of the study, administer a radiolabeled fatty acid tracer and measure its uptake in various tissues, including BAT, skeletal muscle, and white adipose tissue.

  • Data Analysis: Compare the metabolic parameters between the different treatment groups to identify any synergistic effects of the combination therapy.

Conclusion

The exploration of synergistic interactions between this compound and other metabolic regulators represents a promising frontier in the development of novel therapeutics for obesity and type 2 diabetes. While direct evidence is still needed, the mechanistic rationale presented in this guide provides a strong foundation for future research. The proposed experimental protocols offer a clear path to investigating these potential synergies, which could unlock more effective strategies for improving metabolic health.

References

Unlocking Metabolic Health: A Comparative Guide to 12,13-DiHOME and Other Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of research highlights the therapeutic potential of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), a naturally occurring lipid molecule, in combating metabolic diseases. This guide provides a comprehensive comparison of this compound with other emerging therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

This compound: A Key Regulator of Metabolic Homeostasis

This compound is an oxidized linoleic acid metabolite primarily released by brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise.[1][2] It acts as a "batokine," a signaling molecule from BAT, to exert beneficial effects on various tissues.[3][4] Studies have consistently shown that circulating levels of this compound are negatively correlated with body mass index (BMI) and insulin resistance in humans.[5]

The primary mechanism of action for this compound involves the activation of fatty acid uptake and utilization in key metabolic tissues. In BAT and skeletal muscle, it promotes the translocation of fatty acid transporters, such as CD36 and FATP1, to the cell membrane, thereby enhancing the uptake of fatty acids for thermogenesis and oxidation.[6][7] This lipokine has also been shown to increase mitochondrial respiration in cardiomyocytes, suggesting a role in improving cardiac function.[1][8]

Comparative Analysis: this compound vs. Alternative Metabolic Modulators

To validate the therapeutic potential of this compound, it is essential to compare its performance with other molecules implicated in metabolic regulation. This section provides a comparative overview of this compound against other linoleic acid-derived oxylipins and various BAT activators.

Linoleic Acid-Derived Oxylipins: this compound vs. 9,10-DiHOME

While both are metabolites of linoleic acid, this compound has been more extensively studied for its positive metabolic effects. Both have been inversely associated with adiposity, but some studies suggest a stronger correlation for this compound with improved insulin sensitivity and lower triglyceride levels.[5]

FeatureThis compound9,10-DiHOME
Primary Source Brown Adipose Tissue (BAT)[2][9]Linoleic Acid Metabolism[4]
Key Function Stimulates fatty acid uptake in BAT and skeletal muscle[6][7]Associated with metabolic health, less defined role[4]
Correlation with BMI Negative[5]Negative[10]
Effect on Insulin Sensitivity Improves[5]Less evidence compared to this compound
Effect on Triglycerides Lowers[5]Less evidence compared to this compound
Brown Adipose Tissue (BAT) Activators

Several molecules are known to activate BAT and enhance energy expenditure. Here, we compare this compound with Mirabegron, Fibroblast Growth Factor 21 (FGF21), and Irisin.

ActivatorMechanism of ActionReported Effects
This compound Promotes fatty acid transporter translocation (CD36, FATP1)[6][7]Increased fatty acid uptake in BAT and muscle, improved cold tolerance, reduced triglycerides[7]
Mirabegron β3-adrenergic receptor agonist[11][12]Increased BAT activity and resting energy expenditure[13]
FGF21 Endocrine hormone regulating glucose and lipid metabolism[14][15]Improves insulin sensitivity, reduces body weight and triglycerides[16]
Irisin Exercise-induced myokine promoting "browning" of white fat[17]Increased energy expenditure[17]
Succinate TCA cycle intermediate, promotes BAT thermogenesis[3]Inverse association with adiposity[3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its validation.

G This compound Signaling Pathway DiHOME This compound GPCR Gq-Coupled Receptor DiHOME->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca2+ Release ER->Ca FA_Translocation Fatty Acid Transporter Translocation (CD36, FATP1) Ca->FA_Translocation Triggers FA_Uptake Increased Fatty Acid Uptake FA_Translocation->FA_Uptake

This compound Signaling Cascade.

G Experimental Workflow for this compound Validation cluster_in_vivo In Vivo Model (e.g., Diet-Induced Obese Mice) cluster_in_vitro In Vitro Model (e.g., C2C12 Myotubes) animal_model Animal Model Preparation treatment This compound Administration (e.g., intravenous injection) animal_model->treatment bat_activity BAT Activity Assessment (PET/CT Imaging) treatment->bat_activity metabolic_param Metabolic Parameter Measurement (RER, Energy Expenditure) treatment->metabolic_param cell_culture Cell Culture and Differentiation incubation Incubation with this compound cell_culture->incubation fa_uptake_assay Fatty Acid Uptake Assay ([3H]-palmitate) incubation->fa_uptake_assay gene_expression Gene Expression Analysis (qPCR for FA transporters) incubation->gene_expression

Experimental validation workflow.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Administration of this compound in Mice
  • Animal Model: Diet-induced obese C57BL/6J mice are a commonly used model.

  • Preparation of this compound Solution: this compound is typically dissolved in a vehicle solution, such as 0.1% BSA in PBS, to ensure solubility and stability.

  • Administration Route and Dosage: For acute studies, intravenous injection is often used at a dosage of 1µg/kg body weight.[8] For chronic studies, daily intraperitoneal injections may be employed.[9]

  • Monitoring: Following administration, metabolic parameters such as respiratory exchange ratio (RER) and energy expenditure are monitored using a Comprehensive Laboratory Animal Monitoring System (CLAMS).[8]

In Vitro Fatty Acid Uptake Assay in C2C12 Myotubes
  • Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.

  • Treatment: Differentiated myotubes are incubated with this compound at a specified concentration (e.g., 300 ng/mL) for a designated time (e.g., 1 hour).[8]

  • Fatty Acid Uptake Measurement: Cells are then incubated with a radiolabeled fatty acid, such as [3H]-palmitate or [14C]-palmitic acid.[8]

  • Analysis: After incubation, cells are washed to remove excess radiolabel, and intracellular radioactivity is measured using a scintillation counter to quantify fatty acid uptake. Data is typically normalized to protein content.[8]

Assessment of Brown Adipose Tissue (BAT) Activity using PET/CT
  • Animal Preparation: Mice are typically fasted and may be subjected to cold exposure (e.g., 4°C for 4 hours) to stimulate BAT activity.[18]

  • Tracer Injection: A radiotracer, most commonly 18F-Fluorodeoxyglucose (18F-FDG), is administered to the animal.[18]

  • Imaging: Following an uptake period, the animal is scanned using a micro-PET/CT system. The PET images provide functional information on glucose uptake in BAT, while the CT images provide anatomical reference.[18]

  • Quantification: The uptake of the radiotracer in the interscapular BAT is quantified, often expressed as the Standardized Uptake Value (SUV), to assess BAT activity.[19]

Conclusion

This compound presents a promising therapeutic avenue for metabolic diseases due to its potent effects on fatty acid metabolism and BAT activation. While other molecules also show potential in modulating metabolic health, the unique mechanism of action and robust preclinical data for this compound warrant further investigation and development. This guide provides a foundational comparison to aid researchers in the strategic advancement of novel metabolic therapies.

References

A Comparative Guide to 12,13-DiHOME Signaling Pathways Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known signaling pathways of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) and related oxidized linoleic acid metabolites across different species. While research on this compound has predominantly focused on mammals, this document synthesizes the current understanding and draws comparisons with known signaling pathways of analogous molecules in other species, highlighting both conserved and divergent functions.

Mammalian this compound Signaling: A Key Regulator of Energy Metabolism

In mammals, including humans and mice, this compound is a bioactive lipid mediator, or lipokine, that plays a crucial role in regulating energy homeostasis. Its production is notably stimulated by physiological cues such as cold exposure and exercise.[1][2][3]

Biosynthesis of this compound in Mammals

This compound is synthesized from the essential fatty acid, linoleic acid. This process involves a two-step enzymatic reaction:

  • Epoxidation: Cytochrome P450 enzymes convert linoleic acid to 12,13-epoxyoctadecenoic acid (12,13-EpOME).

  • Hydration: Soluble epoxide hydrolase (sEH) then hydrates 12,13-EpOME to form this compound. The expression of sEH isoforms, particularly Ephx1 and Ephx2, is induced in brown adipose tissue (BAT) by cold stimulation.[2]

Signaling Pathways and Cellular Effects in Mammals

The primary signaling function of this compound in mammals is to enhance the uptake and utilization of fatty acids, particularly in brown adipose tissue (BAT) and skeletal muscle.[1][2][4] This is achieved through the translocation of fatty acid transporters to the cell membrane.

  • In Brown Adipocytes: this compound promotes the movement of fatty acid transporter protein 1 (FATP1) and CD36 from intracellular stores to the plasma membrane.[2][4][5] This increases the capacity of brown adipocytes to take up fatty acids from circulation, which are then used as fuel for thermogenesis.

  • In Skeletal Muscle: A similar mechanism is proposed in skeletal muscle, where this compound increases fatty acid uptake and oxidation, particularly in response to exercise.[1][6][7]

  • In Cardiomyocytes: Emerging evidence suggests that this compound can also improve cardiac function, though the precise signaling pathway is still under investigation.

The signaling cascade initiated by this compound leads to several key physiological outcomes:

  • Increased Thermogenesis and Cold Tolerance: By fueling BAT, this compound enhances the body's ability to produce heat and maintain core temperature in cold environments.[2][4]

  • Improved Metabolic Health: Circulating levels of this compound are negatively correlated with body mass index (BMI) and insulin resistance.[2]

  • Reduced Serum Triglycerides: By promoting fatty acid uptake into tissues, this compound helps to lower the levels of triglycerides in the blood.[2][4]

Mammalian this compound Signaling Pathway Mammalian this compound Signaling Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis in BAT cluster_target_cell Target Cell (Brown Adipocyte / Muscle) Cold Exposure Cold Exposure sEH (Ephx1/2) sEH (Ephx1/2) Cold Exposure->sEH (Ephx1/2) induces expression Exercise Exercise This compound This compound Exercise->this compound increases production Linoleic Acid Linoleic Acid 12,13-EpOME 12,13-EpOME Linoleic Acid->12,13-EpOME CYP450 12,13-EpOME->this compound sEH FATP1/CD36 (intracellular) FATP1/CD36 (intracellular) This compound->FATP1/CD36 (intracellular) stimulates CYP450 CYP450 FATP1/CD36 (membrane) FATP1/CD36 (membrane) FATP1/CD36 (intracellular)->FATP1/CD36 (membrane) Translocation Fatty Acid Uptake Fatty Acid Uptake FATP1/CD36 (membrane)->Fatty Acid Uptake

Caption: Mammalian this compound signaling cascade.

Cross-Species Comparative Insights

Direct evidence for this compound signaling pathways in non-mammalian species is currently lacking. However, research into other oxidized linoleic acid metabolites in insects provides a valuable point of comparison.

Oxidized Linoleic Acid Metabolite Signaling in Insects (Drosophila melanogaster)

In the fruit fly, Drosophila melanogaster, other oxidized derivatives of linoleic acid, namely 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), have been identified as important signaling molecules, particularly in the context of inflammation and metabolism.

  • Biosynthesis: These HODEs are produced from linoleic acid via the action of lipoxygenase (LOX) enzymes.

  • Signaling Pathway: 9-HODE has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[8][9] This leads to the phosphorylation and subsequent nuclear translocation of the transcription factor dFOXO (a homolog of mammalian FOXO proteins).[8]

  • Cellular and Physiological Effects: The activation of the JNK/dFOXO pathway by 9-HODE is implicated in inflammatory responses and the regulation of metabolism, potentially linking dietary fatty acids to insulin resistance.[8] Interestingly, 13-HODE does not appear to activate dFOXO, suggesting specificity in the signaling actions of these related molecules.[8]

Drosophila 9-HODE Signaling Pathway Drosophila 9-HODE Signaling Pathway cluster_biosynthesis_drosophila Biosynthesis cluster_target_cell_drosophila Target Cell Linoleic Acid_d Linoleic Acid 9-HODE 9-HODE Linoleic Acid_d->9-HODE LOX JNK Pathway JNK Pathway 9-HODE->JNK Pathway activates LOX LOX dFOXO (cytoplasm) dFOXO (cytoplasm) JNK Pathway->dFOXO (cytoplasm) phosphorylates dFOXO (nucleus) dFOXO (nucleus) dFOXO (cytoplasm)->dFOXO (nucleus) translocates Gene Expression Gene Expression dFOXO (nucleus)->Gene Expression regulates

Caption: Drosophila 9-HODE signaling cascade.
Emerging Roles in Other Species

  • Birds: In European starlings, dietary linoleic acid has been shown to influence basal and peak metabolic rates, as well as energy expenditure during flight.[10][11][12] While the specific signaling molecules have not been identified, it is hypothesized that the signaling properties of linoleic acid or its metabolites are responsible for these effects.[10][11]

  • Fish: In Atlantic salmon, dietary linoleic acid can modulate the endocannabinoid system, a crucial signaling network.[13][14][15][16][17] This suggests an indirect signaling role for linoleic acid by providing precursors for endocannabinoid synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound in mammals.

Table 1: Circulating this compound Concentrations in Response to Stimuli

SpeciesConditionFold Change in this compoundReference
Human1-hour cold exposure (14°C)~2-fold increase[2]
Mouse1-hour cold exposure (4°C)Significant increase[2]
HumanAcute moderate-intensity exercisePronounced increase[1][6][7][18][19]
MouseAcute exerciseSignificant increase[1]
MouseChronic exercise trainingSignificant increase[1]

Table 2: Effects of this compound Administration in Mice

ParameterTreatmentResultReference
Fatty Acid Uptake in BATAcute this compound injectionIncreased[2][4][5]
Cold ToleranceAcute this compound injectionEnhanced[2][4]
Serum TriglyceridesAcute this compound injectionDecreased[2][4]
Fatty Acid Uptake in Skeletal MuscleAcute this compound injectionIncreased[1][6][7]
Fatty Acid Oxidation in Skeletal MuscleAcute this compound injectionIncreased[1][6][7]

Experimental Protocols

Quantification of this compound
  • Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for accurately quantifying this compound and other oxylipins in biological samples such as plasma and tissue extracts.[2]

In Vitro Fatty Acid Uptake Assay in Brown Adipocytes
  • Cell Culture: Differentiated brown adipocytes are used.

  • Treatment: Cells are pre-treated with a vehicle control or this compound (e.g., 1 µM for 15 minutes).

  • Fatty Acid Administration: A fluorescently or radioactively labeled fatty acid (e.g., Bodipy-C12 or [14C]palmitate) is added to the culture medium.

  • Measurement: The uptake of the labeled fatty acid is measured over time using a plate reader (for fluorescence) or a scintillation counter (for radioactivity).[2]

In Vivo Assessment of Cold Tolerance in Mice
  • Acclimation: Mice are acclimated to a specific ambient temperature.

  • Treatment: Mice are injected intraperitoneally with this compound (e.g., 10 µg/kg body weight) or a vehicle control.

  • Cold Challenge: Mice are placed in a cold environment (e.g., 4°C).

  • Measurement: Core body temperature is monitored at regular intervals using a rectal probe.[2]

Conclusion and Future Directions

The signaling pathway of this compound is well-characterized in mammals as a critical regulator of fatty acid metabolism and energy homeostasis, with significant implications for metabolic health. While direct counterparts in other species are yet to be identified, the signaling roles of other oxidized linoleic acid metabolites, such as 9-HODE in Drosophila, suggest a conserved theme of lipid-mediated signaling across different phyla.

Future research should aim to:

  • Investigate the presence and function of this compound in a broader range of species to understand the evolutionary trajectory of this signaling pathway.

  • Elucidate the specific receptors and downstream signaling components for this compound in mammals and for other oxidized linoleic acid metabolites in other species.

  • Explore the therapeutic potential of modulating these pathways for the treatment of metabolic and inflammatory diseases.

This comparative guide highlights the current state of knowledge and underscores the exciting opportunities for future discoveries in the field of lipid signaling.

References

Replicating Key Findings on 12,13-DiHOME's Role in Cold-Induced Thermogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pivotal findings concerning the lipokine 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) and its role in mediating cold-induced thermogenesis. It is intended to serve as a resource for researchers seeking to understand, replicate, and build upon these key discoveries. The data presented is compiled from foundational studies and subsequent research that has explored the function of this signaling lipid.

Core Findings: Original Research vs. Alternative Models

The initial discovery and characterization of this compound as a "batokine" established its importance in cold adaptation and metabolic health.[1][2][3][4] Subsequent studies have not only corroborated these findings but also expanded our understanding of its function in other physiological contexts, such as exercise.[5][6]

The central hypothesis, which has been consistently supported, is that brown adipose tissue (BAT) releases this compound in response to stimuli like cold, which in turn acts in an autocrine or paracrine fashion to enhance fatty acid uptake and fuel thermogenesis.[1][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies on this compound. These values provide a baseline for researchers aiming to replicate these experiments.

Table 1: Circulating this compound Levels in Response to Cold Exposure

SpeciesConditionBaseline Concentration (approx.)Post-Cold Exposure Concentration (approx.)Fold ChangeReference
Human1 hr at 14°C15 ng/mL25 ng/mL~1.7x[1]
Mouse1 hr at 4°C8 ng/mL20 ng/mL~2.5x[1]
MouseNorepinephrine Injection8 ng/mL18 ng/mL~2.3x[1]

Table 2: Physiological Effects of Exogenous this compound Administration in Mice

ParameterVehicle ControlThis compound TreatmentOutcomeReference
BAT Fatty Acid Uptake Normalized to 1Increased luminescence signalEnhanced BAT-specific fuel uptake[1]
Cold Tolerance Gradual decrease in core temp.Maintained higher core temp.Improved tolerance to cold challenge[1]
Serum Triglycerides Baseline levelsDecreased levelsEnhanced triglyceride clearance[1][2][3]
Skeletal Muscle FA Uptake Baseline levelsIncreased uptakePromotes muscle as a fuel sink[5][6]

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs is crucial for conceptual understanding and replication.

This compound Biosynthesis and Action in Brown Adipocytes

The following diagram illustrates the synthesis of this compound in brown adipose tissue upon a cold stimulus and its subsequent mechanism of action to enhance fatty acid uptake.

G cluster_synthesis Biosynthesis Pathway cluster_action Mechanism of Action Cold_Stimulus Cold Stimulus BAT Brown Adipose Tissue (BAT) Cold_Stimulus->BAT Activates sEH Soluble Epoxide Hydrolases (Ephx1/2) BAT->sEH Upregulates Linoleic_Acid Linoleic Acid Linoleic_Acid->sEH Substrate diHOME This compound sEH->diHOME Catalyzes Conversion Brown_Adipocyte Brown Adipocyte diHOME->Brown_Adipocyte Acts on (Autocrine/Paracrine) Transporters FA Transporters (CD36, FATP1) Brown_Adipocyte->Transporters Membrane Cell Membrane Translocation Transporters->Membrane Promotes FA_Uptake Fatty Acid Uptake & Oxidation for Fuel Membrane->FA_Uptake Increases

Caption: Biosynthesis of this compound in BAT and its mechanism for increasing fatty acid uptake.

General Experimental Workflow for Studying this compound

This diagram outlines a typical workflow for investigating the effects of a stimulus (like cold or exercise) on this compound levels and its physiological consequences.

G Stimulus Stimulus (e.g., Cold Exposure) Subjects Human or Mouse Subjects Stimulus->Subjects Blood_Collection Blood Sample Collection (Baseline & Post-Stimulus) Subjects->Blood_Collection Physiological_Assessment Physiological Assessment (e.g., BAT Activity via PET/CT, Cold Tolerance Test) Subjects->Physiological_Assessment Lipidomics LC-MS/MS Lipidomics Blood_Collection->Lipidomics Quantification Quantify this compound Concentration Lipidomics->Quantification Data_Analysis Data Analysis & Correlation Quantification->Data_Analysis Physiological_Assessment->Data_Analysis

Caption: Standard workflow for investigating this compound's role in physiological responses.

Detailed Experimental Protocols

To facilitate replication, detailed methodologies for key experiments are provided below, based on protocols described in the foundational literature.[1][5]

Human Cold Exposure and Blood Collection
  • Subjects: Healthy volunteers are typically recruited. Key parameters like BMI and insulin sensitivity may be recorded.

  • Protocol: Subjects are exposed to a controlled cold environment (e.g., 14°C) for a defined period (e.g., 1 hour) in a temperature-controlled room.[1]

  • Blood Sampling: Venous blood is collected into EDTA-containing tubes immediately before and after the cold challenge.

  • Plasma Preparation: Blood is centrifuged at ~2,000 x g for 15 minutes at 4°C. The resulting plasma is aliquoted and stored at -80°C until analysis.

Mouse Cold Exposure and this compound Injection
  • Animals: Age- and weight-matched mice (e.g., C57BL/6J) are used. Animals are housed at a standard temperature (e.g., 22°C) or at thermoneutrality (30°C) for acclimation.

  • Cold Exposure: Mice are placed in a cold environment (e.g., 4°C) for a specified duration (e.g., 1-4 hours).[1]

  • This compound Administration: For functional studies, this compound is typically dissolved in a vehicle like saline. It is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose.

  • Tissue/Blood Collection: Following the experiment, blood is collected via cardiac puncture, and tissues like BAT, skeletal muscle, and liver are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

Quantification of this compound by LC-MS/MS
  • Lipid Extraction: Lipids are extracted from plasma or tissue homogenates using a solvent system, often a modified Bligh-Dyer or Folch extraction. An internal standard (e.g., this compound-d4) is added to correct for extraction efficiency.[9]

  • Chromatography: Extracts are analyzed using liquid chromatography (LC) coupled to a triple quadrupole mass spectrometer (MS/MS). A C18 column is typically used to separate the lipids.

  • Mass Spectrometry: The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to specifically detect the transition from the parent ion of this compound to a specific daughter ion.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the known concentration of the internal standard.[1][9]

Assessment of Brown Adipose Tissue (BAT) Activity
  • PET/CT Imaging: This is a common method to assess the metabolic activity of BAT.[10][11]

    • Tracer: Mice are injected with a radioactive glucose analog, 18F-fluorodeoxyglucose (18F-FDG).

    • Protocol: Following a fasting period and the tracer injection, mice are often kept in a cold environment to stimulate BAT glucose uptake. After an uptake period (e.g., 60 minutes), animals are anesthetized and imaged.

    • Analysis: The standardized uptake value (SUV) is calculated for the interscapular BAT region to quantify glucose uptake.[1]

  • Fatty Acid Uptake Assays (In Vitro):

    • Cell Culture: Differentiated brown adipocytes are used.

    • Protocol: Cells are treated with this compound or a vehicle control. A radiolabeled (e.g., 14C-palmitate) or fluorescent fatty acid analog is then added.

    • Measurement: After incubation, cells are washed and lysed. The amount of incorporated radioactivity or fluorescence is measured to quantify fatty acid uptake.[1]

This guide provides a foundational comparison and methodological overview for researchers. For precise replication, it is imperative to consult the detailed methods and supplementary information sections of the cited primary literature.

References

Safety Operating Guide

Navigating the Disposal of 12,13-DiHOME: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

One supplier has classified 12,13-DiHOME as a dangerous good for transportation, which suggests it requires special handling.[2] Therefore, treating it with the full precautions of a hazardous chemical is the most prudent approach. The following procedures are based on general laboratory hazardous waste disposal guidelines.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Plan

  • Waste Identification and Classification:

    • Treat all this compound and materials contaminated with it (e.g., pipette tips, gloves, empty containers) as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible materials can react violently or release toxic gases.[3]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container. Plastic is often a preferred material for such waste.[4] The container must have a secure screw-top cap.[3]

    • Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound" (avoiding abbreviations or formulas), and the associated hazards (e.g., toxic, irritant).[3]

    • Include the date when waste is first added to the container.[3]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[3][4]

    • Keep the waste container closed at all times, except when adding waste.[4][5]

    • Segregate the this compound waste container from incompatible materials, such as strong oxidizing agents.[3]

  • Disposal Request and Pickup:

    • Once the container is full (generally no more than ¾ full to allow for expansion) or has been in the SAA for a specified period (often up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[3][6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[7]

Prohibited Disposal Methods:

  • Do NOT dispose of this compound down the drain.[5]

  • Do NOT dispose of this compound in the regular trash.[5]

  • Do NOT allow this compound to evaporate in a fume hood as a means of disposal.[8]

Quantitative Data Summary

For general laboratory chemical waste, certain quantitative limits and timelines are often mandated by regulatory bodies and institutional policies. The following table summarizes these common requirements.

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA 55 gallons[4]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[4]
Container Fill Level Do not fill beyond the neck, or leave at least one-inch headroom[3]
Time Limit for Partially Filled Container in SAA Up to 1 year[3]
Time to Remove Full Container from SAA Within 3 days[3]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify container Select a Labeled, Compatible Waste Container classify->container accumulate Accumulate in Designated Satellite Accumulation Area (SAA) container->accumulate check_full Is Container Full? accumulate->check_full check_full->accumulate No request_pickup Request Disposal via Institutional EHS check_full->request_pickup Yes end End: Waste Disposed of Properly request_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,13-DiHOME
Reactant of Route 2
12,13-DiHOME

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.